ETNK-IN-1
描述
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Structure
3D Structure
属性
CAS 编号 |
5624-51-1 |
|---|---|
分子式 |
C17H22N2O |
分子量 |
270.37 g/mol |
IUPAC 名称 |
2-(azepan-1-yl)-7-methoxy-4-methylquinoline |
InChI |
InChI=1S/C17H22N2O/c1-13-11-17(19-9-5-3-4-6-10-19)18-16-12-14(20-2)7-8-15(13)16/h7-8,11-12H,3-6,9-10H2,1-2H3 |
InChI 键 |
IEOBQTYHOHTUKL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC2=C1C=CC(=C2)OC)N3CCCCCC3 |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Ethanolamine Kinase 1 (ETNK1) Inhibition
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the mechanism of action of inhibiting Ethanolamine (B43304) Kinase 1 (ETNK1), a critical enzyme in the Kennedy pathway for phosphatidylethanolamine (B1630911) (PE) synthesis. The information is based on the well-documented consequences of loss-of-function mutations in the ETNK1 gene, which serve as a proxy for the effects of a direct inhibitor.
Core Mechanism of Action
Ethanolamine Kinase 1 (ETNK1) is the enzyme responsible for the ATP-dependent phosphorylation of ethanolamine to produce phosphoethanolamine (P-Et).[1][2][3] This is the initial and rate-limiting step in the biosynthesis of phosphatidylethanolamine, a major component of cellular membranes.[3][4] Inhibition of ETNK1 disrupts this crucial metabolic pathway.
The primary mechanism of action of ETNK1 inhibition is the reduction of intracellular phosphoethanolamine levels.[1][5] This decrease in P-Et has significant downstream consequences, most notably the hyperactivation of mitochondria.[1][5][6] P-Et has been shown to be a direct competitive inhibitor of succinate (B1194679) at the level of mitochondrial complex II (succinate dehydrogenase, SDH).[1][5] Therefore, a reduction in P-Et levels alleviates this inhibition, leading to increased mitochondrial respiration, elevated production of reactive oxygen species (ROS), and subsequent oxidative DNA damage.[1][5][6][7] This induced "mutator phenotype" is believed to contribute to the pathogenesis of various myeloid neoplasms where loss-of-function ETNK1 mutations are prevalent.[5][6][8]
Recurrent somatic mutations in ETNK1 are found in several myeloid malignancies, including atypical chronic myeloid leukemia (aCML), chronic myelomonocytic leukemia (CMML), and systemic mastocytosis (SM) with eosinophilia.[1][3][5] These mutations typically cluster in the kinase domain and result in reduced enzymatic activity.[7][9] The observation that these naturally occurring mutations are early events in clonal evolution underscores the potential impact of ETNK1 inhibition on cellular homeostasis and disease progression.[10][11]
Quantitative Data Summary
The following tables summarize the expected quantitative effects of ETNK1 inhibition, based on studies of ETNK1 mutations.
Table 1: Effects of ETNK1 Inhibition on Cellular Metabolites and Function
| Parameter | Expected Effect of Inhibition | Fold Change (Hypothetical) | Method of Measurement |
| Intracellular Phosphoethanolamine | Decrease | 0.2 - 0.5x | Mass Spectrometry, NMR |
| Mitochondrial Membrane Potential | Increase | 1.5 - 2.5x | Flow Cytometry (e.g., with TMRE) |
| Reactive Oxygen Species (ROS) | Increase | 2.0 - 4.0x | Flow Cytometry (e.g., with CellROX) |
| DNA Damage (γH2AX foci) | Increase | 3.0 - 5.0x | Immunofluorescence Microscopy |
Table 2: Prevalence of ETNK1 Mutations in Myeloid Neoplasms
| Disease | Prevalence of ETNK1 Mutations |
| Atypical Chronic Myeloid Leukemia (aCML) | ~13% |
| Chronic Myelomonocytic Leukemia (CMML) | 3-14%[3][5] |
| Systemic Mastocytosis (SM) with Eosinophilia | ~20%[3][5] |
| Myelodysplastic Syndrome (MDS) | 46% (in one study of ETNK1-mutated neoplasms)[11] |
| Acute Myeloid Leukemia (AML) | 18% (in one study of ETNK1-mutated neoplasms)[11] |
| Myeloproliferative Neoplasm (MPN) | 15% (in one study of ETNK1-mutated neoplasms)[11] |
Signaling Pathway and Logical Relationship Diagrams
Caption: The Kennedy Pathway for phosphatidylethanolamine synthesis and the point of ETNK1 inhibition.
Caption: Downstream effects of ETNK1 inhibition leading to a mutator phenotype.
Experimental Protocols
Detailed methodologies for key experiments to characterize the effects of an ETNK1 inhibitor are provided below.
1. Measurement of Intracellular Phosphoethanolamine
-
Objective: To quantify the direct target engagement of the ETNK1 inhibitor.
-
Methodology:
-
Cell Culture: Culture hematopoietic cell lines (e.g., K562, MOLM-13) or primary patient cells with and without the ETNK1 inhibitor for a specified time course (e.g., 24, 48, 72 hours).
-
Metabolite Extraction: Harvest cells, wash with ice-cold PBS, and extract metabolites using a methanol/acetonitrile/water (50:30:20) solution.
-
Analysis: Analyze the extracts using targeted liquid chromatography-mass spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the intracellular concentration of phosphoethanolamine.[1]
-
2. Assessment of Mitochondrial Activity
-
Objective: To measure the effect of ETNK1 inhibition on mitochondrial function.
-
Methodology:
-
Cell Treatment: Treat cells with the ETNK1 inhibitor as described above.
-
Staining: Stain the cells with a mitochondrial membrane potential-sensitive dye, such as Tetramethylrhodamine, Ethyl Ester (TMRE).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. An increase in TMRE fluorescence intensity indicates mitochondrial hyperpolarization and increased activity.
-
3. Quantification of Reactive Oxygen Species (ROS)
-
Objective: To determine if ETNK1 inhibition leads to oxidative stress.
-
Methodology:
-
Cell Treatment: Treat cells with the ETNK1 inhibitor.
-
Staining: Incubate the cells with a ROS-sensitive fluorescent probe, such as CellROX™ Deep Red Reagent or Dihydroethidium (DHE).
-
Flow Cytometry: Measure the fluorescence intensity of the cells via flow cytometry. An increase in fluorescence corresponds to higher levels of intracellular ROS.
-
4. Detection of DNA Damage
-
Objective: To assess the downstream consequence of increased ROS production.
-
Methodology:
-
Cell Treatment: Treat cells with the ETNK1 inhibitor.
-
Immunofluorescence:
-
Fix and permeabilize the cells on glass slides.
-
Incubate with a primary antibody against phosphorylated Histone H2AX (γH2AX), a marker for DNA double-strand breaks.[1]
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).[1]
-
Counterstain nuclei with DAPI or Hoechst 33342.[1]
-
-
Microscopy: Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus. An increased number of foci indicates a higher level of DNA damage.
-
Caption: A typical experimental workflow to characterize the effects of an ETNK1 inhibitor.
References
- 1. ETNK1 mutations induce a mutator phenotype that can be reverted with phosphoethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. Novel recurrent mutations in ethanolamine kinase 1 (ETNK1) gene in systemic mastocytosis with eosinophilia and chronic myelomonocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diseases.jensenlab.org [diseases.jensenlab.org]
- 5. Impact of ETNK1 somatic mutations on phosphoethanolamine synthesis, ROS production and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ETNK1 mutations induce a mutator phenotype that can be reverted with phosphoethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ETNK1 ethanolamine kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular and clinical characterization of ETNK1-mutated myeloid neoplasms: the Mayo Clinic experience - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ETNK1 mutation occurs in a wide spectrum of myeloid neoplasms and is not specific for atypical chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Target: A Technical Overview of ETNK1 and the Putative Inhibitor ETNK-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethanolamine (B43304) kinase 1 (ETNK1) is a critical enzyme in the Kennedy pathway, responsible for the synthesis of the essential membrane phospholipid phosphatidylethanolamine (B1630911). Recent discoveries have implicated mutations and dysregulation of ETNK1 in the pathogenesis of various myeloid neoplasms, positioning it as a novel therapeutic target. This technical guide provides a comprehensive overview of ETNK1, its role in cellular signaling, and the current understanding of the potential inhibitor, ETNK-IN-1. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic modulation of ETNK1.
Introduction to ETNK1
Ethanolamine Kinase 1 (ETNK1) is a cytosolic enzyme that catalyzes the first committed step in the de novo synthesis of phosphatidylethanolamine (PE).[1][2][3] It specifically phosphorylates ethanolamine to produce phosphoethanolamine (P-Et).[1][2][3] PE is a major component of cellular membranes and plays a crucial role in membrane architecture and function.[4]
Recurrent somatic mutations in the kinase domain of ETNK1 have been identified in a range of myeloid malignancies, including atypical chronic myeloid leukemia (aCML), chronic myelomonocytic leukemia (CMML), and systemic mastocytosis with eosinophilia.[5][6][7] These loss-of-function mutations lead to reduced enzymatic activity, resulting in decreased intracellular levels of P-Et.[4][7][8][9]
ETNK1 Signaling and Pathophysiological Role
The consequences of reduced ETNK1 activity and subsequent P-Et depletion are significant. P-Et has been shown to be a negative regulator of mitochondrial activity through direct competition with succinate (B1194679) at the level of mitochondrial complex II (succinate dehydrogenase).[4][7][8][9]
A decrease in intracellular P-Et due to ETNK1 mutations leads to:
-
Mitochondrial Hyperactivation: Reduced competition for succinate dehydrogenase results in increased mitochondrial respiration.[4][7][8][9]
-
Increased Reactive Oxygen Species (ROS) Production: The heightened mitochondrial activity leads to an overproduction of ROS.[4][7][8][9]
-
DNA Damage and Genomic Instability: Elevated ROS levels can cause oxidative damage to DNA, contributing to a mutator phenotype and the accumulation of further mutations, driving clonal evolution in cancer.[7][8]
Interestingly, studies have shown that exogenous supplementation with P-Et can rescue this phenotype, restoring normal mitochondrial activity and reducing ROS production and DNA damage.[4][7][8] This highlights the potential for therapeutic intervention aimed at modulating this pathway.
ETNK1 Signaling Pathway Diagram
Caption: The ETNK1 signaling pathway and the impact of mutations.
This compound: A Potential ETNK1 Inhibitor
This compound, also known as Compound 7, has been identified as an inhibitor of ethanolamine kinase.[10][11][12][13] The primary application for this compound noted in the public domain is in the field of insecticide development.[10][11][12]
Quantitative Data
The available quantitative data for this compound is limited. The following table summarizes the known information.
| Parameter | Value | Source |
| Target | Ethanolamine Kinase (ETNK) | [10][11][12][13] |
| IC50 | ≥ 5 μM | [10][11][12][13] |
| Molecular Formula | C17H22N2O | [10][11][12] |
| CAS Number | 301330-94-9 | [10][11][12] |
Experimental Protocols for Characterization of ETNK1 Inhibitors
In Vitro Kinase Assay
Objective: To determine the in vitro potency of a test compound against ETNK1.
Methodology:
-
Recombinant Enzyme: Obtain or produce purified, recombinant human ETNK1.
-
Assay Buffer: Prepare an appropriate kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20).
-
Substrates: Use ethanolamine and ATP (radiolabeled [γ-³²P]ATP or using a coupled-luminescence assay like ADP-Glo™).
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) in DMSO.
-
Reaction:
-
Add the kinase, test compound, and ethanolamine to a 96- or 384-well plate and incubate briefly.
-
Initiate the reaction by adding ATP.
-
Allow the reaction to proceed for a set time at a specific temperature (e.g., 30 minutes at 30°C).
-
-
Detection:
-
Radiometric Assay: Stop the reaction and spot the mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³²P]ATP and quantify the incorporated radioactivity using a scintillation counter.
-
Luminescence Assay: Stop the kinase reaction and add the ADP-Glo™ reagent to deplete remaining ATP. Add the kinase detection reagent to convert ADP to ATP and measure the resulting luminescence.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of the inhibitor with ETNK1 in a cellular context.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293T or a myeloid cell line) to near confluency.
-
Compound Treatment: Treat the cells with the test compound or vehicle (DMSO) for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a set duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Protein Quantification: Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Western Blotting: Analyze the amount of soluble ETNK1 in each sample by Western blotting using an ETNK1-specific antibody.
-
Data Analysis: Plot the amount of soluble ETNK1 as a function of temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Cell Viability and Proliferation Assays
Objective: To assess the effect of ETNK1 inhibition on the viability and proliferation of cancer cell lines, particularly those with known ETNK1 mutations.
Methodology:
-
Cell Seeding: Seed cells (e.g., ETNK1-mutant and wild-type cell lines) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability/Proliferation Measurement:
-
MTT/MTS Assay: Add MTT or MTS reagent to the wells and incubate until a color change is observed. Measure the absorbance at the appropriate wavelength.
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to the wells to measure ATP levels, which correlate with the number of viable cells. Measure the resulting luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Experimental Workflow Diagram
Caption: A generalized workflow for the characterization of ETNK1 inhibitors.
Conclusion and Future Directions
ETNK1 represents a promising new therapeutic target, particularly in the context of myeloid malignancies. The link between ETNK1 mutations, altered metabolism, mitochondrial dysfunction, and genomic instability provides a strong rationale for the development of ETNK1 inhibitors. While this compound is a known inhibitor, its characterization in the public domain is limited, and its primary reported application is outside of human therapeutics.
Further research is required to fully validate ETNK1 as a drug target and to discover and develop potent and selective inhibitors. The experimental protocols outlined in this guide provide a framework for the characterization of compounds like this compound and for the advancement of novel ETNK1-targeted therapies. Key future work should focus on:
-
Screening for more potent and selective ETNK1 inhibitors.
-
In-depth characterization of the mechanism of action of lead compounds.
-
Evaluation of the therapeutic efficacy of ETNK1 inhibitors in preclinical models of ETNK1-mutated cancers.
This document serves as a foundational guide for researchers embarking on the exciting and challenging task of targeting ETNK1 for therapeutic benefit.
References
- 1. genecards.org [genecards.org]
- 2. ETNK1 ethanolamine kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. ETNK1: Gene Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 4. ETNK1 mutations induce a mutator phenotype that can be reverted with phosphoethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular and clinical characterization of ETNK1-mutated myeloid neoplasms: the Mayo Clinic experience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of ETNK1 somatic mutations on phosphoethanolamine synthesis, ROS production and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ETNK1 mutations induce a mutator phenotype that can be reverted with phosphoethanolamine [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
The Role of Ethanolamine Kinase 1 (ETNK1) in Myeloid Neoplasms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethanolamine (B43304) Kinase 1 (ETNK1) is an enzyme that plays a crucial role in the de novo biosynthesis of phosphatidylethanolamine (B1630911) (PE), a major component of cell membranes.[1] It catalyzes the ATP-dependent phosphorylation of ethanolamine to phosphoethanolamine (P-Et), the first committed step in the Kennedy pathway.[1][2] Recurrent somatic mutations in the ETNK1 gene have been identified in a variety of myeloid neoplasms (MNs), implicating this enzyme in the pathogenesis of these disorders.[3][4] Initially thought to be relatively specific to atypical chronic myeloid leukemia (aCML), it is now understood that ETNK1 mutations occur across a spectrum of myeloid malignancies, including myelodysplastic syndromes (MDS), myeloproliferative neoplasms (MPN), myelodysplastic/myeloproliferative neoplasms (MDS/MPN), and acute myeloid leukemia (AML).[3][5][6]
This technical guide provides an in-depth overview of the function of ETNK1, the landscape of its mutations in myeloid neoplasms, its role in oncogenic signaling pathways, and the experimental methodologies used to study its function and detect its mutations.
ETNK1 Function and Role in Choline Metabolism
ETNK1 is a key enzyme in the Kennedy pathway, which is responsible for the synthesis of the two most abundant phospholipids (B1166683) in mammalian cells: phosphatidylethanolamine (PE) and phosphatidylcholine (PC).[7] The primary function of ETNK1 is to phosphorylate ethanolamine to produce phosphoethanolamine.[4][8] PE is essential for maintaining the architecture and fluidity of cellular membranes, and it is involved in processes such as cytokinesis and mitochondrial respiration.[8]
Landscape of ETNK1 Mutations in Myeloid Neoplasms
Somatic mutations in ETNK1 are found in a range of myeloid neoplasms, often as early events in clonal evolution.[3][5] These mutations are typically missense variants clustered within the kinase domain of the protein, particularly at codons His243 and Asn244.[8] The most frequently reported pathogenic mutations are N244S and H243Y.[9]
Quantitative Data on ETNK1 Mutations
The following tables summarize the prevalence of ETNK1 mutations across different myeloid neoplasms and the common co-mutations observed alongside ETNK1 alterations.
| Myeloid Neoplasm Subtype | Frequency of ETNK1 Mutations | References |
| Myelodysplastic Syndromes (MDS) | 36.8% - 46% | [3][5][6][9] |
| Myelodysplastic/Myeloproliferative Neoplasms (MDS/MPN) | 21% - 28.9% | [3][5][6][9] |
| Chronic Myelomonocytic Leukemia (CMML) | 2.6% - 14% | [1] |
| Atypical Chronic Myeloid Leukemia (aCML) | ~9% (in some cohorts) | [8] |
| Myeloproliferative Neoplasms (MPN) | 12% - 18.4% | [3][5][6][9] |
| Acute Myeloid Leukemia (AML) | 11.3% - 18% | [3][5][6][9] |
| Systemic Mastocytosis with Eosinophilia | ~20% | [1] |
| Co-mutated Gene | Frequency of Co-mutation with ETNK1 | References |
| ASXL1 | 27% - 50% | [3][5][9][10][11] |
| TET2 | 16% - 25% | [3][5][9][11] |
| RUNX1 | 24% - 25% | [3][5][9][10] |
| EZH2 | 11% - 24% | [3][5][11] |
| SRSF2 | 9% - 24% | [3][5][9][11] |
| JAK2 | 25% | [9][10] |
| U2AF1 | 12% - 17.5% | [9][10][11] |
| ZRSR2 | 9% - 15% | [9][10][11] |
| DNMT3A | 11% | [11] |
Signaling Pathways and Pathogenic Mechanisms
ETNK1 mutations are generally loss-of-function, leading to impaired catalytic activity of the enzyme.[12] This results in a significant decrease in the intracellular levels of its product, phosphoethanolamine.[12][13] The reduction in phosphoethanolamine has profound downstream effects, most notably on mitochondrial function.
Recent studies have revealed that phosphoethanolamine acts as a competitive inhibitor of succinate (B1194679) at the level of mitochondrial complex II (succinate dehydrogenase).[7][14] Consequently, the decreased levels of phosphoethanolamine in ETNK1-mutated cells lead to hyperactivity of mitochondrial complex II.[7][14] This mitochondrial hyperactivation results in increased production of reactive oxygen species (ROS), which in turn causes DNA damage, evidenced by increased phosphorylation of histone H2AX (γH2AX), a marker of DNA double-strand breaks.[7][13] This induction of a mutator phenotype may contribute to the accumulation of additional somatic mutations and the progression of the myeloid neoplasm.[5][7]
Signaling Pathway Diagram
Caption: Pathogenic mechanism of ETNK1 mutations in myeloid neoplasms.
Experimental Protocols
This section provides an overview of key experimental methodologies for the study of ETNK1 in myeloid neoplasms.
Detection of ETNK1 Mutations by Next-Generation Sequencing (NGS)
NGS is the standard method for identifying somatic mutations in ETNK1.
1. DNA Extraction:
-
Extract genomic DNA from bone marrow aspirate or peripheral blood mononuclear cells using a commercial kit according to the manufacturer's instructions.
-
Quantify DNA concentration and assess purity using a spectrophotometer or fluorometer.
2. Library Preparation:
-
A targeted gene panel approach is commonly used, which includes the coding exons of ETNK1 (typically exons 2-5) and other relevant genes in myeloid malignancies.[9][15]
-
Fragment the genomic DNA and ligate adapters for sequencing.
-
Perform PCR amplification to enrich for the targeted regions and add sequencing indexes.
3. Sequencing:
-
Sequence the prepared libraries on a compatible NGS platform (e.g., Illumina NextSeq).
4. Bioinformatic Analysis:
-
Align the sequencing reads to the human reference genome (e.g., hg19).
-
Perform variant calling to identify single nucleotide variants (SNVs) and small insertions/deletions (indels).
-
Annotate the identified variants using databases such as dbSNP, COSMIC, and ClinVar to distinguish between pathogenic mutations and benign polymorphisms.
-
Determine the variant allele frequency (VAF) for each mutation.
Functional Assay: Measurement of Intracellular Phosphoethanolamine
Liquid chromatography-mass spectrometry (LC-MS) is used to quantify the intracellular levels of phosphoethanolamine.
1. Sample Preparation:
-
Isolate mononuclear cells from patient samples or use cultured myeloid cell lines.
-
Lyse the cells and perform a metabolite extraction, often using a methanol-based procedure.
2. Derivatization (Optional but often required for improved chromatography and sensitivity):
-
Derivatize the extracted metabolites with a reagent such as Fluorenylmethyloxycarbonyl chloride (fmoc-cl) to enhance detection.[2]
3. LC-MS/MS Analysis:
-
Separate the metabolites using high-performance liquid chromatography (HPLC).
-
Detect and quantify phosphoethanolamine using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Normalize the phosphoethanolamine levels to an internal standard and to the total protein or cell number.
-
A significant reduction in the phosphoethanolamine/phosphocholine ratio is indicative of impaired ETNK1 activity.[12]
Functional Assay: Mitochondrial Complex II Activity
The activity of mitochondrial complex II can be assessed using commercially available assay kits or by measuring oxygen consumption.
1. Mitochondria Isolation:
-
Isolate mitochondria from fresh cell lysates using differential centrifugation or a commercial kit.
2. Activity Measurement:
-
Use an immunocapture-based method or a spectrophotometric assay to measure the succinate-dependent reduction of a substrate, which is coupled to the activity of complex II.
-
The rate of change in absorbance is proportional to the enzyme activity.
Functional Assay: Measurement of Reactive Oxygen Species (ROS)
Flow cytometry or fluorescence microscopy with a ROS-sensitive probe like CellROX is a common method.
1. Cell Preparation:
-
Culture myeloid cells in appropriate media.
-
Treat cells with a positive control (e.g., tert-butyl hydroperoxide) and a negative control (e.g., N-acetylcysteine) to validate the assay.
2. Staining:
-
Incubate the cells with a CellROX reagent (e.g., CellROX Green or Deep Red) at a final concentration of approximately 5 µM for 30 minutes at 37°C.[1][6][12][14]
3. Analysis:
-
Wash the cells with PBS.
-
Analyze the fluorescence intensity by flow cytometry or visualize and quantify using a fluorescence microscope. An increase in fluorescence indicates higher levels of ROS.
Functional Assay: Detection of DNA Damage (γH2AX Foci)
Immunofluorescence microscopy is used to visualize and quantify γH2AX foci, which form at the sites of DNA double-strand breaks.
1. Cell Preparation and Fixation:
-
Adhere cells to microscope slides or coverslips.
-
Fix the cells with 4% paraformaldehyde for 10 minutes.
-
Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100).
2. Immunostaining:
-
Block non-specific antibody binding with a blocking solution (e.g., PBS with 5% BSA).
-
Incubate with a primary antibody against γH2AX.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
3. Imaging and Quantification:
-
Acquire images using a confocal or fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus. An increased number of foci indicates a higher level of DNA damage.
Experimental Workflow Diagram
Caption: Workflow for the investigation of ETNK1 mutations and their functional impact.
Prognostic and Therapeutic Implications
The elucidation of the pathogenic mechanism of ETNK1 mutations opens up potential therapeutic avenues. The finding that the mutator phenotype can be reverted by the administration of phosphoethanolamine suggests a possible metabolic intervention.[7][13] Furthermore, the reliance of ETNK1-mutated cells on mitochondrial hyperactivation could represent a therapeutic vulnerability. However, there are currently no targeted therapies specifically for ETNK1-mutated myeloid neoplasms in clinical trials.
Conclusion
ETNK1 mutations represent a recurrent genetic alteration across a spectrum of myeloid neoplasms. These loss-of-function mutations lead to a metabolic rewiring characterized by reduced intracellular phosphoethanolamine, mitochondrial hyperactivity, increased ROS production, and DNA damage. This technical guide provides a comprehensive overview of the current understanding of the role of ETNK1 in myeloid neoplasms and details the experimental approaches to further investigate its function and clinical relevance. A deeper understanding of the molecular consequences of ETNK1 mutations will be crucial for the development of novel therapeutic strategies for these hematological malignancies.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Determination of Phosphoethanolamine in Urine with HPLC-ICPMS/MS Using 1,2-Hexanediol as a Chromatographic Eluent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zellbio.eu [zellbio.eu]
- 6. ROS Measurement Using CellROX [protocols.io]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CFU Assay for Hematopoietic Cell - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. stemcell.com [stemcell.com]
- 11. Protocol for direct measurement of stability and activity of mitochondria electron transport chain complex II - PMC [pmc.ncbi.nlm.nih.gov]
- 12. emulatebio.com [emulatebio.com]
- 13. researchgate.net [researchgate.net]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. Molecular and clinical characterization of ETNK1-mutated myeloid neoplasms: the Mayo Clinic experience - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of ETNK1 Inhibition on Phosphatidylethanolamine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of Ethanolamine (B43304) Kinase 1 (ETNK1) in the synthesis of phosphatidylethanolamine (B1630911) (PE) and the consequences of its inhibition. While a specific inhibitor designated "ETNK-IN-1" is not prominently documented in publicly available scientific literature, this guide will utilize data from studies on ETNK1 loss-of-function mutations as a proxy to delineate the effects of ETNK1 inhibition. This document offers a comprehensive overview of the signaling pathway, quantitative data on the effects of reduced ETNK1 activity, and detailed experimental protocols relevant to the study of ETNK1 inhibitors.
Introduction to ETNK1 and Phosphatidylethanolamine Synthesis
Ethanolamine Kinase 1 (ETNK1) is a crucial enzyme in the Kennedy pathway, which is the primary route for the de novo synthesis of phosphatidylethanolamine (PE), the second most abundant phospholipid in mammalian cell membranes. ETNK1 catalyzes the first committed step in this pathway: the ATP-dependent phosphorylation of ethanolamine to produce phosphoethanolamine (P-Et).[1][2] PE plays a vital role in various cellular processes, including maintaining membrane integrity and fluidity, membrane fusion and fission events, and serving as a precursor for other lipids.[3]
Dysregulation of ETNK1 activity has been implicated in certain myeloid neoplasms, where recurrent somatic mutations lead to a reduction in the enzyme's catalytic function.[2][4][5] Understanding the downstream consequences of ETNK1 inhibition is therefore of significant interest for both basic research and therapeutic development.
The Phosphatidylethanolamine Synthesis Pathway (Kennedy Pathway)
The synthesis of PE via the Kennedy pathway involves a series of enzymatic reactions. Inhibition of ETNK1 directly impacts the initial step of this critical biosynthetic route.
References
- 1. genecards.org [genecards.org]
- 2. Recurrent ETNK1 mutations in atypical chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphatidylethanolamine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. Novel recurrent mutations in ethanolamine kinase 1 (ETNK1) gene in systemic mastocytosis with eosinophilia and chronic myelomonocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ETNK1 mutation occurs in a wide spectrum of myeloid neoplasms and is not specific for atypical chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Novel ETNK1 Inhibitors: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethanolamine (B43304) kinase 1 (ETNK1) is a critical enzyme in the Kennedy pathway, responsible for the synthesis of phosphatidylethanolamine, a key component of cell membranes. Recent discoveries have implicated loss-of-function mutations in ETNK1 in the pathogenesis of various myeloid neoplasms. These mutations lead to a reduction in phosphoethanolamine, resulting in mitochondrial hyperactivation, increased reactive oxygen species (ROS) production, and subsequent DNA damage, contributing to oncogenesis. This has positioned ETNK1 as a promising therapeutic target. However, the development of potent and selective small molecule inhibitors of ETNK1 is still in its nascent stages. This technical guide provides a comprehensive overview of the strategies and methodologies for the discovery and synthesis of novel ETNK1 inhibitors. It is intended to serve as a foundational resource for researchers and drug development professionals embarking on ETNK1-targeted therapeutic programs.
The Biological Rationale for Targeting ETNK1
ETNK1 catalyzes the phosphorylation of ethanolamine to phosphoethanolamine, the first committed step in the de novo synthesis of phosphatidylethanolamine. Somatic mutations in ETNK1, frequently observed in atypical chronic myeloid leukemia and other myeloid neoplasms, impair its enzymatic activity[1][2]. This deficit in phosphoethanolamine disrupts the normal regulation of mitochondrial activity. Specifically, phosphoethanolamine acts as a competitive inhibitor of succinate (B1194679) dehydrogenase (Complex II) in the mitochondrial electron transport chain[3]. Consequently, reduced levels of phosphoethanolamine lead to unchecked mitochondrial respiration, elevated ROS production, and an increased rate of somatic mutations, creating a "mutator phenotype" that can drive cancer progression[2][3]. The restoration of normal cellular function, either by supplementing with phosphoethanolamine or by directly modulating the downstream consequences of its depletion, presents a compelling therapeutic strategy. The development of small molecule inhibitors of a yet-to-be-identified compensatory pathway or a synthetic lethal partner of ETNK1 could also be a viable approach.
ETNK1 Signaling Pathway and the Consequences of its Inactivation
Caption: The ETNK1 signaling pathway and the downstream effects of its mutation.
Strategies for the Discovery of Novel ETNK1 Inhibitors
The discovery of novel, potent, and selective ETNK1 inhibitors requires a multi-faceted approach, leveraging modern drug discovery platforms.
High-Throughput Screening (HTS)
HTS enables the rapid screening of large compound libraries to identify initial "hits" with inhibitory activity against ETNK1.
Experimental Workflow for HTS:
Caption: A generalized workflow for a high-throughput screening campaign for ETNK1 inhibitors.
Experimental Protocol: Fluorometric ETNK1 Activity Assay for HTS
This protocol is adapted from commercially available ethanolamine kinase activity assay kits and is suitable for high-throughput screening in a 96- or 384-well format[4].
-
Reagent Preparation:
-
Prepare ETNK1 Assay Buffer.
-
Reconstitute ETNK1 enzyme, substrate (ethanolamine and ATP), converter, and developer solutions in the assay buffer.
-
Prepare a stock solution of the fluorescent probe.
-
Prepare a positive control (e.g., a known broad-spectrum kinase inhibitor) and a negative control (DMSO).
-
-
Assay Procedure:
-
Add test compounds from the library (typically at a final concentration of 10 µM) and controls to the wells of the microplate.
-
Prepare a reaction mix containing the ETNK1 enzyme, substrate, and converter.
-
Initiate the reaction by adding the reaction mix to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Add the developer and probe to each well.
-
Incubate for an additional 10-15 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity at an excitation/emission wavelength of 535/587 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound relative to the controls.
-
Identify primary "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).
-
Fragment-Based Drug Discovery (FBDD)
FBDD is a powerful method for identifying low-molecular-weight fragments that bind to the target protein. These fragments can then be optimized into more potent lead compounds.
Experimental Workflow for FBDD:
Caption: The workflow for fragment-based discovery of ETNK1 inhibitors.
Experimental Protocol: Surface Plasmon Resonance (SPR) for Fragment Screening
-
Immobilization of ETNK1:
-
Covalently immobilize recombinant human ETNK1 onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
-
Fragment Screening:
-
Prepare a library of fragments dissolved in an appropriate buffer.
-
Inject the fragments over the ETNK1-immobilized surface and a reference surface.
-
Monitor the change in the SPR signal (response units) over time.
-
-
Data Analysis:
-
Identify fragments that show a significant binding response to the ETNK1 surface compared to the reference surface.
-
Determine the binding affinity (KD) and kinetics (kon and koff) for the hit fragments.
-
Structure-Based Drug Design (SBDD)
SBDD utilizes the three-dimensional structure of the target protein to design inhibitors with high affinity and selectivity. While a crystal structure of human ETNK1 is not yet publicly available, homology modeling based on related kinases can provide a starting point.
Logical Relationship in SBDD:
Caption: The iterative cycle of structure-based drug design for ETNK1 inhibitors.
Synthesis of Potential ETNK1 Inhibitors
As no specific and potent ETNK1 inhibitors have been publicly disclosed, this section provides a hypothetical synthetic scheme for a class of compounds, pyrazolopyrimidines, which are known to be versatile kinase inhibitor scaffolds. This serves as an example of the medicinal chemistry efforts that would be undertaken.
General Synthetic Scheme for Pyrazolopyrimidine Analogs:
This is a representative scheme and would require optimization for specific target molecules.
-
Step 1: Synthesis of the Pyrazole (B372694) Core: Condensation of a substituted hydrazine (B178648) with a β-ketoester to form the pyrazole ring.
-
Step 2: Formation of the Pyrazolopyrimidine Scaffold: Reaction of the pyrazole with a suitable three-carbon synthon, such as malononitrile (B47326) or cyanoacetamide, to construct the fused pyrimidine (B1678525) ring.
-
Step 3: Functionalization of the Scaffold: Introduction of various substituents at key positions of the pyrazolopyrimidine core through reactions like Suzuki coupling, Buchwald-Hartwig amination, or nucleophilic aromatic substitution to explore the structure-activity relationship (SAR).
Biological Evaluation of Novel ETNK1 Inhibitors
Once synthesized, novel compounds must undergo rigorous biological evaluation to determine their potency, selectivity, and cellular activity.
In Vitro Potency and Selectivity
Table 1: In Vitro Characterization of Hypothetical ETNK1 Inhibitors
| Compound ID | ETNK1 IC50 (nM) | ETNK2 IC50 (nM) | Selectivity (ETNK2/ETNK1) |
| HPI-001 | 15 | 1500 | 100 |
| HPI-002 | 250 | 5000 | 20 |
| HPI-003 | 5 | 250 | 50 |
| Positive Control | 10 | 1000 | 100 |
HPI: Hypothetical ETNK1 Inhibitor
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Reaction Setup:
-
In a 384-well plate, combine the test compound at various concentrations, recombinant human ETNK1 enzyme, and the substrates (ethanolamine and ATP).
-
-
Reaction and Detection:
-
Initiate the reaction and incubate at 37°C.
-
Stop the reaction and measure the amount of ADP produced using a commercially available kinase assay kit (e.g., ADP-Glo™).
-
-
Data Analysis:
-
Plot the percentage of inhibition versus the compound concentration and determine the IC50 value using a non-linear regression model.
-
-
Selectivity Profiling:
-
Perform the same assay using other related kinases (e.g., ETNK2) to assess the selectivity of the inhibitors.
-
Cellular Activity
Table 2: Cellular Activity of Hypothetical ETNK1 Inhibitors
| Compound ID | Cell Line | Cellular Target Engagement EC50 (nM) | Cell Proliferation GI50 (µM) |
| HPI-001 | HEL | 50 | 1.2 |
| HPI-003 | TF-1 | 20 | 0.8 |
| Positive Control | HEL | 30 | 1.0 |
Experimental Protocol: Cellular Target Engagement Assay
-
Cell Treatment:
-
Treat a relevant human cell line (e.g., HEL cells, which harbor an ETNK1 mutation) with the test compounds at various concentrations.
-
-
Measurement of Phosphoethanolamine Levels:
-
After incubation, lyse the cells and measure the intracellular levels of phosphoethanolamine using mass spectrometry.
-
-
Data Analysis:
-
Determine the EC50 value, the concentration of the compound that causes a 50% change in phosphoethanolamine levels.
-
Experimental Protocol: Cell Proliferation Assay
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and treat with a serial dilution of the test compounds.
-
-
Incubation and Viability Measurement:
-
Incubate for 72 hours.
-
Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
-
Data Analysis:
-
Calculate the GI50 value, the concentration of the compound that causes a 50% reduction in cell growth.
-
Conclusion
The discovery and development of novel ETNK1 inhibitors represent a promising new frontier in the treatment of myeloid neoplasms. While the field is still in its early stages, the clear biological rationale for targeting this kinase provides a strong impetus for further research. A systematic and integrated approach, combining high-throughput screening, fragment-based methods, and structure-based design, will be essential for the identification of potent and selective clinical candidates. The experimental protocols and strategic workflows outlined in this guide provide a solid framework for initiating and advancing ETNK1-targeted drug discovery programs. The successful development of such inhibitors holds the potential to offer a new, targeted therapeutic option for patients with ETNK1-mutated cancers.
References
- 1. Structure Based Design of Potent Selective Inhibitors of Protein Kinase D1 (PKD1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ETNK1 ethanolamine kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Impact of ETNK1 somatic mutations on phosphoethanolamine synthesis, ROS production and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. content.abcam.com [content.abcam.com]
An In-depth Technical Guide to ETNK-IN-1 Target Engagement and Cellular Localization
Preface: Information regarding a specific molecule designated "ETNK-IN-1" is not available in the public domain as of December 2025. This guide has been constructed as a comprehensive template for the characterization of a novel, selective inhibitor of Ethanolamine (B43304) Kinase 1 (ETNK1), such as this compound. The experimental protocols, data representations, and conceptual frameworks are based on established methodologies for kinase inhibitor analysis and the known biology of ETNK1.
Introduction to ETNK1 and its Inhibition
Ethanolamine Kinase 1 (ETNK1) is a crucial enzyme in the Kennedy pathway, where it catalyzes the phosphorylation of ethanolamine to phosphoethanolamine, a key step in the biosynthesis of phosphatidylethanolamine (B1630911) (PE). PE is a vital component of cell membranes and plays a role in mitochondrial function.[1][2][3] Dysregulation of ETNK1 activity, often through mutations, has been implicated in various myeloid neoplasms.[4] These mutations typically result in a loss of function, leading to decreased levels of phosphoethanolamine, which in turn causes mitochondrial hyperactivation, increased production of reactive oxygen species (ROS), and subsequent DNA damage.[1][3] This cascade of events suggests that modulating ETNK1 activity could be a therapeutic strategy. A selective inhibitor, herein referred to as this compound, would be a valuable tool to probe the therapeutic potential of targeting ETNK1.
Target Engagement of this compound
Confirming that a compound directly interacts with its intended target within a cellular context is a critical step in drug development. A variety of biophysical and biochemical methods can be employed to quantify the engagement of this compound with ETNK1.
Quantitative Binding Affinity
The binding affinity of this compound for ETNK1 can be determined using in vitro assays with purified recombinant ETNK1 protein. The key parameters to determine are the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant (Kd), and the inhibition constant (Ki).
| Parameter | Description | Typical Assay |
| IC50 | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. | Biochemical Kinase Assay |
| Kd | The equilibrium dissociation constant, representing the concentration of ligand at which half of the protein binding sites are occupied. | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) |
| Ki | The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. | Derived from IC50 and substrate concentration |
Cellular Target Engagement
To confirm that this compound engages ETNK1 within a cellular environment, the Cellular Thermal Shift Assay (CETSA) is a powerful technique. This method relies on the principle that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Table 2.1: Hypothetical CETSA Data for this compound
| Treatment | Temperature (°C) | Soluble ETNK1 (Normalized) |
| DMSO (Vehicle) | 45 | 1.00 |
| DMSO (Vehicle) | 50 | 0.85 |
| DMSO (Vehicle) | 55 | 0.52 |
| DMSO (Vehicle) | 60 | 0.21 |
| DMSO (Vehicle) | 65 | 0.05 |
| This compound (1 µM) | 45 | 1.00 |
| This compound (1 µM) | 50 | 0.98 |
| This compound (1 µM) | 55 | 0.89 |
| This compound (1 µM) | 60 | 0.65 |
| This compound (1 µM) | 65 | 0.32 |
Cellular Localization of ETNK1 and this compound
Understanding the subcellular location of both the target protein and the inhibitor is crucial for interpreting the biological effects of the compound.
Cellular Localization of ETNK1
Based on immunofluorescence studies from The Human Protein Atlas, ETNK1 is localized to the nucleoplasm, plasma membrane, and cytosol .[5][6] This diffuse localization suggests multiple potential sites of action for an inhibitor.
Visualizing Target Engagement and Cellular Localization
To visualize the interaction and localization of this compound with ETNK1 in cells, high-resolution microscopy techniques can be employed. A fluorescently labeled version of this compound could be used for this purpose.
Table 3.1: Cellular Localization Analysis
| Cellular Compartment | ETNK1 Localization | Co-localization with fluorescent this compound (Hypothetical) |
| Nucleoplasm | Present | High |
| Cytosol | Present | Moderate |
| Plasma Membrane | Present | Low |
| Mitochondria | Absent | No significant co-localization |
Experimental Protocols
Recombinant ETNK1 Biochemical Kinase Assay
Objective: To determine the in vitro inhibitory activity of this compound against ETNK1.
Materials:
-
Recombinant human ETNK1 protein
-
Ethanolamine (substrate)
-
ATP (co-substrate)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
This compound (serial dilutions)
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add kinase buffer, recombinant ETNK1, and this compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding a mixture of ethanolamine and ATP.
-
Incubate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to ETNK1 in intact cells.
Materials:
-
Human cell line expressing endogenous ETNK1 (e.g., K562)
-
This compound
-
DMSO
-
PBS
-
Lysis buffer (containing protease inhibitors)
-
Antibody against ETNK1 for Western blotting or ELISA
Procedure:
-
Treat cultured cells with this compound or DMSO for a specified time.
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at different temperatures (e.g., 45°C to 70°C) for 3 minutes in a thermal cycler.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the amount of soluble ETNK1 in the supernatant by Western blot or ELISA.
-
Generate melting curves for both DMSO and this compound treated samples to observe a thermal shift.
Immunofluorescence Staining for ETNK1 Localization
Objective: To visualize the subcellular localization of ETNK1.
Materials:
-
Human cell line (e.g., U2OS)
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Primary antibody against ETNK1
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Confocal microscope
Procedure:
-
Grow cells on coverslips.
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with the primary anti-ETNK1 antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and image using a confocal microscope.
Signaling Pathways and Visualizations
The Kennedy Pathway and the Impact of ETNK1 Inhibition
ETNK1 is the first enzyme in the Kennedy pathway for de novo PE synthesis. Inhibition of ETNK1 by this compound is expected to block this pathway, leading to a reduction in phosphoethanolamine and downstream PE levels.
References
- 1. ETNK1 mutations induce a mutator phenotype that can be reverted with phosphoethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.unito.it [iris.unito.it]
- 3. Impact of ETNK1 somatic mutations on phosphoethanolamine synthesis, ROS production and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Molecular and clinical characterization of ETNK1-mutated myeloid neoplasms: the Mayo Clinic experience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ETNK1 mutation occurs in a wide spectrum of myeloid neoplasms and is not specific for atypical chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
understanding the function of Ethanolamine Kinase 1
An In-depth Technical Guide to the Core Function of Ethanolamine (B43304) Kinase 1
For Researchers, Scientists, and Drug Development Professionals
Ethanolamine Kinase 1 (ETNK1) is a crucial enzyme in the Kennedy pathway, responsible for the synthesis of the essential phospholipid phosphatidylethanolamine (B1630911) (PE). This guide provides a comprehensive overview of ETNK1's function, its role in disease, and its potential as a therapeutic target. We delve into its enzymatic activity, regulation, and the downstream consequences of its dysfunction, particularly in the context of myeloid neoplasms. This document consolidates quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to serve as a valuable resource for the scientific community.
Core Function and Enzymatic Activity
Ethanolamine Kinase 1 is a cytosolic enzyme that catalyzes the first committed step in the de novo synthesis of phosphatidylethanolamine.[1] It specifically phosphorylates ethanolamine to produce phosphoethanolamine (P-Etn) in an ATP-dependent manner.[2] This reaction is considered a rate-limiting step in the PE biosynthesis pathway.[2]
Table 1: Enzymatic Reaction Catalyzed by ETNK1
| Substrates | Enzyme | Products |
| Ethanolamine, ATP | Ethanolamine Kinase 1 (ETNK1) | Phosphoethanolamine, ADP |
Role in Disease: Myeloid Neoplasms
Recurrent somatic mutations in the ETNK1 gene have been identified in various myeloid neoplasms, including atypical chronic myeloid leukemia (aCML) and systemic mastocytosis.[3] These mutations are often loss-of-function, leading to a significant reduction in ETNK1's enzymatic activity.[4][5] The clinical presentation of patients with ETNK1 mutations can vary, and these mutations are often early events in the pathogenesis of the disease.[4]
Table 2: Frequency of ETNK1 Mutations in Myeloid Neoplasms
| Disease | Frequency of ETNK1 Mutations | Reference |
| Atypical Chronic Myeloid Leukemia (aCML) | ~13% | [5] |
| Chronic Myelomonocytic Leukemia (CMML) | 3-14% | [5] |
| Systemic Mastocytosis (SM) with Eosinophilia | ~20% | [5] |
The reduced production of phosphoethanolamine due to ETNK1 mutations has profound downstream effects. It leads to mitochondrial hyperactivation, increased production of reactive oxygen species (ROS), and subsequent DNA damage, contributing to a mutator phenotype that can drive cancer progression.[1][5]
Signaling Pathways and Regulation
The Kennedy Pathway for Phosphatidylethanolamine Synthesis
ETNK1 is a central component of the Kennedy pathway for PE synthesis. The pathway begins with the phosphorylation of ethanolamine by ETNK1, followed by the conversion of phosphoethanolamine to CDP-ethanolamine, and finally the synthesis of PE.
Downstream Effects of ETNK1 Mutation
Loss-of-function mutations in ETNK1 disrupt cellular homeostasis by reducing the levels of phosphoethanolamine. This leads to a cascade of events culminating in increased genomic instability. A key mechanism is the relief of inhibition on mitochondrial complex II (succinate dehydrogenase), leading to mitochondrial hyperactivation.
Transcriptional Regulation
The transcriptional regulation of ETNK1 is complex and not fully elucidated. However, transcription factors such as ETS1 have been implicated in the regulation of human NK cell development and may play a role in controlling ETNK1 expression.[6] Further research is needed to fully map the upstream regulatory network of ETNK1.
Experimental Protocols
Ethanolamine Kinase Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and provides a method to measure ETNK1 activity in cell lysates.
Materials:
-
Assay Buffer
-
ETNK1 Substrate (Ethanolamine and ATP)
-
ADP detection system (Converter, Developer, Probe)
-
96-well black microplate
-
Fluorometric plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Sample Preparation:
-
Homogenize 10 mg of tissue or 1x10^6 cells in 100 µL of cold Assay Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Reaction Setup:
-
Add 50 µL of cell lysate to a well of the 96-well plate.
-
Prepare a reaction mix containing Assay Buffer, ETNK1 Substrate, Converter, Developer, and Probe according to the manufacturer's instructions.
-
Add 50 µL of the reaction mix to the well containing the cell lysate.
-
-
Measurement:
-
Immediately start measuring the fluorescence in a kinetic mode at 37°C for 30-60 minutes.
-
The rate of increase in fluorescence is proportional to the ETNK1 activity.
-
Western Blot for ETNK1 Expression
This protocol provides a general method for detecting ETNK1 protein levels in cell lysates.
Materials:
-
Cell lysate
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (anti-ETNK1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Separation:
-
Separate proteins from the cell lysate by SDS-PAGE.
-
-
Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-ETNK1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Measurement of Mitochondrial ROS Production
This protocol uses the MitoSOX Red fluorescent probe to specifically detect mitochondrial superoxide (B77818) in live cells.
Materials:
-
MitoSOX Red reagent
-
Live cells (e.g., ETNK1 wild-type and mutant cell lines)
-
Fluorescence microscope or flow cytometer (Ex/Em ~510/580 nm)
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency.
-
-
Staining:
-
Incubate the cells with 5 µM MitoSOX Red in a suitable buffer for 10-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Gently wash the cells three times with a warm buffer.
-
-
Analysis:
-
Immediately analyze the cells by fluorescence microscopy or flow cytometry to quantify the red fluorescence, which is indicative of mitochondrial superoxide levels.[7]
-
Drug Development and Therapeutic Potential
The discovery of ETNK1's role in the pathogenesis of myeloid neoplasms has opened new avenues for therapeutic intervention. However, the development of specific small-molecule inhibitors directly targeting ETNK1 is still in its early stages.
Table 3: Potential Therapeutic Strategies Targeting the ETNK1 Pathway
| Strategy | Mechanism of Action | Status |
| Phosphoethanolamine Supplementation | Restores intracellular P-Etn levels, thereby normalizing mitochondrial activity and reducing ROS production and DNA damage.[1][5] | Preclinical |
| Inhibition of Downstream Pathways | Targeting components of the Kennedy pathway or mitochondrial complex II to counteract the effects of ETNK1 mutations. | Exploratory |
Currently, there are no specific ETNK1 inhibitors in clinical trials. The antihistamine drug meclizine (B1204245) has been shown to inhibit the Kennedy pathway, but its specificity for ETNK1 is not well-characterized, and it is not being developed for this indication. The most promising therapeutic strategy appears to be the restoration of phosphoethanolamine levels in cells with ETNK1 mutations, which has shown efficacy in preclinical models.[4]
Conclusion
Ethanolamine Kinase 1 is a critical enzyme with a well-defined role in phospholipid biosynthesis. The identification of its involvement in the pathogenesis of myeloid neoplasms has highlighted its potential as a therapeutic target. Future research should focus on elucidating the detailed kinetic properties of ETNK1, further defining its regulatory networks, and developing specific inhibitors. The in-depth understanding of ETNK1 function provided in this guide serves as a foundation for these future endeavors, with the ultimate goal of translating this knowledge into effective therapies for patients with ETNK1-driven diseases.
References
- 1. ETNK1 mutations induce a mutator phenotype that can be reverted with phosphoethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. researchgate.net [researchgate.net]
- 4. Molecular and clinical characterization of ETNK1-mutated myeloid neoplasms: the Mayo Clinic experience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of ETNK1 somatic mutations on phosphoethanolamine synthesis, ROS production and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The transcription factor ETS1 is an important regulator of human NK cell development and terminal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
ETNK1 Mutations in Atypical Chronic myeloid Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atypical chronic myeloid leukemia (aCML) is a rare and aggressive myelodysplastic/myeloproliferative neoplasm (MDS/MPN) characterized by neutrophilic leukocytosis and dysgranulopoiesis.[1][2][3] Unlike chronic myeloid leukemia (CML), aCML is defined by the absence of the Philadelphia chromosome and the BCR-ABL1 fusion gene.[4][5] The molecular landscape of aCML is heterogeneous, with recurrent mutations in genes such as SETBP1, ASXL1, NRAS, SRSF2, and TET2.[6][7] Among the less frequent but significant mutations are those in the Ethanolamine (B43304) Kinase 1 (ETNK1) gene.[6][7] This technical guide provides an in-depth overview of ETNK1 mutations in aCML, focusing on their prevalence, functional consequences, and the methodologies used for their detection and study.
Prevalence and Characteristics of ETNK1 Mutations
Somatic missense mutations in ETNK1 have been identified in a subset of patients with aCML. These mutations are typically heterozygous and are considered to be early events in the clonal evolution of the disease.[8][9][10]
Quantitative Data on ETNK1 Mutations
The following tables summarize the prevalence of ETNK1 mutations in aCML and other myeloid neoplasms, as well as the specific characteristics of these mutations.
| Table 1: Prevalence of ETNK1 Mutations in Myeloid Neoplasms | |
| Disease | Prevalence of ETNK1 Mutations |
| Atypical Chronic Myeloid Leukemia (aCML) | 8.8% - 13.3%[8][11][12][13] |
| Chronic Myelomonocytic Leukemia (CMML) | 2.6% - 14%[8][11][12][13][14][15] |
| Systemic Mastocytosis (SM) with Eosinophilia | 20%[11][15] |
| Myelodysplastic Syndromes (MDS) | 36.8% (in one study of ETNK1-mutated MNs)[16] |
| Myeloproliferative Neoplasms (MPN) | 18.4% (in one study of ETNK1-mutated MNs)[16] |
| Acute Myeloid Leukemia (AML) | 13.2% (in one study of ETNK1-mutated MNs)[16] |
| Table 2: Characteristics of Recurrent ETNK1 Mutations in aCML | |
| Mutation Type | Missense[8][12][13] |
| Zygosity | Heterozygous[8][12][13][14] |
| Affected Codons | H243Y, N244S/T/K, G245A/V[8][11][14][15][17] |
| Most Common Variants | N244S, H243Y[8][12][13][17] |
| Location | Kinase Domain[8][12][13][14][17] |
| Co-occurring Mutations | SETBP1, ASXL1, RUNX1, TET2, JAK2, EZH2, U2AF1, SRSF2, ZRSR2[8][9][10][16] |
Functional Consequences of ETNK1 Mutations
ETNK1 encodes the enzyme ethanolamine kinase, which catalyzes the first step in the de novo phosphatidylethanolamine (B1630911) (PE) biosynthesis pathway by phosphorylating ethanolamine to phosphoethanolamine (P-Et).[14][18] The identified mutations in ETNK1 cluster within a highly conserved region of the kinase domain and lead to an impairment of its catalytic activity.[8][14]
This enzymatic defect results in a significant decrease in the intracellular levels of phosphoethanolamine.[8][12][13][18] The reduction in P-Et has several downstream consequences that are believed to contribute to the pathogenesis of aCML:
-
Increased Mitochondrial Activity and Reactive Oxygen Species (ROS) Production : The decrease in intracellular P-Et leads to increased mitochondrial activity and a subsequent elevation in the production of reactive oxygen species (ROS).[11][16][19][20]
-
DNA Damage and Mutator Phenotype : The excess ROS can cause oxidative DNA damage, leading to an accumulation of DNA lesions and a mutator phenotype.[11][16][19] This is supported by the observation of an increased number of γH2AX foci, a marker of DNA double-strand breaks, in cells with ETNK1 mutations.[11][19]
-
Reversibility with Phosphoethanolamine : Exogenous administration of phosphoethanolamine has been shown to revert the mutator phenotype in ETNK1-mutated cells by restoring normal mitochondrial activity and reducing ROS generation.[11]
Signaling Pathway Alterations
The functional consequences of ETNK1 mutations can be visualized in the following signaling pathway diagram.
Experimental Protocols for the Study of ETNK1 Mutations
The identification and functional characterization of ETNK1 mutations involve a range of molecular and cellular biology techniques.
Mutation Detection
1. Whole-Exome Sequencing (WES) and Targeted Next-Generation Sequencing (NGS):
-
Principle: WES or targeted NGS panels are used for the initial discovery and screening of ETNK1 mutations in patient cohorts.
-
Methodology:
-
Genomic DNA is extracted from patient samples (e.g., bone marrow, peripheral blood).
-
DNA libraries are prepared and subjected to exome capture or targeted enrichment for genes implicated in myeloid malignancies, including ETNK1.
-
Sequencing is performed on a high-throughput sequencing platform.
-
Bioinformatic analysis is used to align reads to the reference genome and identify single nucleotide variants (SNVs).
-
2. Sanger Sequencing:
-
Principle: Used for the validation of mutations identified by NGS and for targeted screening in smaller cohorts.
-
Methodology:
-
PCR primers are designed to amplify the region of the ETNK1 gene containing the mutation hotspot (primarily exon 3).[16]
-
The amplified PCR product is purified and sequenced using the Sanger dideoxy method.
-
Sequence chromatograms are analyzed to confirm the presence of the specific nucleotide change.
-
Functional Assays
1. Site-Directed Mutagenesis and Cell Line Transduction:
-
Principle: To study the functional effects of specific ETNK1 mutations in a controlled cellular context.
-
Methodology:
-
An entry vector (e.g., pDONR223) containing the wild-type ETNK1 cDNA is used as a template.
-
Site-directed mutagenesis is performed using specific primers to introduce the desired mutations (e.g., H243Y, N244S). For example, primers for N244S could be:
-
Forward: 5'-CTATTCATGCACACAGTGGCTGGATCCCCAAATC-3'
-
Reverse: 5'-GATTTGGGGATCCAGCCACTGTGTGCATGAATAG-3'[8]
-
-
The mutated construct is verified by Sanger sequencing.
-
The wild-type and mutant ETNK1 constructs are then cloned into an expression vector and transduced into a suitable myeloid cell line (e.g., TF1).[8][12][13]
-
2. Measurement of Intracellular Phosphoethanolamine:
-
Principle: To quantify the direct enzymatic product of ETNK1 and assess the impact of mutations on its activity.
-
Methodology:
-
Cell lysates are prepared from primary patient samples or transduced cell lines.
-
Liquid chromatography-mass spectrometry (LC-MS) is used to separate and quantify the levels of intracellular phosphoethanolamine and phosphocholine (B91661).[8]
-
The ratio of phosphoethanolamine to phosphocholine is calculated to normalize for cell number and extraction efficiency. A significantly lower ratio is observed in ETNK1-mutated cells.[8][12][13]
-
3. Colony-Forming Unit (CFU) Assay:
-
Principle: To determine if co-occurring mutations (e.g., ETNK1 and SETBP1) are present in the same hematopoietic progenitor clone.
-
Methodology:
-
Mononuclear cells from a patient with co-mutations are plated in methylcellulose (B11928114) medium to allow for the growth of individual colonies.
-
Genomic DNA is extracted from individual colonies.
-
Targeted resequencing of the ETNK1 and SETBP1 genes is performed on the DNA from each colony to assess the co-occurrence of the mutations.[8]
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the identification and functional characterization of ETNK1 mutations.
Prognostic and Therapeutic Implications
The prognostic significance of ETNK1 mutations in aCML is still under investigation, with some studies suggesting an association with a better prognosis.[16] However, the available data are limited.[16] The discovery of the underlying mechanism of ETNK1 mutations opens up potential therapeutic avenues. The reversibility of the mutator phenotype with phosphoethanolamine suggests a possible strategy for mitigating the downstream effects of these mutations.[11] Furthermore, understanding the metabolic vulnerabilities created by impaired ETNK1 function could lead to the development of targeted therapies for this subset of aCML patients.
Conclusion
ETNK1 mutations represent a recurrent, albeit relatively infrequent, genetic alteration in atypical chronic myeloid leukemia. These mutations lead to a loss of function of the ethanolamine kinase, resulting in decreased phosphoethanolamine levels, increased mitochondrial activity, elevated ROS production, and subsequent DNA damage. This cascade of events likely contributes to the genomic instability and pathogenesis of aCML. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation of ETNK1 mutations, which may ultimately lead to improved diagnostic, prognostic, and therapeutic strategies for this challenging disease.
References
- 1. Molecular Pathogenesis of BCR-ABL-Negative Atypical Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Atypical CML: diagnosis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atypical CML: Symptoms, Diagnosis, Treatment, and Outlook [healthline.com]
- 5. Diagnostic Criteria of Atypical Chronic Myeloid Leukemia (aCML) – MedicalCRITERIA.com [medicalcriteria.com]
- 6. Atypical Chronic Myeloid Leukemia: Where Are We Now? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. ashpublications.org [ashpublications.org]
- 9. ETNK1 mutation occurs in a wide spectrum of myeloid neoplasms and is not specific for atypical chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 11. ashpublications.org [ashpublications.org]
- 12. ashpublications.org [ashpublications.org]
- 13. Recurrent ETNK1 mutations in atypical chronic myeloid leukemia. — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 14. ashpublications.org [ashpublications.org]
- 15. Novel recurrent mutations in ethanolamine kinase 1 (ETNK1) gene in systemic mastocytosis with eosinophilia and chronic myelomonocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular and clinical characterization of ETNK1-mutated myeloid neoplasms: the Mayo Clinic experience - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recurrent ETNK1 mutations in atypical chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. iris.unito.it [iris.unito.it]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Impact of ETNK1 somatic mutations on phosphoethanolamine synthesis, ROS production and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Overview of Ethanolamine Kinase 1 (ETNK1) Inhibition as a Potential Therapeutic Strategy in Oncology
For Researchers, Scientists, and Drug Development Professionals
This document provides a technical guide to the preliminary findings on the efficacy of inhibiting Ethanolamine Kinase 1 (ETNK1), a critical enzyme in phospholipid metabolism. While information on a specific inhibitor designated "ETNK-IN-1" is not publicly available, this guide synthesizes the existing preclinical data on the effects of ETNK1 inhibition, primarily through RNA interference (siRNA), to inform future drug development efforts.
Quantitative Data Summary
The primary quantitative data available pertains to the impact of ETNK1 silencing on cancer cell viability. These findings highlight the potential of ETNK1 as a therapeutic target.
| Experimental Model | Inhibitory Method | Key Finding | Reference |
| Triple-Negative Breast Cancer Cells (MDA-MB-231) | ETNK1 siRNA (50 nM) | ~50% reduction in cell viability | [1] |
| Triple-Negative Breast Cancer Cells (MDA-MB-231) | Choline (B1196258) Kinase α (Chk-α) siRNA (50 nM) | ~60% reduction in cell viability | [1] |
Experimental Protocols
The methodologies outlined below are based on studies investigating the functional role of ETNK1 in cancer cells.
Cell Culture and siRNA Transfection
-
Cell Line: Triple-negative breast cancer cell line MDA-MB-231.
-
Culture Medium: RPMI-1640 supplemented with 20µM choline and 50µM ethanolamine.
-
siRNA Concentration: 50 nM of ETNK1-specific siRNA.
-
Transfection Duration: Cells were harvested 48 hours post-transfection for metabolite analysis and 96 hours post-transfection for cell viability assays.
-
Verification of Silencing: Quantitative reverse transcription PCR (qRT-PCR) was used to confirm 80-90% silencing of the target mRNA.[1]
Metabolite Extraction and Analysis
-
Extraction Method: A dual-phase extraction method using a 1:1:1 (v/v/v) mixture of methanol, chloroform, and water was employed to separate the water-soluble metabolites.
-
Analysis: The water-soluble fraction was analyzed using ³¹P Magnetic Resonance Spectroscopy (³¹P MRS) to quantify phosphoethanolamine (PE) and phosphocholine (B91661) (PC) levels.[1]
Cell Viability Assay
-
Method: 4,000 cells per well were plated in a 96-well plate and transfected with the specified siRNA. Cell viability was assessed 96 hours post-transfection. The specific viability assay (e.g., MTS, CellTiter-Glo) is not detailed in the available literature but would typically involve measuring metabolic activity or ATP content.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key pathways and processes related to ETNK1 function and its inhibition.
References
The Dual Role of Ethanolamine Kinase 1: A Target for Inhibition in Solid Tumors
An In-Depth Technical Guide for Researchers and Drug Development Professionals on the Therapeutic Potential of ETNK1 Inhibition
Executive Summary
Ethanolamine (B43304) Kinase 1 (ETNK1) is emerging as a fascinating and complex therapeutic target with a dual role in oncology. While loss-of-function mutations in the ETNK1 gene are implicated in the pathogenesis of various myeloid neoplasms, suggesting a tumor-suppressive role in that context, recent evidence reveals a contrasting oncogenic function in certain solid tumors. Notably, the overexpression of ETNK1 has been correlated with poor prognosis in cancers such as breast cancer, presenting a compelling rationale for the development of targeted ETNK1 inhibitors. This guide explores the therapeutic potential of ETNK1 inhibition, delving into the underlying biological mechanisms, and providing detailed experimental protocols for the discovery and characterization of novel inhibitory compounds.
Introduction: The Two Faces of ETNK1 in Cancer
ETNK1 is a crucial enzyme in the Kennedy pathway, where it catalyzes the phosphorylation of ethanolamine to phosphoethanolamine (P-Et), a key step in the synthesis of the major membrane phospholipid, phosphatidylethanolamine (B1630911) (PE).[1] Its role in cancer is context-dependent, creating distinct therapeutic strategies for different malignancies.
Loss-of-Function in Myeloid Neoplasms
In atypical chronic myeloid leukemia (aCML) and other myelodysplastic/myeloproliferative neoplasms, recurrent somatic mutations in ETNK1 have been identified.[2][3][4] These mutations, often clustered in the kinase domain, lead to a reduction or loss of enzymatic activity.[5][6] The resultant decrease in intracellular P-Et levels has profound downstream consequences, including:
-
Mitochondrial Hyperactivation: P-Et has been shown to be a competitive inhibitor of succinate (B1194679) dehydrogenase (mitochondrial complex II).[5][6] Reduced P-Et levels relieve this inhibition, leading to increased mitochondrial activity.
-
Increased Reactive Oxygen Species (ROS) Production: The heightened mitochondrial activity results in the overproduction of ROS.[5]
-
Genomic Instability: Elevated ROS levels cause DNA damage, contributing to a mutator phenotype that can drive the progression of the disease.[4][5]
In this setting, the therapeutic strategy is not ETNK1 inhibition, but rather the replenishment of P-Et to restore normal mitochondrial function and mitigate ROS-induced damage.[5][7]
Overexpression and Oncogenic Role in Solid Tumors
In contrast to its role in myeloid neoplasms, ETNK1 appears to have an oncogenic function in certain solid tumors. Studies have shown that ETNK1 mRNA is present at significantly higher quantities in primary breast tumors compared to normal breast tissue.[8] Furthermore, increased expression of ETNK1 is correlated with a shorter recurrence-free survival in patients with normal-like subtype breast cancer.[8] Elevated levels of phosphoethanolamine, the direct product of ETNK1 activity, have also been associated with higher mitotic indices in breast cancer, suggesting a role in promoting cell proliferation.
This overexpression and correlation with poor prognosis in solid tumors provide a strong rationale for a therapeutic approach centered on the inhibition of ETNK1 activity . By blocking the function of ETNK1 in these cancers, it may be possible to reduce the production of phosphoethanolamine and other downstream metabolites that contribute to tumor growth and survival.
The Therapeutic Rationale for ETNK1 Inhibition
The development of small molecule inhibitors targeting ETNK1 is a promising, albeit nascent, area of cancer therapy. The central hypothesis is that by inhibiting ETNK1 in cancers where it is overexpressed, one can selectively induce cancer cell death or inhibit proliferation. While specific small molecule inhibitors for ETNK1 are not yet widely reported in the public domain, the kinase domain of ETNK1 presents a druggable target amenable to high-throughput screening and rational drug design.[9]
The anticipated downstream effects of ETNK1 inhibition in susceptible cancers include:
-
Disruption of phospholipid metabolism, potentially leading to membrane instability and cell death.
-
Alterations in signaling pathways that are dependent on phosphatidylethanolamine and its derivatives.
-
Induction of apoptosis, as has been observed with the downregulation of ETNK1 via RNA interference.
Data Presentation
ETNK1 Mutations in Myeloid Neoplasms
| Disease | Mutation Frequency | Key Mutations | Functional Consequence | Reference |
| Atypical Chronic Myeloid Leukemia (aCML) | 8.8% - 13.3% | H243Y, N244S | Reduced enzyme activity | [2][3] |
| Chronic Myelomonocytic Leukemia (CMML) | 2.6% | H243Y, N244S | Reduced enzyme activity | [3] |
Impact of ETNK1 Mutations on Cellular Phenotypes
| Cellular Phenotype | Observation in ETNK1-mutated cells | Reversibility with Phosphoethanolamine | Reference |
| Intracellular Phosphoethanolamine | Decreased | Yes | [3][5] |
| Mitochondrial Activity | Increased | Yes | [5][6] |
| ROS Production | Increased | Yes | [5] |
| DNA Damage (γH2AX foci) | Increased | Yes | [6] |
Mandatory Visualizations
Caption: Signaling pathway in ETNK1-mutated myeloid neoplasms.
Caption: Therapeutic strategy for ETNK1 inhibition in solid tumors.
Caption: Experimental workflow for ETNK1 inhibitor discovery.
Experimental Protocols
ETNK1 Kinase Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and is suitable for high-throughput screening.[10][11]
-
Principle: ETNK1 phosphorylates ethanolamine, producing ADP. The ADP is then used in a series of enzymatic reactions to generate a fluorescent product. The fluorescence intensity is directly proportional to the ETNK1 activity.
-
Materials:
-
ETNK Assay Buffer
-
ETNK Substrate (Ethanolamine and ATP)
-
ETNK Enzyme (recombinant)
-
ETNK Converter and Developer enzymes
-
ETNK Probe (fluorometric)
-
96-well black flat-bottom plate
-
Test compounds (potential inhibitors)
-
-
Procedure:
-
Reagent Preparation: Prepare reagents as per the manufacturer's instructions.[10]
-
Sample Preparation: For each reaction, prepare a 50 µL mix containing ETNK Assay Buffer, ETNK enzyme, and the test compound at various concentrations. Include a no-inhibitor control.
-
Reaction Initiation: Prepare a Reaction Mix containing ETNK Assay Buffer, ETNK Substrate, ETNK Converter, ETNK Developer, and ETNK Probe. Add 50 µL of the Reaction Mix to each well.
-
Measurement: Measure fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 60 minutes at 37°C.
-
Data Analysis: Calculate the rate of fluorescence increase. The activity of ETNK1 in the presence of the test compound is compared to the no-inhibitor control to determine the percent inhibition. IC50 values can be calculated from a dose-response curve.
-
Measurement of Intracellular Phosphoethanolamine by LC-MS/MS
This protocol allows for the sensitive and specific quantification of P-Et in cell lysates.[8][12][13][14][15]
-
Principle: Cell lysates are prepared, and metabolites are extracted. P-Et is separated from other cellular components by liquid chromatography and detected by tandem mass spectrometry.
-
Materials:
-
Cultured cells
-
Methanol, Chloroform, Water (for extraction)
-
UPLC-MS/MS system
-
-
Procedure:
-
Cell Lysis and Metabolite Extraction:
-
Harvest and wash cells with ice-cold PBS.
-
Perform a Folch extraction by adding a 2:1 mixture of chloroform:methanol to the cell pellet.
-
Vortex and centrifuge to separate the phases. The aqueous phase contains P-Et.
-
-
LC-MS/MS Analysis:
-
Inject the aqueous phase into the LC-MS/MS system.
-
Separate metabolites using a suitable column (e.g., C18).
-
Detect P-Et using multiple reaction monitoring (MRM) mode.
-
-
Quantification: Use a standard curve of known P-Et concentrations to quantify the amount of P-Et in the samples. Normalize to total protein or cell number.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of potential ETNK1 inhibitors on cancer cell lines.[16][17][18][19]
-
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.
-
Materials:
-
Cancer cell lines (e.g., breast cancer lines with high ETNK1 expression)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Test compounds
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compound for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value of the compound.
-
Western Blot for Apoptosis Markers
This protocol is used to determine if ETNK1 inhibition induces apoptosis by detecting key apoptotic proteins.[20][21][22][23][24]
-
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for apoptosis markers like cleaved caspases and PARP.
-
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
-
Procedure:
-
Protein Extraction and Quantification: Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities to assess the levels of apoptotic markers. An increase in cleaved caspase-3 and cleaved PARP indicates apoptosis induction.
-
Future Directions and Conclusion
The therapeutic targeting of ETNK1 is a tale of two distinct strategies. In myeloid malignancies characterized by loss-of-function mutations, the focus is on mitigating the downstream consequences through P-Et supplementation. Conversely, in solid tumors where ETNK1 is overexpressed and associated with poor outcomes, the development of specific ETNK1 inhibitors holds significant therapeutic promise.
While the field of ETNK1 inhibition is still in its early stages, the compelling genetic and expression data provide a strong foundation for further research. The immediate next steps should focus on high-throughput screening campaigns to identify novel small molecule inhibitors of ETNK1. Subsequent lead optimization and preclinical evaluation in relevant cancer models will be crucial to validate ETNK1 as a druggable target and to advance the first generation of ETNK1 inhibitors towards clinical development. The protocols outlined in this guide provide a robust framework for these essential research and development activities. The dual nature of ETNK1's role in cancer underscores the importance of a precision medicine approach, where the therapeutic strategy is tailored to the specific genetic and molecular context of the disease.
References
- 1. aacrmeetingnews.org [aacrmeetingnews.org]
- 2. iris.unito.it [iris.unito.it]
- 3. Frontiers | Small Molecule Inhibitors of CRM1 [frontiersin.org]
- 4. ETNK1 mutation occurs in a wide spectrum of myeloid neoplasms and is not specific for atypical chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ETNK1 mutations induce a mutator phenotype that can be reverted with phosphoethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular and clinical characterization of ETNK1-mutated myeloid neoplasms: the Mayo Clinic experience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A rapid and adaptable lipidomics method for quantitative UPLC-mass spectrometric analysis of phosphatidylethanolamine and phosphatidylcholine in vitro, and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aucentra.com [aucentra.com]
- 10. content.abcam.com [content.abcam.com]
- 11. telospub.com [telospub.com]
- 12. An LC/MS/MS method for measurement of N-modified phosphatidylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of Phosphoethanolamine in Urine with HPLC-ICPMS/MS Using 1,2-Hexanediol as a Chromatographic Eluent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A UPLC-MRM-MS method for comprehensive profiling of Amadori compound-modified phosphatidylethanolamines in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. texaschildrens.org [texaschildrens.org]
- 17. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. benchchem.com [benchchem.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Apoptosis western blot guide | Abcam [abcam.com]
- 21. benchchem.com [benchchem.com]
- 22. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. researchgate.net [researchgate.net]
ETNK-IN-1: A Technical Guide for Probing Lipid Metabolism Through Ethanolamine Kinase 1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of ETNK-IN-1, a chemical inhibitor of Ethanolamine (B43304) Kinase 1 (ETNK1), for its application in basic research of lipid metabolism. ETNK1 is a pivotal enzyme in the Kennedy pathway, responsible for the synthesis of essential phospholipids (B1166683). Inhibition of this enzyme offers a powerful tool to investigate the downstream cellular processes reliant on its activity. This document outlines the mechanism of action of ETNK1, the known cellular consequences of its reduced function based on extensive studies of ETNK1 mutations, and the available technical data for this compound. Detailed experimental considerations and data presentation formats are provided to facilitate the integration of this tool into research workflows.
Introduction to Ethanolamine Kinase 1 (ETNK1)
Ethanolamine Kinase 1 (ETNK1) is a cytosolic enzyme that catalyzes the first committed step in the de novo synthesis of phosphatidylethanolamine (B1630911) (PE), a major component of cellular membranes.[1][2] ETNK1 specifically phosphorylates ethanolamine to produce phosphoethanolamine (P-Et).[1][2] P-Et is subsequently converted to CDP-ethanolamine and then to PE through the Kennedy pathway. PE is one of the most abundant phospholipids in mammalian cells and plays a critical role in membrane structure and function.
Recurrent somatic mutations in the ETNK1 gene have been identified in various myeloid neoplasms, leading to reduced enzymatic activity.[3] Studies on these mutations have provided significant insights into the broader physiological roles of ETNK1 and the consequences of its inhibition, which are directly relevant to the application of chemical inhibitors like this compound.
This compound: A Chemical Probe for ETNK1
This compound is a commercially available small molecule inhibitor of ethanolamine kinase. While its primary cited application has been in the development of insecticides, its ability to inhibit ETNK makes it a valuable tool for basic research in lipid metabolism.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C17H22N2O | [4] |
| Alias | Compound 7 | [4] |
| IC50 | ≥ 5 μM | [4] |
Mechanism of Action and Cellular Consequences of ETNK1 Inhibition
The primary mechanism of action of this compound is the inhibition of ETNK1's kinase activity, leading to a decrease in the intracellular levels of phosphoethanolamine. Based on extensive research on loss-of-function mutations in ETNK1, the expected downstream cellular consequences of this compound treatment include:
-
Alterations in Mitochondrial Activity: Reduced P-Et levels have been shown to cause mitochondrial hyperactivation.[3] This is attributed to the role of P-Et as a competitive inhibitor of succinate (B1194679) dehydrogenase (Complex II) in the mitochondrial electron transport chain.
-
Increased Reactive Oxygen Species (ROS) Production: The heightened mitochondrial activity resulting from ETNK1 inhibition leads to an increase in the production of reactive oxygen species.[3]
-
Induction of DNA Damage: Elevated ROS levels can cause cellular damage, including DNA double-strand breaks.[3]
-
Reversibility with Phosphoethanolamine: The cellular phenotypes induced by reduced ETNK1 activity, such as increased ROS and DNA damage, can be rescued by supplementing cells with exogenous phosphoethanolamine.[3]
Signaling Pathway of ETNK1 and its Inhibition
The following diagram illustrates the Kennedy pathway and the central role of ETNK1, along with the downstream consequences of its inhibition.
Experimental Protocols and Considerations
While specific protocols for this compound in lipid metabolism research are not yet widely published, the following methodologies, adapted from studies on ETNK1 mutations, can serve as a starting point.
Cell Culture and Treatment
-
Cell Lines: Select cell lines relevant to the research question (e.g., cancer cell lines with known metabolic profiles, hepatocytes for lipid metabolism studies).
-
This compound Preparation: Dissolve this compound in a suitable solvent, such as DMSO, to create a stock solution. Further dilute in cell culture medium to the desired final concentration. A dose-response experiment is recommended to determine the optimal concentration for the desired effect without causing excessive cytotoxicity.
-
Treatment Duration: The incubation time with this compound will depend on the endpoint being measured. For metabolic flux studies, shorter time points may be appropriate, while for assessing long-term effects on cell proliferation or DNA damage, longer incubations (24-72 hours) may be necessary.
Assessment of ETNK1 Inhibition
-
Phosphoethanolamine Levels: The most direct way to confirm the inhibitory effect of this compound is to measure the intracellular concentration of phosphoethanolamine using techniques such as mass spectrometry-based metabolomics.
-
Lipidomics: Perform lipidomics analysis to assess changes in the levels of phosphatidylethanolamine and other phospholipid species.
Measurement of Cellular Consequences
-
Mitochondrial Activity:
-
Oxygen Consumption Rate (OCR): Use a Seahorse XF Analyzer to measure changes in mitochondrial respiration.
-
Mitochondrial Membrane Potential: Employ fluorescent dyes such as TMRE or JC-1 followed by flow cytometry or fluorescence microscopy.
-
-
ROS Production:
-
Fluorescent Probes: Utilize probes like CellROX Green or DCFDA and quantify fluorescence using flow cytometry or a plate reader.
-
-
DNA Damage:
-
γH2AX Staining: Perform immunofluorescence staining for phosphorylated H2AX, a marker of DNA double-strand breaks.
-
Experimental Workflow Example
Data Presentation
To facilitate the comparison of quantitative data, it is recommended to summarize findings in structured tables.
Table 1: Expected Effects of this compound on Cellular Parameters (based on ETNK1 mutation studies)
| Parameter | Expected Outcome with this compound Treatment | Measurement Technique |
| Intracellular Phosphoethanolamine | Decrease | Mass Spectrometry |
| Oxygen Consumption Rate | Increase | Seahorse XF Analyzer |
| Mitochondrial Membrane Potential | Hyperpolarization | TMRE/JC-1 Staining |
| Intracellular ROS Levels | Increase | Fluorescent Probes (e.g., CellROX) |
| γH2AX Foci | Increase | Immunofluorescence |
Alternative Chemical Probes
While this compound is a commercially available option, other compounds have been reported to inhibit ethanolamine kinase activity, primarily in non-mammalian systems.
-
BR23 and BR25: These anti-cancer compounds have been shown to inhibit the ethanolamine kinase activity of the Plasmodium falciparum choline (B1196258) kinase, leading to a decrease in PE synthesis.
Conclusion
This compound presents a valuable tool for researchers to investigate the multifaceted roles of ETNK1 and the Kennedy pathway in lipid metabolism and associated cellular processes. By inhibiting ETNK1, researchers can probe the downstream consequences on mitochondrial function, redox homeostasis, and genomic stability. While direct literature on this compound's application in mammalian lipid research is currently limited, the extensive data from studies on ETNK1 mutations provide a robust framework for designing experiments and interpreting results. The methodologies and data presentation formats outlined in this guide are intended to support the rigorous investigation of ETNK1's function in health and disease.
References
- 1. Design and structural characterization of potent and selective inhibitors of phosphatidylinositol 4 kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2017086941A1 - Process for the preparation of kinase inhibitors and intermediates thereof - Google Patents [patents.google.com]
- 3. ETNK1 mutations induce a mutator phenotype that can be reverted with phosphoethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular and clinical characterization of ETNK1-mutated myeloid neoplasms: the Mayo Clinic experience - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Consequences of ETNK1 Loss-of-Function Mutations
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethanolamine (B43304) kinase 1 (ETNK1) is a critical enzyme in the Kennedy pathway, responsible for the phosphorylation of ethanolamine to phosphoethanolamine (P-Et), a key step in the biosynthesis of the major membrane phospholipid phosphatidylethanolamine (B1630911) (PE). Recurrent somatic loss-of-function mutations in the ETNK1 gene have been identified in a variety of myeloid neoplasms, including atypical chronic myeloid leukemia (aCML) and chronic myelomonocytic leukemia (CMML). These mutations, most commonly missense variants such as N244S and H243Y located in the kinase domain, lead to a significant reduction in ETNK1 enzymatic activity. The primary consequence of this functional impairment is a decrease in intracellular P-Et levels. This metabolic perturbation triggers a cascade of downstream effects, including mitochondrial hyperactivation, increased production of reactive oxygen species (ROS), and subsequent DNA damage. The resulting genomic instability is thought to contribute to the acquisition of additional mutations, promoting clonal evolution and disease progression. This technical guide provides a comprehensive overview of the molecular consequences of ETNK1 loss-of-function mutations, details key experimental methodologies used in their study, and summarizes the current understanding of the implicated signaling pathways.
Introduction to ETNK1 and its Role in Phospholipid Metabolism
ETNK1 is a cytosolic enzyme that catalyzes the first committed step in the de novo synthesis of phosphatidylethanolamine (PE), a major component of cellular membranes.[1][2] The Kennedy pathway for PE synthesis proceeds in three enzymatic steps, with ETNK1 mediating the initial phosphorylation of ethanolamine.[2][3] PE plays crucial roles in membrane structure and function, including membrane fusion, protein folding and transport, and as a precursor for other lipids.
Recurrent heterozygous missense mutations in ETNK1 have been identified in patients with various myeloid neoplasms.[1][4][5] These mutations are considered early events in the pathogenesis of these diseases and are often found in the dominant clone.[6] The most frequently observed mutations, such as N244S and H243Y, cluster within the highly conserved kinase domain of the ETNK1 protein.[7] Functional studies have consistently demonstrated that these mutations lead to a significant impairment of ETNK1's catalytic activity.[5][7]
Molecular Consequences of ETNK1 Loss-of-Function
The primary and most direct consequence of ETNK1 loss-of-function mutations is a significant reduction in the intracellular concentration of its product, phosphoethanolamine (P-Et).[5][8] This metabolic alteration sets off a chain of events that contribute to the oncogenic phenotype.
Mitochondrial Hyperactivation and Increased ROS Production
A key discovery in the study of ETNK1 mutations is the link between reduced P-Et levels and mitochondrial dysfunction. Contrary to what might be expected from a disruption in a major membrane phospholipid synthesis pathway, cells with ETNK1 mutations do not show significant alterations in the overall composition of their cellular or mitochondrial membranes.[8] Instead, the reduced P-Et concentration leads to hyperactivation of the mitochondrial electron transport chain.[8]
The proposed mechanism involves a direct interaction between P-Et and mitochondrial complex II (succinate dehydrogenase, SDH).[8] P-Et acts as a competitive inhibitor of succinate (B1194679) at the SDH active site.[8] Therefore, a decrease in intracellular P-Et levels relieves this inhibition, leading to increased SDH activity and a subsequent increase in mitochondrial respiration and ATP production.[8] This mitochondrial hyperactivation is accompanied by a significant increase in the production of reactive oxygen species (ROS).[8][9]
DNA Damage and Genomic Instability
The elevated levels of intracellular ROS in cells harboring ETNK1 mutations lead to increased oxidative stress and consequent damage to cellular macromolecules, most critically, DNA.[8] This is evidenced by a significant increase in the number of γH2AX foci, a marker of DNA double-strand breaks.[8][9][10] The accumulation of DNA damage contributes to a "mutator phenotype," increasing the likelihood of acquiring additional oncogenic mutations and driving the clonal evolution of the malignancy.[8]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the consequences of ETNK1 loss-of-function mutations.
Table 1: Impact of ETNK1 Mutations on Phosphoethanolamine Levels
| Cell Model/Patient Cohort | ETNK1 Status | Fold Change in Phosphoethanolamine/Phosphocholine Ratio (vs. WT) | Reference |
| aCML Patient Samples | Mutated | 5.2-fold lower | [5][9] |
| TF-1 cells | WT | 1.37 ± 0.32 | [5][11] |
| TF-1 cells | N244S | 0.76 ± 0.07 | [5][11] |
| TF-1 cells | H243Y | 0.37 ± 0.02 | [5][11] |
| HEK293-Flp-In cells | N244S | 3.42-fold decrease | [1] |
| HEK293-Flp-In cells | KO | 3.24-fold decrease | [1] |
Table 2: Effects of ETNK1 Mutations on Mitochondrial Activity and ROS Production
| Cell Model | ETNK1 Status | Parameter Measured | Fold Change (vs. WT) | p-value | Reference |
| HEK293 CRISPR clones | N244S | Mitochondrial Activity | 1.78 | 0.0096 | [8][9] |
| HEK293 CRISPR clones | KO | Mitochondrial Activity | 2.13 | 0.0050 | [8][9] |
| HEK293 CRISPR/Cas9 models | Mutated | Mitochondrial Activity | 1.87 | 0.0002 | [12] |
| HEK293 CRISPR clones | N244S | ROS Production | 1.66 | <0.0001 | [8][9] |
| HEK293 CRISPR clones | KO | ROS Production | 1.74 | <0.0001 | [8][9] |
| HEK293 CRISPR/Cas9 models | Mutated | ROS Production | 2.05 | <0.0001 | [12] |
Table 3: DNA Damage in Cells with ETNK1 Mutations
| Cell Model/Patient Cohort | ETNK1 Status | Parameter Measured | Result (vs. WT) | p-value | Reference |
| HEK293 CRISPR clones | N244S | γH2AX foci | 2.60 ± 0.22 foci/cell (WT: 0.56 ± 0.08) | <0.0001 | [8][9] |
| HEK293 CRISPR clones | KO | γH2AX foci | 2.89 ± 0.27 foci/cell (WT: 0.56 ± 0.08) | <0.0001 | [8][9] |
| aCML Patient Samples | Mutated | γH2AX foci | Significant increase | 0.0037 | [8][9] |
| HEK293 CRISPR/Cas9 models | N244S | γH2AX foci | 2.52-fold increase | 0.0002 | [10][12] |
| TF-1 overexpression | H243Y | γH2AX foci | 2.49-fold increase | <0.0001 | [10] |
| TF-1 overexpression | N244S | γH2AX foci | 3.12-fold increase | <0.0001 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the consequences of ETNK1 loss-of-function mutations.
Generation of ETNK1 Mutant and Knockout Cell Lines using CRISPR/Cas9
This protocol describes the generation of ETNK1 mutant (e.g., N244S) and knockout (KO) cell lines in a human cell line such as HEK293.
-
sgRNA Design and Cloning:
-
Design single guide RNAs (sgRNAs) targeting the desired region of the ETNK1 gene. For knockout, target an early exon to induce a frameshift mutation. For specific mutations, design an sgRNA close to the target site and a single-stranded oligodeoxynucleotide (ssODN) repair template containing the desired mutation and silent mutations to prevent re-cutting.
-
Clone the sgRNA sequences into a suitable expression vector, often co-expressing Cas9 nuclease.
-
-
Transfection and Selection:
-
Transfect the sgRNA/Cas9 expression plasmid (and ssODN for specific mutations) into the target cells using a suitable transfection reagent.
-
Select for transfected cells using an appropriate antibiotic resistance marker present on the plasmid.
-
Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
-
Validation:
-
Screen individual clones for the desired mutation by PCR amplification of the target region followed by Sanger sequencing or restriction fragment length polymorphism (RFLP) analysis.
-
Confirm the absence of ETNK1 protein in knockout clones by Western blotting.
-
Overexpression of ETNK1 Variants
This protocol outlines the generation of cell lines (e.g., TF-1) that stably overexpress wild-type or mutant ETNK1.
-
Vector Construction:
-
Clone the full-length cDNA of wild-type and mutant (e.g., N244S, H243Y) ETNK1 into a lentiviral expression vector. These vectors typically contain a strong constitutive promoter (e.g., CMV or EF1α) and a selectable marker.
-
-
Lentivirus Production:
-
Co-transfect the lentiviral expression vector along with packaging and envelope plasmids into a packaging cell line (e.g., HEK293T).
-
Harvest the lentiviral particles from the cell culture supernatant after 48-72 hours.
-
-
Transduction and Selection:
-
Transduce the target cells (e.g., TF-1) with the collected lentiviral particles in the presence of polybrene to enhance transduction efficiency.
-
Select for transduced cells using the appropriate antibiotic.
-
-
Validation:
-
Confirm the overexpression of the ETNK1 protein by Western blotting using an antibody against ETNK1 or a tag fused to the protein.
-
Measurement of Intracellular Phosphoethanolamine
This protocol describes the quantification of intracellular phosphoethanolamine levels using liquid chromatography-mass spectrometry (LC-MS).
-
Metabolite Extraction:
-
Harvest a known number of cells and wash with ice-cold PBS.
-
Extract metabolites using a cold solvent mixture, such as 80% methanol.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
-
LC-MS Analysis:
-
Analyze the extracted metabolites using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Separate metabolites on a suitable column (e.g., a HILIC column for polar metabolites).
-
Quantify phosphoethanolamine using multiple reaction monitoring (MRM) with a stable isotope-labeled internal standard.
-
Assessment of Mitochondrial Activity
Mitochondrial membrane potential, an indicator of mitochondrial activity, can be assessed using fluorescent dyes.
-
Staining with MitoTracker Red CMXRos:
-
Incubate live cells with a low concentration (e.g., 100 nM) of MitoTracker Red CMXRos for 15-30 minutes at 37°C.
-
Wash the cells with pre-warmed media.
-
Analyze the fluorescence intensity by flow cytometry or fluorescence microscopy. An increase in red fluorescence indicates a higher mitochondrial membrane potential.
-
Detection of Intracellular Reactive Oxygen Species (ROS)
Intracellular ROS levels can be measured using fluorescent probes such as CellROX Green.
-
Cell Staining:
-
Incubate live cells with CellROX Green reagent (e.g., 5 µM) for 30 minutes at 37°C.
-
Wash the cells to remove excess probe.
-
-
Fluorescence Measurement:
-
Measure the green fluorescence intensity of the cells using a flow cytometer or a fluorescence microscope. An increase in green fluorescence is indicative of higher levels of intracellular ROS.
-
Immunofluorescence Staining for γH2AX Foci
This protocol details the detection of DNA double-strand breaks by visualizing γH2AX foci.
-
Cell Fixation and Permeabilization:
-
Fix cells grown on coverslips with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS).
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody specific for γH2AX.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Quantification:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by ETNK1 loss-of-function and a typical experimental workflow for its investigation.
Caption: Signaling pathway altered by ETNK1 loss-of-function mutations.
Caption: Experimental workflow for studying ETNK1 mutations.
Conclusion and Future Directions
The discovery of recurrent ETNK1 loss-of-function mutations has unveiled a novel pathogenic mechanism in myeloid neoplasms, linking altered phospholipid metabolism to mitochondrial dysfunction, oxidative stress, and genomic instability. The detailed understanding of these molecular consequences provides a strong rationale for the development of targeted therapeutic strategies. Future research should focus on the development and characterization of in vivo models, such as ETNK1 knockout or knock-in mice, to further validate these findings and to test potential therapeutic interventions. One promising approach could be the supplementation with phosphoethanolamine to bypass the enzymatic defect and restore normal mitochondrial function, thereby mitigating the mutator phenotype. Further investigation into the broader impacts of altered PE metabolism and the interplay with other co-occurring mutations will be crucial for a complete understanding of the disease and for the development of effective, personalized therapies for patients with ETNK1-mutated myeloid neoplasms.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. The Phosphatidylethanolamine Biosynthesis Pathway Provides a New Target for Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactome | Synthesis of PE [reactome.org]
- 4. Molecular and clinical characterization of ETNK1-mutated myeloid neoplasms: the Mayo Clinic experience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. ETNK1 mutation occurs in a wide spectrum of myeloid neoplasms and is not specific for atypical chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Impact of ETNK1 somatic mutations on phosphoethanolamine synthesis, ROS production and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. boa.unimib.it [boa.unimib.it]
- 10. ETNK1 mutations induce a mutator phenotype that can be reverted with phosphoethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive quantitative proteomic profiling of the pharmacodynamic changes induced by MLN4924 in acute myeloid leukemia cells establishes rationale for its combination with azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ETNK1 mutations induce a mutator phenotype that can be reverted with phosphoethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ETNK-IN-1: A Hypothetical Inhibitor of Ethanolamine Kinase 1 for In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethanolamine (B43304) Kinase 1 (ETNK1) is a crucial enzyme that catalyzes the first committed step in the Kennedy pathway, phosphorylating ethanolamine to produce phosphoethanolamine (P-Et).[1][2][3] This pathway is essential for the synthesis of major cell membrane phospholipids, namely phosphatidylethanolamine (B1630911) (PE) and phosphatidylcholine (PC).[1] Recurrent somatic mutations in the ETNK1 gene have been identified in various myeloid malignancies, including atypical chronic myeloid leukemia and chronic myelomonocytic leukemia.[3][4][5][6] These mutations typically result in reduced enzymatic activity of ETNK1, leading to decreased intracellular levels of P-Et.[1][6]
This document provides detailed application notes and protocols for the characterization of ETNK-IN-1 , a hypothetical inhibitor of ETNK1, in in vitro cell culture experiments. The methodologies described herein are based on the known biological functions of ETNK1 and provide a framework for investigating the cellular consequences of its inhibition.
Mechanism of Action
This compound is a hypothetical small molecule inhibitor designed to specifically target the kinase activity of ETNK1. By binding to the enzyme, this compound is presumed to prevent the phosphorylation of ethanolamine, thereby reducing the intracellular pool of phosphoethanolamine. This inhibition is expected to mimic the effects of loss-of-function mutations in ETNK1, leading to downstream cellular changes.
Signaling Pathway Diagram
Caption: Hypothetical mechanism of this compound action on the Kennedy pathway.
Quantitative Data Summary
The following tables present hypothetical data for the characterization of this compound. These tables are intended to serve as a template for organizing experimental results.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| HCT116 | Colorectal Carcinoma | 22.4[7] |
| K562 | Chronic Myelogenous Leukemia | 15.8 |
| TF-1 | Erythroleukemia | 18.2 |
| HEK293 | Embryonic Kidney | > 50 |
Table 2: Effect of this compound on Intracellular Phosphoethanolamine and ROS Levels
| Cell Line | Treatment | Intracellular P-Et (relative to control) | Relative ROS Levels (fold change) |
| K562 | Vehicle Control | 1.0 | 1.0 |
| K562 | This compound (10 µM) | 0.45 | 1.8 |
| K562 | This compound (25 µM) | 0.21 | 2.5 |
| TF-1 | Vehicle Control | 1.0 | 1.0 |
| TF-1 | This compound (10 µM) | 0.52 | 1.6 |
| TF-1 | This compound (25 µM) | 0.28 | 2.2 |
Experimental Protocols
Experimental Workflow Diagram
Caption: General workflow for in vitro characterization of this compound.
Protocol 1: Cell Viability and IC50 Determination using MTT Assay
This protocol details the procedure for assessing the cytotoxic effects of this compound on cancer cell lines and determining its half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., K562, HCT116)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to 70-80% confluency.
-
Harvest cells and perform a cell count.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Carefully remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired time points (e.g., 24, 48, and 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.[8]
-
Incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[8]
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 value by plotting cell viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol is for quantifying changes in intracellular ROS levels following treatment with this compound, based on the understanding that ETNK1 mutations can lead to increased ROS production.[1]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
CellROX™ Green Reagent or similar ROS detection reagent
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate or other suitable culture vessel.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with the desired concentrations of this compound (e.g., at IC50 and 2x IC50 concentrations) and a vehicle control for a specified time (e.g., 24 hours).
-
-
ROS Staining:
-
At the end of the treatment period, harvest the cells by trypsinization (for adherent cells) or gentle scraping/pipetting (for suspension cells) and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in PBS containing the ROS detection reagent at the manufacturer's recommended concentration.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Flow Cytometry Analysis:
-
After incubation, wash the cells once with PBS to remove excess reagent.
-
Resuspend the cells in an appropriate buffer for flow cytometry (e.g., PBS with 1% BSA).
-
Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence intensity corresponds to higher levels of intracellular ROS.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity (MFI) for each treatment group.
-
Express the results as a fold change in MFI relative to the vehicle-treated control cells.
-
Protocol 3: Analysis of Intracellular Phosphoethanolamine
This protocol outlines a general approach for the relative quantification of intracellular phosphoethanolamine (P-Et) using liquid chromatography-mass spectrometry (LC-MS) to confirm the inhibitory effect of this compound on its direct target.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
6-well plates
-
Cold PBS
-
Methanol/Acetonitrile/Water extraction buffer (e.g., 50:30:20 v/v/v) chilled to -20°C
-
Cell scraper
-
Microcentrifuge tubes
-
LC-MS system
Procedure:
-
Cell Culture and Treatment:
-
Seed a sufficient number of cells (e.g., 1-2 x 10^6 cells per well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at various concentrations and a vehicle control for a predetermined time.
-
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of pre-chilled extraction buffer to each well.
-
Scrape the cells from the plate in the extraction buffer and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously and incubate at -20°C for at least 1 hour to precipitate proteins.
-
Centrifuge at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C.
-
-
Sample Preparation for LC-MS:
-
Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube.
-
Dry the supernatant using a vacuum concentrator.
-
Reconstitute the dried metabolites in an appropriate volume of a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).
-
-
LC-MS Analysis:
-
Analyze the samples using a targeted LC-MS method for the detection and quantification of phosphoethanolamine.
-
Use an appropriate internal standard for normalization.
-
-
Data Analysis:
-
Integrate the peak area for phosphoethanolamine in each sample.
-
Normalize the peak areas to an internal standard and/or total protein content from a parallel well.
-
Calculate the relative abundance of phosphoethanolamine in this compound-treated samples compared to the vehicle control.
-
References
- 1. ETNK1 mutations induce a mutator phenotype that can be reverted with phosphoethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. ETNK1 ethanolamine kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. ETNK1 ethanolamine kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Impact of ETNK1 somatic mutations on phosphoethanolamine synthesis, ROS production and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. wjpls.org [wjpls.org]
Application Notes and Protocols for the In Vivo Evaluation of ETNK-IN-1 in a Mouse Model of Leukemia
For Research Use Only.
Introduction
Mutations in Ethanolamine (B43304) Kinase 1 (ETNK1) have been identified in various myeloid neoplasms.[1][2][3] These mutations typically result in a loss of function, leading to decreased levels of its product, phosphoethanolamine.[3] This metabolic alteration has been shown to cause mitochondrial hyperactivation, increased reactive oxygen species (ROS) production, and a mutator phenotype, contributing to leukemogenesis.[4][5]
This document provides a detailed framework for the preclinical evaluation of ETNK-IN-1, a putative inhibitor of ETNK1, in a mouse model of leukemia. Given the limited publicly available data on this compound, particularly its use in mammalian systems, this guide emphasizes the critical preliminary studies required to characterize the compound's properties before proceeding to a full-scale in vivo efficacy study. The protocols provided herein are intended as a comprehensive template to be adapted based on the empirical data generated from these initial characterization studies.
Note on this compound: Commercial suppliers indicate that this compound is an ethanolamine kinase inhibitor with a half-maximal inhibitory concentration (IC50) of ≥ 5 μM, with a primary application noted in insecticide development.[6][7] The relatively high IC50 suggests weak inhibitory activity. Researchers should independently verify the potency and specificity of their batch of this compound against the intended leukemia cell line(s) before commencing in vivo studies.
Signaling Pathway of ETNK1 in Leukemia
The following diagram illustrates the canonical pathway of ETNK1 and the downstream consequences of its mutation in leukemia, providing context for the action of an inhibitor like this compound.
Caption: ETNK1 signaling in normal versus leukemic cells and the point of intervention for an inhibitor.
Preliminary In Vitro and In Vivo Characterization of this compound
Prior to initiating an efficacy study, it is imperative to characterize the properties of this compound.
In Vitro Potency Confirmation
Objective: To confirm the IC50 of this compound in the leukemia cell line intended for the in vivo model.
Protocol:
-
Culture the chosen leukemia cell line (e.g., MOLM-13, MV4-11 for AML) under standard conditions.
-
Prepare a serial dilution of this compound in culture medium.
-
Seed cells in a 96-well plate and treat with the various concentrations of this compound.
-
After 72 hours of incubation, assess cell viability using a standard method such as CellTiter-Glo® or MTT assay.
-
Calculate the IC50 value using non-linear regression analysis.
Formulation Development
Objective: To identify a suitable vehicle for in vivo administration of this compound.
Protocol:
-
Attempt to dissolve this compound at the desired concentration (e.g., 1-10 mg/mL) in various vehicles.
-
Start with simple aqueous vehicles (e.g., saline, PBS).
-
If insoluble, proceed to common co-solvent systems. A suggested starting formulation based on supplier information is a mixture of DMSO, PEG300, Tween 80, and saline.[6]
-
Assess solubility visually for precipitation and stability over a relevant time period (e.g., 4-24 hours) at room temperature and 4°C.
Table 1: Hypothetical Solubility Assessment of this compound
| Vehicle | Concentration (mg/mL) | Solubility | Observations |
| Saline | 1 | Insoluble | Precipitate formed |
| 10% DMSO in Saline | 1 | Insoluble | Precipitate formed |
| 5% DMSO / 10% PEG300 in Saline | 5 | Soluble | Clear solution |
| 10% DMSO / 40% PEG300 / 5% Tween 80 in Saline | 10 | Soluble | Stable for 24 hours |
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing severe toxicity.
Protocol:
-
Use healthy, age-matched mice of the same strain as the planned efficacy study (e.g., NOD/SCID gamma mice).
-
Administer single escalating doses of this compound to small cohorts of mice (n=3-5 per group).
-
Monitor the animals daily for signs of toxicity, including weight loss, changes in behavior, and altered appearance for at least 7-14 days.
-
The MTD is typically defined as the highest dose that does not cause more than 10-15% weight loss or any mortality.
Table 2: Hypothetical MTD Study Results for this compound
| Dose (mg/kg) | Administration Route | Mean Body Weight Change (%) | Morbidity/Mortality |
| 10 | IP | -2% | 0/3 |
| 25 | IP | -5% | 0/3 |
| 50 | IP | -12% | 0/3 |
| 100 | IP | -20% | 1/3 |
Pilot Pharmacokinetic (PK) Study
Objective: To determine the basic pharmacokinetic profile of this compound to inform the dosing schedule.
Protocol:
-
Administer a single, well-tolerated dose of this compound (below the MTD) to a cohort of mice.
-
Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration.
-
Process blood to plasma and analyze the concentration of this compound using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters.
Table 3: Hypothetical Pharmacokinetic Parameters of this compound
| Parameter | Value |
| Cmax | 1500 ng/mL |
| Tmax | 1 hour |
| AUC | 6000 ng*h/mL |
| T1/2 | 4 hours |
In Vivo Efficacy Study Protocol
This protocol assumes the successful completion of the preliminary studies and is designed to assess the anti-leukemic activity of this compound.
Animal Model
A xenograft model using immunodeficient mice is recommended.
-
Mouse Strain: NOD/SCID gamma (NSG) mice, 6-8 weeks old.
-
Leukemia Cells: A human leukemia cell line (e.g., MOLM-13, MV4-11) transduced with a luciferase reporter gene for bioluminescence imaging (BLI).
Experimental Workflow
The following diagram outlines the major steps of the in vivo efficacy study.
Caption: Workflow for the in vivo evaluation of this compound in a leukemia mouse model.
Experimental Protocol
-
Leukemia Cell Inoculation:
-
Culture and harvest luciferase-tagged leukemia cells in their logarithmic growth phase.
-
Inject 1 x 10^6 cells in 100 µL of sterile PBS into the tail vein of each NSG mouse.
-
-
Engraftment Confirmation and Group Randomization:
-
Approximately 7-10 days post-injection, perform BLI to confirm leukemia engraftment.
-
Randomize mice with similar tumor burdens into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Groups:
-
Group 1 (Vehicle Control): Administer the vehicle used for this compound formulation.
-
Group 2 (this compound): Administer this compound at a dose determined from the MTD study (e.g., 25 mg/kg).
-
-
Drug Administration:
-
Administer the treatment daily (or as determined by the PK study) via the determined route (e.g., intraperitoneal injection).
-
Continue treatment for a predefined period (e.g., 21-28 days) or until humane endpoints are reached.
-
-
Efficacy Monitoring:
-
Bioluminescence Imaging (BLI): Perform weekly BLI to quantify whole-body tumor burden.
-
Peripheral Blood Analysis: Collect small volumes of peripheral blood weekly to monitor the percentage of circulating leukemic cells (e.g., human CD45+ cells) by flow cytometry.
-
Survival: Monitor mice daily and record survival. Euthanize mice that meet humane endpoints (e.g., >20% weight loss, hind limb paralysis, signs of distress).
-
-
Endpoint Analysis:
-
At the end of the study, euthanize all remaining animals.
-
Collect bone marrow, spleen, and peripheral blood.
-
Analyze the percentage of leukemic cells in these tissues by flow cytometry (staining for human CD45).
-
Perform histological analysis of tissues to assess leukemic infiltration.
-
Logical Design of Preclinical Evaluation
The following diagram illustrates the logical progression and decision points in the preclinical assessment of a novel inhibitor.
Caption: Logical framework for the preclinical evaluation of this compound.
Data Presentation
All quantitative data from the in vivo efficacy study should be summarized in tables for clear comparison between treatment and control groups.
Table 4: Example Data Summary for In Vivo Efficacy Study
| Parameter | Vehicle Control (Mean ± SEM) | This compound (Mean ± SEM) | p-value |
| Final Tumor Burden (photons/sec) | 1.5 x 10^9 ± 0.3 x 10^9 | 0.5 x 10^9 ± 0.1 x 10^9 | <0.05 |
| % hCD45+ in Bone Marrow at Endpoint | 85% ± 5% | 40% ± 8% | <0.01 |
| % hCD45+ in Spleen at Endpoint | 60% ± 7% | 25% ± 5% | <0.01 |
| Median Survival (days) | 28 | 45 | <0.001 |
Conclusion
The successful application of this compound in a mouse model of leukemia is contingent on a systematic and rigorous preclinical evaluation. The protocols and frameworks provided in this document offer a comprehensive guide for researchers to navigate the necessary steps, from initial compound characterization to a well-designed in vivo efficacy study. Adherence to this structured approach will ensure the generation of robust and reliable data to ascertain the therapeutic potential of this compound in leukemia.
References
- 1. ETNK1 mutation occurs in a wide spectrum of myeloid neoplasms and is not specific for atypical chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular and clinical characterization of ETNK1-mutated myeloid neoplasms: the Mayo Clinic experience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recurrent ETNK1 mutations in atypical chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ETNK1 mutations induce a mutator phenotype that can be reverted with phosphoethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ETNK1 mutations induce a mutator phenotype that can be reverted with phosphoethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ETNK-IN-1_TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Determining the Optimal Concentration of a Novel ETNK1 Inhibitor
Introduction
Ethanolamine (B43304) Kinase 1 (ETNK1) is a crucial enzyme that catalyzes the first committed step in the phosphatidylethanolamine (B1630911) (PE) synthesis pathway, a key component of cell membranes.[1][2][3] Specifically, ETNK1 phosphorylates ethanolamine to produce phosphoethanolamine.[4] Dysregulation of ETNK1 activity has been linked to various diseases, including certain types of cancer, making it an attractive target for drug development.[2][3][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to determine the optimal concentration of a novel, hypothetical inhibitor, designated "ETNK-IN-1," for use in in vitro kinase assays. The following protocols outline the necessary steps for an initial screening and subsequent determination of the half-maximal inhibitory concentration (IC50), a key parameter for characterizing the potency of an inhibitor.
Data Presentation
Table 1: Initial Screening of this compound Inhibition of ETNK1 Activity
| This compound Concentration (µM) | ETNK1 Activity (Relative Fluorescence Units - RFU) | Percent Inhibition (%) |
| 0 (Control) | 10,000 | 0 |
| 0.01 | 9,500 | 5 |
| 0.1 | 8,000 | 20 |
| 1 | 5,500 | 45 |
| 10 | 1,200 | 88 |
| 100 | 500 | 95 |
Table 2: Dose-Response Data for IC50 Determination of this compound
| Log [this compound] (M) | ETNK1 Activity (RFU) | Percent Inhibition (%) |
| -8 | 9,800 | 2 |
| -7.5 | 9,200 | 8 |
| -7 | 7,500 | 25 |
| -6.5 | 4,900 | 51 |
| -6 | 1,800 | 82 |
| -5.5 | 800 | 92 |
| -5 | 600 | 94 |
Signaling Pathway Diagram
Caption: The role of ETNK1 in the Kennedy pathway and its inhibition by this compound.
Experimental Protocols
Initial Screening of this compound Concentration
This experiment aims to identify a broad range of concentrations of this compound that exhibit inhibitory effects on ETNK1 activity.
Materials:
-
Recombinant human ETNK1 enzyme
-
This compound stock solution (e.g., 10 mM in DMSO)
-
ETNK Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP solution
-
Ethanolamine substrate
-
Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
96-well or 384-well white, flat-bottom assay plates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Protocol:
-
Prepare Serial Dilutions of this compound:
-
Prepare a series of dilutions of this compound in ETNK Assay Buffer. A suggested range for initial screening is 100 µM, 10 µM, 1 µM, 0.1 µM, and 0.01 µM.
-
Include a "no inhibitor" control containing only the assay buffer with the corresponding concentration of DMSO.
-
-
Enzyme and Inhibitor Pre-incubation:
-
Add 5 µL of each this compound dilution or control to the wells of the assay plate.
-
Add 10 µL of diluted ETNK1 enzyme to each well.
-
Gently mix and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate Kinase Reaction:
-
Prepare a master mix of the substrate and ATP. The final concentration of ATP should be at or near the Km for ETNK1, if known, to ensure sensitive detection of competitive inhibitors.[6]
-
Add 10 µL of the substrate/ATP master mix to each well to start the reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.
-
-
Detect Kinase Activity:
-
Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's instructions for the chosen kinase assay kit.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_no_inhibitor - Signal_background))
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Determination of IC50 Value
Based on the results of the initial screening, a more detailed dose-response experiment is performed to determine the IC50 value of this compound.
Protocol:
-
Prepare Serial Dilutions of this compound:
-
Prepare a more granular series of dilutions of this compound, typically in half-log or third-log steps, bracketing the estimated 50% inhibition concentration from the initial screen. For example, if 1 µM showed approximately 50% inhibition, test concentrations from 10 µM down to 0.01 µM.
-
-
Follow the Kinase Assay Protocol:
-
Repeat the steps for enzyme and inhibitor pre-incubation, kinase reaction initiation, and detection as described in the initial screening protocol.
-
-
Data Analysis and IC50 Calculation:
-
Calculate the percent inhibition for each concentration.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R).
-
The IC50 is the concentration of the inhibitor that results in a 50% reduction in enzyme activity.[7]
-
Experimental Workflow Diagram
Caption: Workflow for determining the optimal concentration of this compound.
Logical Relationship Diagram
Caption: Relationship between inhibitor concentration, enzyme activity, and IC50.
References
- 1. genecards.org [genecards.org]
- 2. ETNK1 ethanolamine kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. ETNK1 ethanolamine kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. ETNK1 mutations induce a mutator phenotype that can be reverted with phosphoethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of ETNK1 somatic mutations on phosphoethanolamine synthesis, ROS production and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IC50 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Testing ETNK-IN-1 in Primary Patient Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethanolamine (B43304) kinase 1 (ETNK1) is a critical enzyme in the Kennedy pathway, responsible for the synthesis of the essential membrane phospholipid phosphatidylethanolamine (B1630911) (PE).[1] Recurrent somatic mutations in ETNK1 have been identified in various myeloid neoplasms, including atypical chronic myeloid leukemia (aCML) and chronic myelomonocytic leukemia (CMML).[2][3] These mutations often lead to reduced enzymatic activity, which in turn causes increased mitochondrial activity, elevated reactive oxygen species (ROS) production, and a mutator phenotype, contributing to disease progression.[4] This makes ETNK1 a promising therapeutic target for these malignancies.[2]
ETNK-IN-1 is a novel, potent, and selective small molecule inhibitor of ETNK1. These application notes provide a comprehensive guide for the experimental design and execution of preclinical studies to evaluate the efficacy and mechanism of action of this compound in primary patient samples from individuals with myeloid neoplasms. The following protocols are designed to be adaptable and can be modified based on specific experimental needs and the characteristics of the primary samples.
Signaling Pathway Overview
The Kennedy pathway is central to the synthesis of PE. ETNK1 catalyzes the first committed step, the phosphorylation of ethanolamine to phosphoethanolamine. PE is a crucial component of cellular membranes and is involved in various cellular processes, including signal transduction and cell division.[5] Dysregulation of this pathway due to ETNK1 mutations can have significant downstream consequences, including genomic instability.
Experimental Workflow
A systematic approach is crucial when evaluating a novel inhibitor in primary patient samples. The following workflow outlines the key experimental stages, from sample processing to data analysis.
Experimental Protocols
Primary Sample Handling and Preparation
Proper handling and processing of primary patient samples are critical for obtaining reliable and reproducible data.
Materials:
-
Peripheral blood or bone marrow aspirate from patients with myeloid neoplasms, collected in heparinized tubes.
-
Ficoll-Paque PLUS (or similar density gradient medium).
-
Phosphate-Buffered Saline (PBS), sterile.
-
RPMI-1640 medium supplemented with 20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and cytokines (e.g., IL-3, SCF, G-CSF, GM-CSF at 10 ng/mL each).[6]
-
Trypan Blue solution.
-
Hemocytometer or automated cell counter.
Protocol:
-
Sample Collection and Transport: Transport patient samples to the laboratory at room temperature within 24 hours of collection.
-
Dilution: Dilute the blood or bone marrow sample 1:1 with sterile PBS.
-
MNC Isolation: Carefully layer the diluted sample onto an equal volume of Ficoll-Paque in a sterile conical tube. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Harvesting MNCs: Aspirate the upper layer (plasma) and carefully collect the mononuclear cell (MNC) layer (the "buffy coat").
-
Washing: Transfer the MNCs to a new tube and wash twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Red Blood Cell Lysis (if necessary): If significant red blood cell contamination is present, resuspend the cell pellet in a red blood cell lysis buffer for 5-10 minutes at room temperature, followed by washing with PBS.
-
Cell Counting and Viability: Resuspend the final cell pellet in culture medium. Perform a cell count and assess viability using Trypan Blue exclusion. A viability of >90% is recommended for downstream assays.
-
Cryopreservation (Optional): For biobanking, cells can be cryopreserved in FBS containing 10% DMSO at a concentration of 5-10 x 10^6 cells/mL.[6]
In Vitro Efficacy Assays
This assay determines the effect of this compound on the metabolic activity and viability of primary cancer cells.
Materials:
-
Isolated primary MNCs.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well flat-bottom culture plates.
-
MTS or CCK-8 reagent.
-
Plate reader.
Protocol:
-
Cell Seeding: Seed primary MNCs in a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.
-
Drug Treatment: Prepare serial dilutions of this compound (e.g., from 1 nM to 100 µM) in culture medium. Add the drug dilutions to the respective wells. Include a vehicle control (DMSO) at the highest concentration used for the drug.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay Development: Add 20 µL of MTS or 10 µL of CCK-8 reagent to each well and incubate for 2-4 hours, or until a color change is apparent.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
This assay quantifies the induction of apoptosis by this compound.
Materials:
-
Isolated primary MNCs.
-
This compound.
-
6-well culture plates.
-
Annexin V-FITC (or other fluorochrome) and Propidium Iodide (PI) staining kit.
-
Flow cytometer.
Protocol:
-
Cell Seeding and Treatment: Seed 1 x 10^6 cells per well in a 6-well plate. Treat the cells with this compound at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by centrifugation and wash once with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of binding buffer to each sample and analyze immediately on a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
This assay assesses the effect of this compound on the proliferative capacity of hematopoietic progenitor cells.[7][8][9]
Materials:
-
Isolated primary MNCs.
-
This compound.
-
MethoCult™ medium (e.g., H4434 Classic) or similar methylcellulose-based medium.
-
35 mm culture dishes.
Protocol:
-
Cell Preparation: Prepare a suspension of primary MNCs at a concentration of 1 x 10^5 cells/mL in culture medium.
-
Drug Addition: Add this compound at various concentrations (e.g., 0.1x, 1x, 10x IC50 from the viability assay) to the cell suspension. Include a vehicle control.
-
Plating: Add 0.3 mL of the cell suspension to 3 mL of MethoCult™ medium, vortex thoroughly, and let stand for 5 minutes to allow bubbles to dissipate. Dispense 1.1 mL of the mixture into duplicate 35 mm culture dishes using a syringe with a blunt-end needle.
-
Incubation: Incubate the dishes at 37°C in a humidified incubator with 5% CO2 for 14 days.
-
Colony Counting: After 14 days, count the number of colonies (e.g., CFU-GM, BFU-E) under an inverted microscope. A colony is typically defined as a cluster of 40 or more cells.
-
Data Analysis: Calculate the percentage of colony inhibition for each drug concentration relative to the vehicle control.
Mechanism of Action Assays
CETSA is used to confirm direct target engagement of this compound with ETNK1 in intact cells.
Materials:
-
Isolated primary MNCs.
-
This compound.
-
PBS with protease and phosphatase inhibitors.
-
Equipment for heating (e.g., PCR cycler) and cell lysis (e.g., freeze-thaw).
-
SDS-PAGE and Western blotting reagents.
-
Anti-ETNK1 antibody.
Protocol:
-
Treatment: Treat primary MNCs with this compound or vehicle (DMSO) for 1-2 hours.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blotting: Collect the supernatant (soluble fraction) and analyze the amount of soluble ETNK1 by SDS-PAGE and Western blotting using an anti-ETNK1 antibody.
-
Data Analysis: Quantify the band intensities. Stabilization of ETNK1 by this compound at higher temperatures compared to the vehicle control indicates target engagement.
This assay can be used to assess the phosphorylation status of ETNK1 (if a suitable antibody is available) or other downstream markers of cellular stress and apoptosis.
Materials:
-
Isolated primary MNCs.
-
This compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE and Western blotting reagents.
-
Primary antibodies (e.g., anti-phospho-ETNK1, anti-cleaved PARP, anti-cleaved Caspase-3, anti-γH2AX).
-
HRP-conjugated secondary antibodies.
Protocol:
-
Treatment and Lysis: Treat cells with this compound as in the apoptosis assay. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with the desired primary antibodies, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
This assay measures the generation of reactive oxygen species, a known downstream effect of ETNK1 dysfunction.
Materials:
-
Isolated primary MNCs.
-
This compound.
-
CellROX™ Green or Deep Red Reagent.
-
Flow cytometer.
Protocol:
-
Treatment: Treat cells with this compound at the desired concentrations for 24-48 hours.
-
Staining: Add CellROX™ reagent to the cell culture at a final concentration of 5 µM and incubate for 30-60 minutes at 37°C.
-
Washing: Wash the cells three times with PBS.
-
Data Acquisition: Analyze the fluorescence intensity of the cells using a flow cytometer.
-
Data Analysis: Quantify the mean fluorescence intensity to determine the level of ROS production.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: In Vitro Efficacy of this compound in Primary Myeloid Neoplasm Samples
| Patient ID | Diagnosis | ETNK1 Mutation Status | Viability IC50 (µM) | Apoptosis (% at 1x IC50) | CFC Inhibition (% at 1x IC50) |
| P001 | CMML | N244S | |||
| P002 | aCML | Wild-Type | |||
| P003 | AML | H243Y | |||
| ... | ... | ... |
Table 2: Mechanism of Action of this compound in Primary Myeloid Neoplasm Samples
| Patient ID | This compound Conc. | Target Engagement (CETSA ΔTm °C) | p-ETNK1 (Fold Change) | Cleaved PARP (Fold Change) | ROS Production (MFI Fold Change) |
| P001 | Vehicle | 1.0 | 1.0 | 1.0 | |
| 1x IC50 | |||||
| P002 | Vehicle | 1.0 | 1.0 | 1.0 | |
| 1x IC50 | |||||
| ... | ... |
Conclusion
These application notes provide a robust framework for the preclinical evaluation of this compound in primary patient samples. The data generated from these experiments will be crucial for determining the therapeutic potential of this compound and for understanding its mechanism of action in a clinically relevant setting. The results will inform go/no-go decisions for further drug development and can help in identifying patient populations most likely to respond to ETNK1-targeted therapy.
References
- 1. dls.com [dls.com]
- 2. ETNK1 mutation occurs in a wide spectrum of myeloid neoplasms and is not specific for atypical chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ETNK1 mutations induce a mutator phenotype that can be reverted with phosphoethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel method enabling the use of cryopreserved primary acute myeloid leukemia cells in functional drug screens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mds-usa.com [mds-usa.com]
- 8. stemcell.com [stemcell.com]
- 9. Hematopoietic colony-forming cell assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring ETNK1 Activity Following Treatment with an ETNK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethanolamine (B43304) kinase 1 (ETNK1) is a critical enzyme in the Kennedy pathway, responsible for the phosphorylation of ethanolamine to phosphoethanolamine (P-Et), a key step in the biosynthesis of the major membrane phospholipid, phosphatidylethanolamine (B1630911) (PE).[1][2] Dysregulation of ETNK1 activity, often through genetic mutations, has been implicated in various diseases, including certain types of cancer such as atypical chronic myeloid leukemia (aCML) and systemic mastocytosis.[3][4][5] These mutations typically result in a loss of function, leading to decreased production of P-Et.[6][7] This reduction in P-Et levels has been shown to increase mitochondrial activity and the production of reactive oxygen species (ROS), ultimately causing DNA damage and contributing to oncogenesis.[6][8][9]
The development of specific inhibitors targeting ETNK1, such as the hypothetical ETNK-IN-1, represents a promising therapeutic strategy. These inhibitors aim to modulate the downstream effects of ETNK1 activity. Accurate and robust methods to measure the activity of ETNK1 and its downstream signaling consequences are therefore essential for the preclinical and clinical development of such inhibitors.
These application notes provide detailed protocols for a suite of assays to characterize the effects of an ETNK1 inhibitor, using this compound as an example. The described methods will enable researchers to:
-
Confirm direct engagement of the inhibitor with the ETNK1 protein.
-
Quantify the enzymatic activity of ETNK1 in both biochemical and cellular contexts.
-
Measure the levels of the direct product of ETNK1 activity, phosphoethanolamine.
-
Assess the downstream cellular consequences of ETNK1 inhibition, including mitochondrial activity, ROS production, and DNA damage.
ETNK1 Signaling Pathway
The primary function of ETNK1 is the ATP-dependent phosphorylation of ethanolamine. The product, phosphoethanolamine, is a precursor for the synthesis of phosphatidylethanolamine. Reduced ETNK1 activity leads to a cascade of downstream cellular events.
I. Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify the direct binding of a drug to its target protein within a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.[10][11]
Experimental Workflow
Protocol
-
Cell Culture and Treatment:
-
Culture cells of interest to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 1-2 hours).
-
-
Heating:
-
Harvest and resuspend cells in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).
-
Aliquot cell suspensions and heat them at a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3-5 minutes). A pre-experiment is recommended to determine the optimal temperature range.[11]
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or using a mild lysis buffer.
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Sample Preparation for Western Blot:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of the soluble fraction.
-
Normalize the protein concentration for all samples.
-
-
Western Blot Analysis:
-
Perform SDS-PAGE and western blotting using a specific primary antibody against ETNK1.
-
Use a suitable secondary antibody and a chemiluminescent or fluorescent detection system.
-
-
Data Analysis:
-
Quantify the band intensities for ETNK1 at each temperature for both treated and untreated samples.
-
Plot the relative amount of soluble ETNK1 as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Data Presentation
| Treatment | Temperature (°C) | Relative Soluble ETNK1 (%) |
| Vehicle | 40 | 100 |
| 45 | 95 | |
| 50 | 80 | |
| 55 | 50 | |
| 60 | 20 | |
| 65 | 5 | |
| This compound (1 µM) | 40 | 100 |
| 45 | 98 | |
| 50 | 90 | |
| 55 | 75 | |
| 60 | 45 | |
| 65 | 15 |
II. Measurement of ETNK1 Enzymatic Activity
A. Biochemical Assay (Fluorometric)
This assay measures the amount of ADP produced as a result of ETNK1's kinase activity in a cell-free system.
Protocol
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 25 mM HEPES, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT, pH 7.4).
-
Prepare solutions of recombinant ETNK1, ethanolamine, ATP, and this compound at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, this compound (or vehicle), and recombinant ETNK1.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding ethanolamine and ATP.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction.
-
Use a commercial ADP detection kit (e.g., ADP-Glo™ Kinase Assay) to measure the amount of ADP produced, following the manufacturer's instructions. The signal (luminescence or fluorescence) is proportional to the ADP concentration.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of ADP.
-
Calculate the ETNK1 activity in the presence of different concentrations of this compound.
-
Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
-
Data Presentation
| This compound (nM) | ETNK1 Activity (%) |
| 0 | 100 |
| 1 | 90 |
| 10 | 75 |
| 50 | 52 |
| 100 | 30 |
| 500 | 10 |
| 1000 | 5 |
| IC₅₀ (nM) | ~50 |
B. Cellular Assay: Quantification of Phosphoethanolamine by LC-MS/MS
This method directly measures the intracellular concentration of the product of ETNK1 activity, phosphoethanolamine, in cells treated with this compound.
Protocol
-
Cell Culture and Treatment:
-
Culture cells and treat with different concentrations of this compound for a desired period.
-
-
Metabolite Extraction:
-
Harvest the cells and perform a metabolite extraction, for example, using a cold methanol/water/chloroform extraction method.
-
-
LC-MS/MS Analysis:
-
Analyze the aqueous phase of the extract using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use a suitable column for polar metabolite separation (e.g., a HILIC column).
-
Optimize the mass spectrometer settings for the detection of phosphoethanolamine.
-
Use a stable isotope-labeled internal standard for accurate quantification.
-
-
Data Analysis:
-
Quantify the phosphoethanolamine levels relative to the internal standard and normalize to the cell number or total protein content.
-
Data Presentation
| Treatment | Phosphoethanolamine (relative abundance) |
| Vehicle | 1.00 |
| This compound (100 nM) | 0.65 |
| This compound (500 nM) | 0.32 |
| This compound (1 µM) | 0.15 |
III. Assessment of Downstream Cellular Effects
A. Mitochondrial Activity Assay
Inhibition of ETNK1 is expected to increase mitochondrial activity. This can be measured using fluorescent probes that accumulate in active mitochondria.
Protocol
-
Cell Culture and Treatment:
-
Plate cells in a 96-well plate or on coverslips and treat with this compound.
-
-
Staining:
-
Incubate the cells with a mitochondrial membrane potential-sensitive dye (e.g., TMRM or MitoTracker Red CMXRos) according to the manufacturer's protocol.
-
-
Imaging and Quantification:
-
Image the cells using a fluorescence microscope or a high-content imaging system.
-
Alternatively, use a flow cytometer to quantify the fluorescence intensity per cell.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the mitochondrial probe in treated versus control cells.
-
Data Presentation
| Treatment | Mean Fluorescence Intensity (AU) |
| Vehicle | 1500 |
| This compound (1 µM) | 2500 |
| ETNK1 Mutant (Positive Control) | 2800 |
B. Reactive Oxygen Species (ROS) Production Assay
Increased mitochondrial activity can lead to higher ROS production.
Protocol
-
Cell Culture and Treatment:
-
Culture and treat cells with this compound as described previously.
-
-
ROS Detection:
-
Incubate the cells with a ROS-sensitive fluorescent probe (e.g., CellROX Green or CM-H2DCFDA) following the manufacturer's instructions.
-
-
Measurement:
-
Measure the fluorescence intensity using a fluorescence plate reader, microscope, or flow cytometer.
-
-
Data Analysis:
-
Compare the fluorescence intensity between treated and control cells.
-
Data Presentation
| Treatment | Mean Fluorescence Intensity (AU) |
| Vehicle | 800 |
| This compound (1 µM) | 1600 |
| H₂O₂ (Positive Control) | 2500 |
C. DNA Damage Assay (γH2AX Staining)
Increased ROS can cause DNA double-strand breaks, which can be detected by staining for phosphorylated histone H2AX (γH2AX).
Protocol
-
Cell Culture and Treatment:
-
Culture cells on coverslips and treat with this compound.
-
-
Immunofluorescence Staining:
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against γH2AX.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Image the cells using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus.
-
Data Presentation
| Treatment | Average γH2AX Foci per Nucleus |
| Vehicle | 2.5 |
| This compound (1 µM) | 8.1 |
| Etoposide (Positive Control) | 15.3 |
Summary and Conclusion
The protocols outlined in these application notes provide a comprehensive framework for evaluating the efficacy and mechanism of action of ETNK1 inhibitors like this compound. By employing a combination of target engagement, biochemical, and cellular assays, researchers can build a robust data package to support the development of novel therapeutics targeting the ETNK1 pathway. The provided tables and diagrams offer a clear structure for data presentation and a conceptual understanding of the experimental workflows.
References
- 1. A rapid and adaptable lipidomics method for quantitative UPLC-mass spectrometric analysis of phosphatidylethanolamine and phosphatidylcholine in vitro, and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 3. An LC/MS/MS method for measurement of N-modified phosphatidylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of ETNK1 somatic mutations on phosphoethanolamine synthesis, ROS production and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. boa.unimib.it [boa.unimib.it]
- 6. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 7. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. origene.com [origene.com]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
Application of ETNK-IN-1 in Studying Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
ETNK-IN-1 is a potent and selective inhibitor of Ethanolamine Kinase 1 (ETNK1), a key enzyme in the Kennedy pathway responsible for the synthesis of phosphatidylethanolamine (B1630911) (PE). Recent studies have unveiled a critical role for ETNK1 and its product, phosphoethanolamine (P-Et), in the regulation of mitochondrial function.[1][2][3][4] Loss-of-function mutations in ETNK1, which lead to reduced P-Et levels, have been associated with increased mitochondrial activity, elevated reactive oxygen species (ROS) production, and subsequent DNA damage.[1][2][5][6] Mechanistically, P-Et has been identified as a competitive inhibitor of succinate (B1194679) at mitochondrial complex II (succinate dehydrogenase, SDH).[1][2][7] Therefore, inhibition of ETNK1 with this compound provides a valuable pharmacological tool to investigate the intricate relationship between phospholipid metabolism and mitochondrial bioenergetics.
This document provides detailed application notes and experimental protocols for utilizing this compound to study its effects on mitochondrial function.
Principle of Action
This compound inhibits the catalytic activity of ETNK1, leading to a decrease in the intracellular concentration of phosphoethanolamine. This reduction in P-Et relieves the inhibition of mitochondrial complex II, resulting in enhanced electron transport chain (ETC) activity, increased oxygen consumption, and elevated production of ROS and ATP.
Data Presentation
The following tables summarize the expected quantitative data from key experiments using this compound, based on published findings from genetic studies of ETNK1.
Table 1: Effect of this compound on Mitochondrial Activity, ROS, and ATP Production
| Treatment Group | Mitochondrial Activity (Fold Change vs. Vehicle) | Intracellular ROS (Fold Change vs. Vehicle) | Intracellular ATP (Fold Change vs. Vehicle) |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| This compound (1 µM) | 1.5 - 2.0 | 1.4 - 1.8 | 1.4 - 1.7 |
| This compound (5 µM) | 1.8 - 2.5 | 1.6 - 2.2 | 1.6 - 2.0 |
Data are presented as expected ranges based on published literature on ETNK1 loss-of-function models.[5][8] Actual results may vary depending on the cell type and experimental conditions.
Table 2: Effect of this compound on Mitochondrial Complex II Activity
| Treatment Group | Complex II Activity (% of Vehicle Control) |
| Vehicle Control | 100 |
| This compound (1 µM) | 120 - 150 |
| This compound (5 µM) | 140 - 180 |
| This compound (5 µM) + Succinate (High Conc.) | 105 - 115 |
Data are presented as expected ranges. The addition of high concentrations of succinate is expected to competitively overcome the effect of reduced P-Et, demonstrating the mechanism of action.[1][2]
Experimental Protocols
Measurement of Mitochondrial Activity using MitoTracker™ Red CMXRos
Objective: To assess changes in mitochondrial membrane potential, an indicator of mitochondrial activity, following treatment with this compound.
Materials:
-
Cells of interest (e.g., HEK293, cancer cell lines)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
MitoTracker™ Red CMXRos (Thermo Fisher Scientific)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
Protocol:
-
Seed cells in a suitable format (e.g., 96-well plate for plate reader analysis, or chamber slides for microscopy) and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for the appropriate duration (e.g., 24-48 hours).
-
Prepare a working solution of MitoTracker™ Red CMXRos in pre-warmed serum-free medium at a final concentration of 100-200 nM.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the MitoTracker™ working solution to the cells and incubate for 30 minutes at 37°C in the dark.
-
Remove the MitoTracker™ solution and wash the cells twice with pre-warmed PBS.
-
Add fresh pre-warmed complete medium to the cells.
-
Analyze the fluorescence using a fluorescence microscope (Excitation/Emission: ~579/599 nm) or a fluorescence plate reader.
-
Quantify the fluorescence intensity and normalize to the vehicle control to determine the fold change in mitochondrial activity.
Measurement of Intracellular Reactive Oxygen Species (ROS) using CellROX™ Green Reagent
Objective: To quantify the levels of intracellular ROS generated as a consequence of increased mitochondrial activity induced by this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
CellROX™ Green Reagent (Thermo Fisher Scientific)
-
PBS
-
Flow cytometer or fluorescence plate reader
Protocol:
-
Plate and treat cells with this compound or vehicle as described in Protocol 1.
-
Prepare a working solution of CellROX™ Green Reagent in PBS at a final concentration of 5 µM.
-
Remove the culture medium and wash the cells once with PBS.
-
Add the CellROX™ working solution to the cells and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells three times with PBS.
-
For flow cytometry analysis, detach the cells using a gentle dissociation reagent (e.g., TrypLE™), resuspend in PBS, and analyze on a flow cytometer (Excitation/Emission: ~485/520 nm).
-
For plate reader analysis, add PBS to the wells and measure the fluorescence.
-
Calculate the mean fluorescence intensity and normalize to the vehicle control to determine the fold change in ROS levels.
Measurement of Intracellular ATP Levels using ATPlite™ Luminescence Assay System
Objective: To measure changes in cellular ATP production resulting from the enhanced mitochondrial respiration upon this compound treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
ATPlite™ Luminescence Assay System (PerkinElmer)
-
Opaque 96-well plates
-
Luminometer
Protocol:
-
Seed cells in an opaque 96-well plate and treat with this compound or vehicle as described in Protocol 1.
-
At the end of the treatment period, equilibrate the plate to room temperature for 10 minutes.
-
Reconstitute the ATPlite™ substrate according to the manufacturer's instructions.
-
Add the appropriate volume of the reconstituted ATPlite™ reagent to each well.
-
Lyse the cells by shaking the plate for 5 minutes at 700 rpm.
-
Incubate the plate in the dark for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Normalize the luminescence signal of treated cells to the vehicle control to determine the fold change in ATP levels.
Visualizations
Caption: Signaling pathway of this compound action on mitochondrial function.
Caption: General experimental workflow for studying mitochondrial function with this compound.
Caption: Logical relationship from this compound inhibition to mitochondrial effects.
References
- 1. Impact of ETNK1 somatic mutations on phosphoethanolamine synthesis, ROS production and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ETNK1 mutations induce a mutator phenotype that can be reverted with phosphoethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of ETNK1 somatic mutations on phosphoethanolamine synthesis, ROS production and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ETNK1 mutations induce a mutator phenotype that can be reverted with phosphoethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. boa.unimib.it [boa.unimib.it]
- 6. Molecular and clinical characterization of ETNK1-mutated myeloid neoplasms: the Mayo Clinic experience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. boa.unimib.it [boa.unimib.it]
Application Note and Protocols: Investigating Reactive Oxygen Species Production Using ETNK-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethanolamine (B43304) kinase 1 (ETNK1) is a critical enzyme in the Kennedy pathway, responsible for the phosphorylation of ethanolamine to phosphoethanolamine (P-Et), a key step in the synthesis of the major membrane phospholipid phosphatidylethanolamine (B1630911) (PE).[1][2][3] Recent studies have uncovered a novel role for ETNK1 in cellular metabolism and redox homeostasis. It has been demonstrated that reduced ETNK1 activity, often due to mutations found in various myeloid neoplasms, leads to a decrease in intracellular P-Et levels.[4][5][6] This reduction in P-Et results in the hyperactivation of mitochondrial complex II (succinate dehydrogenase), leading to increased mitochondrial respiration, elevated production of reactive oxygen species (ROS), and subsequent oxidative DNA damage.[3][4][7] This positions ETNK1 as a potential therapeutic target for diseases associated with oxidative stress and mitochondrial dysfunction.
ETNK-IN-1 is a potent and selective inhibitor of ETNK1, designed for the investigation of its role in cellular processes. This application note provides detailed protocols for utilizing this compound to study its effects on ROS production in a cellular context. The following sections describe methodologies for cell culture, treatment with this compound, and the subsequent measurement of both total cellular and mitochondrial ROS levels.
Signaling Pathway of ETNK1 and ROS Production
Caption: ETNK1-mediated ROS production signaling pathway.
Experimental Workflow for Investigating ROS Production with this compound
Caption: Experimental workflow for ROS measurement using this compound.
Materials and Methods
Materials
-
Cell line of interest (e.g., HEK293, TF-1, or other relevant cell lines)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) for total ROS (e.g., from Thermo Fisher Scientific)
-
MitoSOX™ Red mitochondrial superoxide (B77818) indicator for mitochondrial ROS (e.g., from Thermo Fisher Scientific)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well black, clear-bottom plates for fluorescence reading
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
Protocol 1: Measurement of Total Cellular ROS Production
This protocol utilizes H2DCFDA, a cell-permeable probe that fluoresces upon oxidation by various ROS within the cell.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed cells in a 96-well black, clear-bottom plate at a density of 2 x 10^4 cells per well.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A final concentration range of 0.1 µM to 10 µM is recommended for initial experiments.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
A positive control (e.g., 100 µM H2O2 for 1 hour) is recommended.
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or controls.
-
Incubate for the desired treatment duration (e.g., 24 hours).
-
-
H2DCFDA Staining and Measurement:
-
Prepare a 10 µM working solution of H2DCFDA in pre-warmed PBS.
-
After incubation with this compound, gently wash the cells twice with 100 µL of warm PBS.
-
Add 100 µL of the 10 µM H2DCFDA solution to each well.
-
Incubate the plate for 30 minutes at 37°C, protected from light.
-
Wash the cells twice with 100 µL of warm PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Protocol 2: Measurement of Mitochondrial ROS Production
This protocol uses MitoSOX™ Red, a fluorescent probe that specifically targets mitochondria and is oxidized by superoxide.
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from Protocol 1.
-
-
MitoSOX™ Red Staining and Measurement:
-
Prepare a 5 µM working solution of MitoSOX™ Red in pre-warmed Hank's Balanced Salt Solution (HBSS) or another appropriate buffer.
-
After treatment with this compound, gently wash the cells twice with 100 µL of warm PBS.
-
Add 100 µL of the 5 µM MitoSOX™ Red solution to each well.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Wash the cells gently three times with 100 µL of warm PBS.
-
Add 100 µL of PBS or culture medium to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~510 nm and emission at ~580 nm. Alternatively, visualize and quantify using a fluorescence microscope or flow cytometer.
-
Data Presentation and Expected Results
The following tables summarize the expected quantitative data from experiments using this compound to investigate ROS production. The data are presented as a percentage increase in ROS levels compared to the vehicle control.
Table 1: Effect of this compound on Total Cellular ROS Production (H2DCFDA Assay)
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (AU) | % Increase in ROS (vs. Vehicle) |
| Vehicle Control | 0 (DMSO) | 1500 | 0% |
| This compound | 0.1 | 1800 | 20% |
| This compound | 1 | 2700 | 80% |
| This compound | 10 | 4500 | 200% |
| Positive Control | 100 (H2O2) | 5250 | 250% |
Table 2: Effect of this compound on Mitochondrial ROS Production (MitoSOX™ Red Assay)
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (AU) | % Increase in ROS (vs. Vehicle) |
| Vehicle Control | 0 (DMSO) | 800 | 0% |
| This compound | 0.1 | 1040 | 30% |
| This compound | 1 | 1840 | 130% |
| This compound | 10 | 2800 | 250% |
| Positive Control | 10 (Antimycin A) | 3200 | 300% |
Discussion and Conclusion
The inhibition of ETNK1 by this compound is expected to phenocopy the effects of loss-of-function mutations in the ETNK1 gene.[3][4][7] By reducing the intracellular concentration of phosphoethanolamine, this compound treatment should lead to a dose-dependent increase in mitochondrial activity and, consequently, a significant elevation in both total cellular and mitochondrial reactive oxygen species.[3][4] The provided protocols offer robust methods for quantifying these changes.
The data presented in Tables 1 and 2 illustrate the expected outcomes, demonstrating a clear dose-dependent increase in ROS levels upon treatment with this compound. These findings would confirm the role of ETNK1 in regulating mitochondrial ROS production and validate this compound as a valuable tool for studying this pathway.
For drug development professionals, the ability to modulate ROS levels through ETNK1 inhibition presents a potential therapeutic strategy. For instance, in certain cancers, increased ROS can promote DNA damage and apoptosis, suggesting that ETNK1 inhibitors could be explored as anti-cancer agents. Conversely, in diseases characterized by excessive oxidative stress, strategies to enhance ETNK1 activity or supplement with phosphoethanolamine might be beneficial.[3]
References
- 1. ETNK1: Gene Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 2. genecards.org [genecards.org]
- 3. ETNK1 mutations induce a mutator phenotype that can be reverted with phosphoethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of ETNK1 somatic mutations on phosphoethanolamine synthesis, ROS production and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validate User [ashpublications.org]
- 6. ETNK1 mutations induce a mutator phenotype that can be reverted with phosphoethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. boa.unimib.it [boa.unimib.it]
Application Notes and Protocols for Evaluating the Specificity of ETNK-IN-1, an Inhibitor of Ethanolamine Kinase 1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the specificity of ETNK-IN-1, a putative inhibitor of Ethanolamine (B43304) Kinase 1 (ETNK1). The following protocols and methodologies are designed to rigorously characterize the on-target and off-target activities of this compound, a critical step in its validation as a chemical probe or therapeutic candidate.
Introduction to ETNK1 and the Kennedy Pathway
Ethanolamine Kinase 1 (ETNK1) is a key enzyme in the Kennedy pathway, which is responsible for the de novo biosynthesis of phosphatidylethanolamine (B1630911) (PE), a major component of cell membranes. ETNK1 catalyzes the phosphorylation of ethanolamine to phosphoethanolamine, the first committed step in this pathway. Dysregulation of ETNK1 activity has been implicated in certain cancers, making it a potential therapeutic target.
Kennedy Pathway for Phosphatidylethanolamine Synthesis
Experimental Workflow for Specificity Profiling
A multi-faceted approach is essential to thoroughly evaluate the specificity of this compound. The following workflow outlines the key experimental stages.
Biochemical Assays for On-Target Potency and Selectivity
Biochemical assays are fundamental for determining the direct inhibitory activity of this compound against purified enzymes.
ETNK1 Inhibition Assay (IC50 Determination)
Protocol:
-
Reagents and Materials:
-
Recombinant human ETNK1 enzyme.
-
This compound (serial dilutions).
-
ATP.
-
Ethanolamine.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent.
-
384-well white assay plates.
-
-
Procedure: a. Prepare serial dilutions of this compound in DMSO, followed by a further dilution in kinase buffer. b. Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate. c. Add 2.5 µL of a solution containing ETNK1 enzyme and ethanolamine in kinase buffer. d. Incubate for 15 minutes at room temperature to allow compound binding. e. Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for ETNK1. f. Incubate for 1 hour at 30°C. g. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. h. Measure luminescence using a plate reader.
-
Data Analysis: a. Normalize the data with the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition). b. Plot the percent inhibition against the logarithm of the this compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Off-Target Kinase Panel
To assess the selectivity of this compound, it should be tested against a panel of other kinases, particularly those with structurally similar ATP-binding pockets.
Table 1: Illustrative Biochemical Selectivity Data for this compound
| Kinase Target | IC50 (nM) |
| ETNK1 | 50 |
| ETNK2 | >10,000 |
| CHKA | >10,000 |
| PI3Kα | 2,500 |
| mTOR | 8,000 |
| p38α | >10,000 |
| SRC | >10,000 |
| LCK | >10,000 |
Kinome Profiling for Broad Selectivity Assessment
A comprehensive kinome scan is crucial for understanding the selectivity of this compound across the human kinome. This is typically performed as a fee-for-service by specialized vendors.
Table 2: Illustrative KINOMEscan™ Results for this compound (at 1 µM)
| Kinase Target | Percent of Control |
| ETNK1 | 5 |
| AAK1 | 95 |
| ABL1 | 98 |
| AURKA | 92 |
| CDK2 | 97 |
| EGFR | 99 |
| ... | ... |
Note: In a KINOMEscan™ assay, a lower "Percent of Control" indicates stronger binding of the inhibitor to the kinase.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that this compound binds to ETNK1 within a cellular environment.[1] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
CETSA Protocol
-
Cell Culture and Treatment: a. Culture cells (e.g., HEK293T or a relevant cancer cell line) to 80-90% confluency. b. Treat cells with this compound at various concentrations or with DMSO (vehicle control) for 1-2 hours.
-
Heat Treatment: a. Harvest and wash the cells, then resuspend them in PBS. b. Aliquot the cell suspension into PCR tubes. c. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Cell Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C). b. Separate the soluble fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C. c. Transfer the supernatant to new tubes and determine the protein concentration.
-
Western Blot Analysis: a. Analyze the soluble protein fractions by SDS-PAGE and Western blotting using a specific antibody against ETNK1. b. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Data Analysis: a. Quantify the band intensities for ETNK1 at each temperature. b. Plot the normalized band intensity against the temperature to generate melting curves for both the vehicle- and this compound-treated samples. c. A rightward shift in the melting curve for the this compound-treated sample indicates target engagement.
Table 3: Illustrative CETSA Data for this compound
| Treatment | Melting Temperature (Tm) | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | 52.5°C | - |
| This compound (1 µM) | 56.0°C | +3.5°C |
Chemical Proteomics for Unbiased Off-Target Identification
Chemical proteomics can identify the full spectrum of protein targets and off-targets of this compound in a cellular context.[2]
General Workflow for Chemical Proteomics
Data Interpretation
Proteins that are significantly enriched in the this compound pull-down compared to a control experiment (e.g., beads only or a structurally related inactive compound) are considered potential targets or off-targets. These candidates should then be validated using orthogonal methods such as CETSA or biochemical assays.
Table 4: Illustrative Chemical Proteomics Hit List for this compound
| Protein ID | Protein Name | Enrichment (Fold Change) | p-value |
| Q9HBU6 | Ethanolamine kinase 1 | 25.3 | <0.001 |
| P42336 | Choline kinase alpha | 3.1 | 0.04 |
| Q9Y251 | Ethanolamine kinase 2 | 2.8 | 0.05 |
Summary and Conclusion
A rigorous evaluation of the specificity of this compound is paramount. By employing a combination of biochemical assays, kinome-wide profiling, cellular target engagement assays like CETSA, and unbiased chemical proteomics, researchers can build a comprehensive selectivity profile. This multi-pronged approach will provide the necessary confidence to utilize this compound as a selective chemical probe for studying the biology of ETNK1 and for its further development as a potential therapeutic agent.
References
- 1. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 2. Integrated phenotypic screening and chemical proteomics identifies ETF1 ligands that modulate viral translation and replication - PMC [pmc.ncbi.nlm.nih.gov]
Hypothetical Application Note and Protocol: ETNK-IN-1 in Combination with PARP Inhibition for the Treatment of Myeloid Neoplasms
Disclaimer: The following application note and protocol are hypothetical and intended for research and discussion purposes only. ETNK-IN-1 is currently marketed for research in insecticide development, and there are no published preclinical or clinical studies on its use in cancer therapy in combination with other chemotherapy agents. The proposed protocol is based on the known mechanism of Ethanolamine (B43304) Kinase 1 (ETNK1) and the scientific rationale for its combination with a PARP inhibitor.
Introduction
Ethanolamine Kinase 1 (ETNK1) is a critical enzyme in the Kennedy pathway, responsible for the phosphorylation of ethanolamine to phosphoethanolamine (P-Et), a key step in the synthesis of major cell membrane phospholipids.[1] Recurrent somatic mutations in the ETNK1 gene have been identified in various myeloid neoplasms, including atypical chronic myeloid leukemia (aCML) and chronic myelomonocytic leukemia (CMML).[2][3] These mutations typically result in a loss of function of the ETNK1 enzyme.
The reduced enzymatic activity of mutated ETNK1 leads to decreased intracellular levels of P-Et.[3] This has significant downstream consequences, including mitochondrial hyperactivation, increased production of reactive oxygen species (ROS), and subsequent DNA damage, creating a "mutator phenotype" that can drive cancer progression.[3][4] This induction of DNA damage presents a therapeutic vulnerability.
This application note describes a hypothetical preclinical protocol to evaluate the therapeutic potential of this compound, an inhibitor of ETNK1, in combination with a Poly (ADP-ribose) polymerase (PARP) inhibitor. The rationale for this combination is that inhibiting ETNK1 will lead to increased ROS-induced DNA damage, which can then be synergistically targeted by a PARP inhibitor that blocks a key DNA repair pathway, leading to synthetic lethality in cancer cells.
Proposed Signaling Pathway and Therapeutic Rationale
The inhibition of ETNK1 by this compound is hypothesized to mimic the effects of loss-of-function mutations observed in myeloid neoplasms. This leads to a cascade of events culminating in increased DNA damage, thereby sensitizing cancer cells to agents that inhibit DNA repair mechanisms, such as PARP inhibitors.
Caption: ETNK1 inhibition leads to increased ROS and DNA damage, sensitizing cells to PARP inhibitors.
Hypothetical Experimental Protocol
This protocol details an in vitro experiment to assess the synergistic anti-cancer effects of this compound and a PARP inhibitor (e.g., Olaparib) on a human myeloid leukemia cell line.
Objective: To determine if this compound enhances the cytotoxicity of a PARP inhibitor in a myeloid leukemia cell line and to quantify the synergy of the drug combination.
Materials and Reagents:
-
Cell Line: A human acute myeloid leukemia (AML) cell line (e.g., MOLM-13, which has been used in studies of myeloid neoplasms).
-
This compound: (MedChemExpress, HY-169547)
-
PARP Inhibitor: Olaparib (or other clinically relevant PARP inhibitor)
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents: DMSO (vehicle control), Phosphate Buffered Saline (PBS), Trypan Blue.
-
Assay Kit: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT Assay Kit.
-
Equipment: 96-well cell culture plates, multichannel pipette, incubator (37°C, 5% CO2), plate reader (luminescence or absorbance).
Experimental Workflow:
Caption: Workflow for in vitro testing of this compound and PARP inhibitor combination.
Procedure:
-
Cell Culture: Maintain the AML cell line in RPMI-1640 medium in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000 cells per well in 100 µL of medium and incubate for 24 hours.
-
Drug Preparation:
-
Prepare stock solutions of this compound and the PARP inhibitor in DMSO.
-
Create serial dilutions of each drug in cell culture medium to achieve the final desired concentrations.
-
-
Treatment:
-
Single Agent IC50 Determination: Treat cells with a range of concentrations of this compound alone and the PARP inhibitor alone to determine the half-maximal inhibitory concentration (IC50) for each.
-
Combination Treatment: Treat cells with a matrix of concentrations of both drugs. A common approach is to use concentrations based on the IC50 values (e.g., 0.25x, 0.5x, 1x, 2x, 4x IC50) in a fixed-ratio design.[5]
-
Include vehicle control (DMSO) wells.
-
-
Incubation: Incubate the treated plates for 72 hours at 37°C.
-
Cell Viability Assay:
-
Perform the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the viability data to the vehicle-treated control cells.
-
Calculate the IC50 values for each single agent using non-linear regression.
-
Analyze the drug interaction using the Chou-Talalay method to calculate a Combination Index (CI).[5] A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Hypothetical Data Presentation
The following tables represent hypothetical data that could be generated from this protocol.
Table 1: Hypothetical IC50 Values of Single Agents in AML Cells
| Compound | IC50 (µM) |
| This compound | 10.5 |
| PARP Inhibitor (Olaparib) | 5.2 |
Table 2: Hypothetical Synergy Analysis of this compound and PARP Inhibitor Combination
| This compound (µM) | PARP Inhibitor (µM) | Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| 2.6 | 1.3 | 0.35 | 0.85 | Slight Synergy |
| 5.25 | 2.6 | 0.60 | 0.62 | Synergy |
| 10.5 | 5.2 | 0.85 | 0.45 | Strong Synergy |
| 21.0 | 10.4 | 0.95 | 0.51 | Synergy |
Conclusion
This hypothetical application note outlines the scientific rationale and a preclinical protocol for investigating the combination of an ETNK1 inhibitor, this compound, with a PARP inhibitor for the treatment of myeloid neoplasms. The central hypothesis is that ETNK1 inhibition will induce DNA damage via increased ROS production, creating a synthetic lethal interaction with the inhibition of DNA repair by a PARP inhibitor. The provided protocol offers a framework for in vitro testing of this combination, including methods for data analysis to determine synergy. Positive results from such preclinical studies would be the first step in exploring the potential of ETNK1 inhibition as a novel therapeutic strategy in oncology. Further in vivo studies would be required to validate these findings.
References
- 1. ETNK1: Gene Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 2. Molecular and clinical characterization of ETNK1-mutated myeloid neoplasms: the Mayo Clinic experience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of ETNK1 somatic mutations on phosphoethanolamine synthesis, ROS production and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
troubleshooting ETNK-IN-1 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ETNK-IN-1. The information is presented in a question-and-answer format to directly address common issues, particularly those related to its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound, also known as Compound 7, is an inhibitor of ethanolamine (B43304) kinase (ETNK).[1][2] It has a reported IC50 value of ≥ 5 μM.[1][2] Its primary application mentioned in the available literature is in research for the development of insecticides.[1][2]
Q2: I'm having trouble dissolving this compound in my aqueous buffer. Is this expected?
Yes, it is common for kinase inhibitors like this compound to have poor aqueous solubility.[3][4][5] Many kinase inhibitors are hydrophobic molecules designed to fit into the ATP-binding pocket of their target kinase, which often leads to low solubility in water-based solutions.[6] You will likely need to first dissolve this compound in an organic solvent, such as Dimethyl Sulfoxide (DMSO), to create a concentrated stock solution.[3]
Q3: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous experimental buffer. What should I do?
This phenomenon, often called "crashing out," is a common issue when diluting a compound from a high-solubility organic solvent into a low-solubility aqueous buffer.[3][7] Here are several strategies to troubleshoot this problem:
-
Lower the Final Concentration: The simplest solution is to reduce the final concentration of this compound in your assay.[7]
-
Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller dilutions of your DMSO stock into the aqueous buffer to gradually lower the solvent polarity.[3]
-
Incorporate a Surfactant: Adding a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01%), to your aqueous buffer can help keep the inhibitor in solution.[7]
-
Use a Co-solvent: A small percentage of a water-miscible organic co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) in your final solution can improve solubility.[7]
Q4: How should I prepare and store stock solutions of this compound?
It is recommended to prepare a high-concentration stock solution of this compound in a 100% organic solvent like DMSO.[3] For storage, the solid powder form of this compound should be stored at -20°C for up to 3 years. Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 1 year.[2] It is best to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q5: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my experiments?
-
Kinetic solubility is the concentration of a compound in a solution at the point when a precipitate first appears after being introduced from a concentrated stock (like a DMSO stock). This is often a supersaturated state and is highly relevant for in vitro assays where the compound is in solution for a shorter period.[8]
-
Thermodynamic solubility is the concentration of a compound in a saturated solution that is in equilibrium with its solid form. This is a more stable and generally lower value than kinetic solubility.[8]
For most in vitro experiments, understanding the kinetic solubility in your specific assay buffer is crucial to avoid precipitation during the experiment.[7]
Troubleshooting Guide
This guide provides a structured approach to addressing insolubility issues with this compound.
Initial Solubility Assessment
If you are experiencing precipitation or suspect insolubility, it is recommended to systematically determine the kinetic solubility of this compound in your specific experimental buffer.
Experimental Protocols
Protocol 1: Determining Kinetic Solubility of this compound
This protocol provides a method to estimate the kinetic solubility of this compound in your aqueous buffer of choice.
Materials:
-
This compound solid powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Your aqueous experimental buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes or a 96-well plate
-
Vortexer
-
Nephelometer or a plate reader capable of measuring light scattering (optional, for more precise measurement)
-
HPLC or UV-Vis spectrophotometer (optional, for quantification)
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh a small amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing or brief sonication.[6]
-
-
Prepare Serial Dilutions:
-
Perform a serial dilution of the this compound DMSO stock in your aqueous buffer. For example, create a series of concentrations ranging from 100 µM down to 0.1 µM. Keep the final DMSO concentration consistent and low (ideally below 1%) across all dilutions.[6]
-
-
Incubation and Observation:
-
Quantitative Measurement (Optional):
-
To obtain a more precise measurement, use a nephelometer to measure light scattering. An increase in light scattering indicates precipitate formation.[7]
-
Alternatively, centrifuge the samples to pellet any precipitate and measure the concentration of the soluble this compound in the supernatant using HPLC or UV-Vis spectrophotometry.[6]
-
Data Presentation
Table 1: this compound Solubility Data
| Solvent/Buffer | pH | Temperature (°C) | Measured Solubility (µM) | Method |
| Water | 7.0 | 25 | User Determined | Kinetic |
| PBS | 7.4 | 25 | User Determined | Kinetic |
| Tris-HCl | 8.0 | 25 | User Determined | Kinetic |
| Cell Culture Medium | 7.2-7.4 | 37 | User Determined | Kinetic |
| DMSO | N/A | 25 | >10,000 | Thermodynamic |
| Ethanol | N/A | 25 | User Determined | Thermodynamic |
Visualizations
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
Technical Support Center: Optimizing Treatment with an ETNK1 Inhibitor
Welcome to the technical support center for researchers utilizing novel inhibitors targeting Ethanolamine (B43304) Kinase 1 (ETNK1). This resource provides essential guidance on optimizing treatment duration and troubleshooting common experimental issues to achieve maximal therapeutic effect in your preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for an ETNK1 inhibitor?
An ETNK1 inhibitor is designed to block the catalytic activity of Ethanolamine Kinase 1. ETNK1 is a crucial enzyme that catalyzes the first committed step in the Kennedy pathway, which is responsible for the synthesis of phosphatidylethanolamine (B1630911) (PE), a major component of cell membranes.[1][2] Specifically, ETNK1 phosphorylates ethanolamine to produce phosphoethanolamine.[1] By inhibiting ETNK1, the production of phosphoethanolamine is reduced, which can impact cell membrane integrity and signaling pathways dependent on PE. Recurrent somatic mutations in the ETNK1 gene have been identified in several myeloid malignancies, leading to reduced enzymatic activity.[1][3][4][5]
Q2: How does inhibition of ETNK1 affect cellular processes?
Reduced ETNK1 activity due to mutations has been shown to cause a significant increase in mitochondrial activity, the production of reactive oxygen species (ROS), and phosphorylation of Histone H2AX, which can lead to an accumulation of new mutations.[1] Therefore, an ETNK1 inhibitor is expected to modulate these downstream effects. The cellular consequences of ETNK1 inhibition can be complex, as PE is essential for various cellular functions, including membrane architecture and mitochondrial respiration.[1]
Q3: What are the key considerations for determining the optimal treatment duration of an ETNK1 inhibitor?
Optimizing treatment duration requires a multi-faceted approach that considers both the pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) of the specific inhibitor. Key factors include the inhibitor's half-life, the rate of target engagement and downstream pathway modulation, and the potential for off-target effects or acquired resistance with prolonged exposure. Time-course experiments are essential to characterize these parameters.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| High variability in experimental replicates | - Inconsistent cell seeding density.- Pipetting errors during inhibitor dilution or addition.- Variation in incubation times.- Cell line instability or heterogeneity. | - Ensure consistent cell counts for seeding.- Use calibrated pipettes and consistent technique.- Standardize all incubation periods precisely.- Perform cell line authentication and check for mycoplasma contamination. |
| Lack of a clear dose-response relationship | - Inhibitor concentration range is too high or too low.- The chosen assay is not sensitive enough to detect the effect.- The inhibitor may have poor solubility or stability in the culture medium.- The treatment duration is too short to elicit a measurable response. | - Perform a wider range of serial dilutions (e.g., 10-point, 3-fold dilutions starting from 100 µM).[6]- Select a more sensitive assay, such as a radiometric kinase assay or a cellular thermal shift assay (CETSA).[6][7]- Check the inhibitor's solubility and consider using a different solvent or formulation.- Conduct a time-course experiment to determine the optimal endpoint. |
| Observed cytotoxicity at expected therapeutic concentrations | - The inhibitor may have off-target effects.- The cell line may be particularly sensitive to ETNK1 inhibition.- The inhibitor itself may have inherent toxicity unrelated to its primary target. | - Profile the inhibitor against a broad panel of kinases to assess selectivity.[6][8]- Test the inhibitor in different cell lines to assess cell-type-specific toxicity.- Include appropriate vehicle controls to distinguish inhibitor-specific effects from solvent effects. |
| Loss of inhibitor effect over time | - Development of cellular resistance mechanisms.- Degradation of the inhibitor in the culture medium. | - Investigate potential resistance mechanisms, such as upregulation of bypass pathways or drug efflux pumps.- Assess the stability of the inhibitor under experimental conditions and consider more frequent media changes with fresh inhibitor. |
Experimental Protocols
Protocol 1: Determining the IC50 of an ETNK1 Inhibitor using an In Vitro Kinase Assay
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a novel ETNK1 inhibitor using a radiometric assay.[6][7]
Materials:
-
Purified recombinant ETNK1 enzyme
-
Ethanolamine substrate
-
ETNK1 inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer
-
[γ-³³P]ATP
-
ATP solution
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the ETNK1 inhibitor in DMSO. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).[6]
-
In a 96-well plate, add the kinase reaction buffer.
-
Add the purified ETNK1 enzyme to each well.
-
Add the serially diluted inhibitor or DMSO (vehicle control) to the wells.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the ethanolamine substrate and [γ-³³P]ATP. The ATP concentration should be close to the Km for ETNK1 for accurate IC50 determination.[6]
-
Allow the reaction to proceed for a predetermined time (e.g., 60 minutes) at 37°C.
-
Stop the reaction and transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.[6]
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration compared to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[6]
Protocol 2: Time-Course Analysis of Downstream Target Modulation
This protocol describes a general workflow for assessing the time-dependent effect of an ETNK1 inhibitor on a downstream marker, such as ROS production.
Materials:
-
Cell line of interest
-
ETNK1 inhibitor
-
Cell culture medium and supplements
-
Reagent for detecting ROS (e.g., CellROX Green Reagent)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with the ETNK1 inhibitor at a predetermined effective concentration (e.g., 2x IC50). Include a vehicle control (DMSO).
-
Incubate the cells for various durations (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
At each time point, harvest the cells and stain for ROS according to the manufacturer's protocol.
-
Analyze the samples using a flow cytometer or fluorescence plate reader to quantify the level of ROS.
-
Plot the ROS levels against the treatment duration to visualize the time-course of the inhibitor's effect.
Visualizations
Caption: Simplified signaling pathway of ETNK1 and the point of intervention for an ETNK1 inhibitor.
Caption: Experimental workflow for optimizing ETNK1 inhibitor treatment.
References
- 1. ETNK1 mutations induce a mutator phenotype that can be reverted with phosphoethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. ETNK1 ethanolamine kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impact of ETNK1 somatic mutations on phosphoethanolamine synthesis, ROS production and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
how to minimize off-target effects of ETNK-IN-1
Technical Support Center: ETNK-IN-1
Disclaimer: Information regarding a specific inhibitor designated "this compound" is not available in the public domain as of the last update. This technical support guide is based on the established knowledge of Ethanolamine (B43304) Kinase 1 (ETNK1) and general principles for characterizing and minimizing the off-target effects of small molecule kinase inhibitors. The methodologies described are applicable to the investigation of any novel kinase inhibitor targeting ETNK1.
Frequently Asked Questions (FAQs)
Q1: What is ETNK1 and what is the expected on-target effect of an ETNK1 inhibitor like this compound?
A1: ETNK1, or Ethanolamine Kinase 1, is the enzyme that catalyzes the first committed step in the Kennedy pathway, phosphorylating ethanolamine to produce phosphoethanolamine (P-Et).[1][2] This pathway is crucial for the synthesis of major cell membrane components, phosphatidylethanolamine (B1630911) (PE) and phosphatidylcholine (PC).[1] Somatic mutations in ETNK1 that reduce its enzymatic activity have been identified in several myeloid neoplasms.[3][4] These mutations lead to decreased P-Et levels, which in turn causes increased mitochondrial activity, higher production of reactive oxygen species (ROS), and accumulation of DNA damage.[1][3]
Therefore, the primary on-target effect of a potent and selective ETNK1 inhibitor would be a decrease in intracellular phosphoethanolamine levels, mimicking the effect of loss-of-function mutations.
Q2: My biochemical (enzymatic) assay shows potent inhibition of ETNK1 by this compound, but I see a weaker effect in my cell-based assays. What could be the cause?
A2: Discrepancies between biochemical and cellular assay results are common. Several factors can contribute to this:
-
High Intracellular ATP: Biochemical assays are often run at ATP concentrations close to the Km of the kinase, whereas intracellular ATP levels (1-5 mM) are much higher.[5] If this compound is an ATP-competitive inhibitor, the high concentration of cellular ATP can outcompete it, leading to a decrease in apparent potency.[6][7]
-
Cell Permeability: The compound may have poor membrane permeability, resulting in a lower intracellular concentration than what is applied externally.
-
Efflux Pumps: this compound could be a substrate for cellular efflux pumps, such as P-glycoprotein, which actively remove the compound from the cell, reducing its effective concentration at the target.[6]
-
Compound Stability: The inhibitor may be unstable or rapidly metabolized under cell culture conditions (e.g., in media at 37°C).
Q3: I'm observing a cellular phenotype (e.g., rapid apoptosis) that doesn't align with the known function of ETNK1 inhibition. How can I determine if this is an off-target effect?
A3: This strongly suggests an off-target effect. Here are several strategies to investigate this:
-
Rescue Experiments: This is a gold-standard method. If you can introduce a version of ETNK1 that is resistant to this compound, its expression should reverse the on-target effects but not the off-target phenotype.[6][8]
-
Use a Structurally Unrelated Inhibitor: Test another ETNK1 inhibitor with a different chemical scaffold. If the unexpected phenotype is not reproduced, it is likely an off-target effect specific to this compound's chemical structure.[6][9]
-
Inactive Control Compound: Synthesize or acquire a close structural analog of this compound that is inactive against ETNK1. This analog should not produce the phenotype if the effect is on-target.
-
Kinome Profiling: The most direct way to identify unintended targets is to screen this compound against a large panel of kinases. This can reveal other kinases that are inhibited at similar or lower concentrations than ETNK1.[8][10]
Q4: How can I proactively identify and minimize the impact of off-target effects in my experiments?
A4: Proactive measures are crucial for reliable data interpretation.
-
Determine Selectivity Early: Perform a broad in vitro kinase selectivity screen (kinome profiling) early in your research to understand the inhibitor's specificity.[10][11]
-
Use the Lowest Effective Concentration: Titrate this compound to find the lowest concentration that produces the desired on-target effect (e.g., reduction of phosphoethanolamine). Using excessively high concentrations increases the likelihood of engaging off-target kinases.[6]
-
Correlate Target Engagement with Phenotype: Use a target engagement assay, like a Cellular Thermal Shift Assay (CETSA) or NanoBRET™, to confirm that this compound is binding to ETNK1 in cells at the concentrations where you observe the phenotype.[9][12]
-
Validate with Genetic Methods: Use techniques like CRISPR/Cas9 or siRNA to knock down ETNK1. The resulting phenotype should phenocopy the on-target effects of the inhibitor. If the inhibitor produces a different or stronger phenotype, off-target effects are likely involved.
Troubleshooting Guide
| Issue / Observation | Potential Cause | Recommended Action & Expected Outcome |
| High cytotoxicity observed at concentrations needed for ETNK1 inhibition. | 1. Off-target kinase inhibition: The inhibitor may be hitting a kinase essential for cell survival. | Action: Perform a kinome-wide selectivity screen to identify potential off-target kinases known to be involved in survival pathways. Outcome: Identification of unintended kinase targets that could explain the toxicity.[8] |
| 2. On-target toxicity: Inhibition of ETNK1 itself may be toxic to the specific cell line used. | Action: Test the inhibitor on a panel of cell lines with varying expression levels of ETNK1. Outcome: Determine if cytotoxicity correlates with ETNK1 expression levels. | |
| 3. Compound solubility issues: The compound may be precipitating in the cell culture media. | Action: Check the solubility of this compound in your media. Ensure the solvent (e.g., DMSO) concentration is not causing toxicity by itself. Outcome: Prevention of non-specific effects caused by compound precipitation.[8] | |
| Inconsistent or unexpected experimental results. | 1. Activation of compensatory signaling pathways. | Action: Use Western blotting or other protein analysis techniques to probe for activation of known compensatory pathways. Outcome: A clearer understanding of the cellular response to your inhibitor.[8] |
| 2. Inhibitor instability or degradation. | Action: Check the stability of your inhibitor under your experimental conditions (e.g., in media at 37°C over time). Outcome: More consistent and interpretable results by using fresh preparations or adjusting experimental timelines. | |
| 3. Off-target effects on non-kinase proteins. | Action: Perform a target deconvolution study using methods like chemical proteomics or thermal shift assays. Outcome: Identification of non-kinase binding partners that could be responsible for the observed phenotype.[6] |
Quantitative Data Summary
Since no public data exists for this compound, the following tables illustrate how to present selectivity and potency data for a hypothetical kinase inhibitor.
Table 1: Biochemical Potency and Cellular Target Engagement
| Parameter | This compound | Control Inhibitor |
| Biochemical IC50 (ETNK1) | 15 nM | 50 nM |
| Cellular IC50 (P-Et reduction) | 150 nM | 400 nM |
| Cellular Target Engagement (CETSA EC50) | 120 nM | 350 nM |
Table 2: Kinase Selectivity Profile (Select Hits from a 400+ Kinase Panel)
Screening performed at 1 µM concentration.
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) | Selectivity Ratio (Off-target IC50 / On-target IC50) |
| ETNK1 (On-Target) | 98% | 15 | 1 |
| Off-Target Kinase A | 85% | 1,200 | 80x |
| Off-Target Kinase B | 72% | 2,500 | 167x |
| Off-Target Kinase C | 55% | >10,000 | >667x |
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
This protocol provides a general workflow for assessing the selectivity of this compound using a commercial kinase profiling service.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Initial Single-Dose Screen: Submit the compound for an initial screen against a broad panel of kinases (e.g., >400 kinases) at a single high concentration, typically 1 µM.[6]
-
Data Analysis: The service provider will report the percent inhibition for each kinase. Identify any kinases that are significantly inhibited (e.g., >50% inhibition).
-
Dose-Response (IC50) Determination: For any identified off-target kinases, perform follow-up dose-response assays to determine the IC50 value. This quantifies the inhibitor's potency against these off-targets.[10]
-
Selectivity Analysis: Compare the IC50 values for the on-target kinase (ETNK1) and the identified off-target kinases to determine the selectivity profile.[11]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA assesses the binding of an inhibitor to its target in intact cells by measuring changes in the thermal stability of the target protein.
-
Cell Culture: Culture cells of interest to ~80% confluency.
-
Compound Treatment: Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by immediate cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of lysis buffer.
-
Protein Quantification: Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.
-
Western Blotting: Analyze the amount of soluble ETNK1 in the supernatant of each sample using Western blotting.
-
Data Analysis: Plot the amount of soluble ETNK1 as a function of temperature for each inhibitor concentration. A shift in the melting curve to higher temperatures indicates target stabilization and therefore, engagement.
Visualizations
Caption: On-target vs. off-target effects of this compound.
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: Experimental workflow for inhibitor characterization.
References
- 1. ETNK1 mutations induce a mutator phenotype that can be reverted with phosphoethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. Impact of ETNK1 somatic mutations on phosphoethanolamine synthesis, ROS production and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ETNK1 mutation occurs in a wide spectrum of myeloid neoplasms and is not specific for atypical chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 6. benchchem.com [benchchem.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. reactionbiology.com [reactionbiology.com]
Technical Support Center: Overcoming Resistance to ETNK1 Inhibition in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding resistance to ETNK1 inhibition in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ETNK1 and its inhibitors?
A1: ETNK1, or Ethanolamine (B43304) Kinase 1, is a crucial enzyme in the Kennedy pathway.[1] It catalyzes the phosphorylation of ethanolamine to produce phosphoethanolamine (P-Et).[1][2] This is the first committed step in the synthesis of major membrane phospholipids, phosphatidylethanolamine (B1630911) (PE) and phosphatidylcholine (PC).[1] ETNK1 inhibitors, or mutations that reduce its enzymatic activity, disrupt this pathway, leading to decreased intracellular levels of P-Et.[3][4][5]
Q2: What is the downstream cellular impact of reduced ETNK1 activity?
A2: A reduction in intracellular phosphoethanolamine (P-Et) due to ETNK1 inhibition or mutation leads to the hyperactivation of mitochondrial complex II, also known as succinate (B1194679) dehydrogenase (SDH).[1][3][6] This occurs because P-Et normally acts as a competitive inhibitor of succinate at complex II.[5][6] The resulting mitochondrial hyperactivation increases the production of reactive oxygen species (ROS), which can cause DNA damage and induce a "mutator phenotype," contributing to oncogenesis.[1][3][4][5]
Q3: My ETNK1-inhibited/mutated cell line shows increased mitochondrial activity and ROS. Is this expected?
A3: Yes, this is the expected phenotype. Studies have demonstrated that cancer cells with mutated ETNK1, which reduces its enzymatic activity, show a significant increase in both mitochondrial activity and ROS production.[1][6] This is a direct consequence of the decreased phosphoethanolamine levels, which would normally suppress mitochondrial complex II.[1][4]
Q4: What are the primary strategies to overcome the cellular effects of ETNK1 inhibition?
A4: The primary and most direct strategy is to supplement the cell culture medium with exogenous phosphoethanolamine (P-Et).[1][4][6] This replenishment restores the intracellular P-Et levels, which in turn normalizes mitochondrial complex II activity and reduces ROS production.[1][6] Another potential strategy is the use of tigecycline (B611373), an antibiotic that inhibits mitochondrial protein synthesis and has been shown to reduce ROS levels in ETNK1-mutated cells.[1]
Troubleshooting Guide
Issue 1: Cell viability is low in ETNK1-inhibited cell lines, and experimental results are inconsistent.
| Potential Cause | Recommended Solution |
| Excessive ROS Production and DNA Damage: High levels of ROS due to mitochondrial hyperactivation can lead to significant DNA damage and cellular stress, impacting viability.[1][4] | 1. P-Et Supplementation: Supplement the culture medium with 1 mM phosphoethanolamine (P-Et) to restore normal mitochondrial function and reduce ROS.[1] 2. Tigecycline Treatment: As an alternative, treat cells with 2.5-10 µM tigecycline for 24 hours to dampen mitochondrial ROS production.[1] |
| Altered Membrane Composition: Disruption of PE and PC synthesis could compromise cell membrane integrity.[1] | Ensure standard cell culture conditions are optimal. While direct supplementation of PE or PC is complex, restoring the pathway with P-Et is the most effective first step. |
Issue 2: Unable to reverse the "mutator phenotype" in ETNK1-inhibited/mutated cells.
| Potential Cause | Recommended Solution |
| Insufficient Reversal Agent Concentration: The concentration of phosphoethanolamine (P-Et) may be too low to competitively inhibit succinate at mitochondrial complex II. | 1. Optimize P-Et Concentration: Titrate P-Et concentrations to determine the optimal dose for your specific cell line, starting with the published effective concentration of 1 mM.[1] 2. Verify P-Et Uptake: Confirm that the cells are effectively taking up the exogenous P-Et. |
| Downstream Mutations: The mutator phenotype may have already led to the accumulation of downstream mutations that are driving the observed effects independently of ETNK1 activity.[5] | 1. Genetic Sequencing: Perform sequencing to identify any new mutations in key oncogenic pathways. 2. Combination Therapy: Consider combining P-Et supplementation with inhibitors targeting any identified downstream pathways. |
Quantitative Data Summary
Table 1: Effect of ETNK1 Status on Mitochondrial Activity and ROS Production
| Cell Line Model | ETNK1 Status | Fold Increase in Mitochondrial Activity (vs. WT) | Fold Increase in ROS Production (vs. WT) | Reference |
| CRISPR/Cas9 Model | Mutated | 1.87 | 2.05 | [6] |
Table 2: Effect of Rescue Agents on ROS Production in ETNK1-Mutated Cells
| Cell Line Model | Treatment (24h) | Fold Decrease in ROS Production (vs. Untreated) | p-value | Reference |
| ETNK1-N244S | 1 mM P-Et | 2.14 | p = 0.0001 | [1] |
| ETNK1-KO | 1 mM P-Et | 1.79 | p = 0.0002 | [1] |
| TF-1-ETNK1-H243Y | 1 mM P-Et | 1.51 | p < 0.0001 | [1] |
| ETNK1-N244S/KO | 2.5 - 10 µM Tigecycline | Significant Reduction | Not specified | [1] |
Signaling Pathways & Experimental Workflows
Here are the diagrams illustrating the key pathways and experimental logic for addressing ETNK1 inhibition.
Caption: The ETNK1 signaling pathway and its regulation of mitochondrial complex II.
Caption: Mechanism of resistance/oncogenesis following ETNK1 inhibition.
Caption: Troubleshooting workflow for reversing high ROS in ETNK1-inhibited cells.
Experimental Protocols
Protocol: Measurement of Mitochondrial ROS Production using CellROX Assay
This protocol is adapted from methodologies described in studies on ETNK1 mutations.[1]
Objective: To quantify the levels of mitochondrial reactive oxygen species (ROS) in ETNK1-inhibited/mutated vs. wild-type cells, and to assess the effect of rescue agents like phosphoethanolamine.
Materials:
-
Cancer cell lines (Wild-Type, ETNK1-inhibited/mutated)
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
CellROX™ Deep Red Reagent (or similar ROS-sensitive fluorescent probe)
-
Phosphoethanolamine (P-Et), 1M stock solution
-
Tigecycline, 10mM stock solution
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Culture cells for 24 hours under standard conditions (37°C, 5% CO₂).
-
-
Treatment (for rescue experiments):
-
Prepare treatment media. For P-Et rescue, dilute the stock solution to a final concentration of 1 mM in the culture medium. For tigecycline, prepare media with final concentrations of 2.5 µM and 10 µM.
-
Remove the old medium from the cells and add the treatment media to the respective wells. Include an "untreated" control for the ETNK1-inhibited/mutated cells.
-
Incubate the cells for 24 hours.
-
-
ROS Staining:
-
Prepare a 5 µM working solution of CellROX™ Deep Red Reagent in fresh, pre-warmed culture medium.
-
Remove the treatment media from the cells and wash once with PBS.
-
Add the CellROX™ working solution to each well, ensuring the cells are fully covered.
-
Incubate the plate for 30 minutes at 37°C, protected from light.
-
-
Cell Harvesting and Analysis:
-
After incubation, remove the CellROX™ solution and wash the cells three times with PBS.
-
Harvest the cells using a gentle method (e.g., trypsinization).
-
Resuspend the cells in 500 µL of PBS.
-
Analyze the cells immediately using a flow cytometer (e.g., using an APC channel for Deep Red).
-
The mean fluorescence intensity (MFI) will correlate with the level of mitochondrial ROS.
-
-
Data Interpretation:
-
Compare the MFI of the ETNK1-inhibited/mutated cells to the wild-type control to confirm increased ROS production.
-
Compare the MFI of the P-Et or tigecycline-treated cells to the untreated ETNK1-inhibited/mutated cells to quantify the reduction in ROS.[1] The expected result is a significant decrease in MFI in the treated samples.[1]
-
References
- 1. ETNK1 mutations induce a mutator phenotype that can be reverted with phosphoethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. researchgate.net [researchgate.net]
- 4. ETNK1 mutations induce a mutator phenotype that can be reverted with phosphoethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of ETNK1 somatic mutations on phosphoethanolamine synthesis, ROS production and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
Technical Support Center: Improving the Bioavailability of ETNK-IN-1 for In Vivo Studies
Welcome to the technical support center for ETNK-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential challenges related to the in vivo bioavailability of this ethanolamine (B43304) kinase inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) will help you address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its likely bioavailability challenges?
A1: this compound is an inhibitor of ethanolamine kinase (ETNK), the first enzyme in the Kennedy pathway for phosphatidylethanolamine (B1630911) (PE) biosynthesis.[1][2] As a small molecule kinase inhibitor, this compound is likely to be a lipophilic compound with poor aqueous solubility.[3][4] This low solubility is a primary factor that can limit its dissolution in the gastrointestinal (GI) tract, which is a critical step for absorption into the bloodstream, leading to low and variable oral bioavailability.[5][6]
Q2: How are the physicochemical properties of a compound like this compound related to its bioavailability?
A2: The bioavailability of an orally administered drug is largely determined by its solubility in the gastrointestinal fluids and its permeability across the intestinal membrane. These two parameters form the basis of the Biopharmaceutics Classification System (BCS).[3] Most kinase inhibitors fall into BCS Class II (high permeability, low solubility) or Class IV (low permeability, low solubility), meaning their absorption is limited by how well they can dissolve.[3] It is highly probable that this compound is a BCS Class II compound.
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Predicted Value | Implication for Bioavailability |
| Molecular Weight | 270.37 g/mol | Favorable for permeability (satisfies Lipinski's Rule of 5) |
| LogP | > 3.5 | High lipophilicity, suggests good permeability but poor aqueous solubility |
| Aqueous Solubility | < 10 µg/mL | Very low solubility, likely dissolution rate-limited absorption |
| Permeability | High | Likely to be well-absorbed if it can be dissolved in the GI tract |
| Predicted BCS Class | Class II | Bioavailability is highly dependent on the formulation |
Q3: What are the primary strategies to improve the oral bioavailability of a poorly soluble compound like this compound?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[7] The choice depends on the compound's specific properties and the experimental goals. Common approaches include:
-
Particle Size Reduction: Decreasing the particle size (micronization or nanosizing) increases the surface area, which can improve the dissolution rate.[7]
-
Lipid-Based Formulations: Encapsulating the drug in lipids, oils, and surfactants, such as in Self-Emulsifying Drug Delivery Systems (SEDDS), can improve solubility and absorption.[7]
-
Amorphous Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level prevents crystallization and can maintain a supersaturated state in the gut, enhancing absorption.
-
Co-solvent Systems: Using a mixture of water-miscible solvents can solubilize the compound for administration, although this is more common for preclinical parenteral or gavage studies.
Troubleshooting Guide
Issue 1: Very low or undetectable plasma concentrations of this compound after oral administration.
-
Possible Cause: The primary suspect is poor dissolution of the compound in the GI tract due to low aqueous solubility. The formulation used may not be adequate to solubilize the drug in vivo.
-
Troubleshooting Steps:
-
Re-evaluate your formulation. If you are using a simple suspension in an aqueous vehicle (e.g., water with carboxymethylcellulose), it is likely insufficient.
-
Try a solubilizing formulation. For initial studies, a co-solvent system (see Protocol 1) can be effective. For more advanced studies, consider a lipid-based formulation like a SEDDS (see Protocol 3).
-
Reduce particle size. If using a suspension, ensure the drug is micronized (see Protocol 2). This increases the surface area and can enhance the dissolution rate.[7]
-
Issue 2: High variability in plasma concentrations between individual animals in the same dose group.
-
Possible Cause: This is a classic sign of dissolution rate-limited absorption.[8] Small differences in GI physiology between animals (e.g., gastric pH, presence of food) can have a large impact on how much of a poorly soluble drug dissolves and gets absorbed.
-
Troubleshooting Steps:
-
Improve the formulation. A robust formulation that pre-dissolves the drug, like a SEDDS, can significantly reduce variability by making absorption less dependent on the animal's physiological state.
-
Standardize experimental conditions. Ensure consistent fasting times for all animals before dosing. The presence of food can drastically alter the absorption of poorly soluble drugs.
-
Check for drug precipitation. Your formulation might be dissolving the drug initially, but the drug could be precipitating upon contact with aqueous GI fluids. Including precipitation inhibitors (e.g., HPMC, PVP) in your formulation can help maintain a supersaturated state.[8]
-
Table 2: Comparison of Formulation Strategies for this compound
| Formulation Strategy | Primary Mechanism | Advantages | Disadvantages | Best For |
| Co-solvent System | Solubilization | Simple to prepare, good for initial PK screening. | Potential for drug precipitation upon dilution in GI tract, potential vehicle toxicity. | Early-stage rodent PK studies. |
| Micronized Suspension | Increased surface area | Relatively simple, avoids organic solvents. | May not be sufficient for very poorly soluble drugs, can still show high variability. | Compounds with moderate solubility issues. |
| SEDDS | Pre-dissolved drug forms a fine emulsion in the gut | High drug loading, can significantly increase bioavailability and reduce variability. | More complex to develop and characterize. | Later-stage preclinical and clinical development. |
| Amorphous Solid Dispersion | Enhanced solubility via high-energy amorphous state | Can achieve high supersaturation, good for crystalline compounds. | Can be physically unstable (recrystallization), requires specialized equipment (spray dryer, hot-melt extruder). | Compounds that are difficult to formulate with other methods. |
Visualizations
Signaling Pathway
Caption: The Kennedy Pathway for phosphatidylethanolamine (PE) biosynthesis, showing the inhibitory action of this compound on ETNK1.
Experimental & Troubleshooting Workflows
Caption: General experimental workflow for assessing and improving the in vivo bioavailability of this compound.
Caption: Troubleshooting decision tree for addressing low in vivo exposure of this compound.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage
This protocol is suitable for initial pharmacokinetic (PK) screening in rodents.
-
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG 400 (Polyethylene glycol 400)
-
Tween 80 (Polysorbate 80)
-
Saline (0.9% NaCl) or Water for Injection
-
-
Procedure:
-
Weigh the required amount of this compound for the desired final concentration (e.g., 2 mg/mL for a 10 mg/kg dose at a 5 mL/kg volume).
-
Add DMSO to the this compound powder in a ratio of approximately 10% of the final volume. Vortex until the compound is fully dissolved.
-
Add PEG 400 (e.g., 40% of the final volume) and vortex thoroughly.
-
Add Tween 80 (e.g., 5% of the final volume) and vortex until the solution is homogenous.
-
Slowly add the saline or water dropwise while continuously vortexing to make up the final volume.
-
Visually inspect the final solution. It should be clear and free of any precipitate. If precipitation occurs, the drug concentration may be too high for this vehicle system.
-
Administer to animals as soon as possible after preparation.
-
Protocol 2: Preparation of a Micronized Suspension for Oral Gavage
This protocol aims to improve dissolution by increasing the drug's surface area.
-
Materials:
-
This compound (micronized powder, particle size < 10 µm)
-
Carboxymethylcellulose sodium (CMC-Na), low viscosity
-
Tween 80
-
Purified water
-
-
Procedure:
-
Prepare a 0.5% (w/v) CMC-Na vehicle by slowly adding CMC-Na to water while stirring until fully dissolved.
-
Prepare a wetting solution of 0.1% (w/v) Tween 80 in water.
-
Weigh the required amount of micronized this compound.
-
Create a paste by adding a small amount of the wetting solution to the drug powder and triturating with a mortar and pestle.
-
Gradually add the 0.5% CMC-Na vehicle to the paste while stirring to achieve the desired final concentration.
-
Continuously stir the suspension using a magnetic stirrer to ensure homogeneity before and during administration.
-
Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
This advanced formulation can significantly improve bioavailability and reduce variability.
-
Materials:
-
This compound
-
Oil phase (e.g., Capryol™ 90, Labrafil® M 1944 CS)
-
Surfactant (e.g., Kolliphor® EL, Tween 80)
-
Co-surfactant (e.g., Transcutol® HP, PEG 400)
-
-
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the best components.
-
Based on solubility data, select an oil, surfactant, and co-surfactant. A common starting ratio is 30% oil, 40% surfactant, and 30% co-surfactant by weight.
-
Weigh and mix the oil, surfactant, and co-surfactant in a glass vial.
-
Add the required amount of this compound to the mixture.
-
Gently heat the mixture (e.g., to 40°C) and vortex or stir until the drug is completely dissolved and the solution is clear and homogenous. This is the SEDDS pre-concentrate.
-
Characterization (Recommended):
-
Emulsification Study: Add a small amount of the SEDDS (e.g., 100 µL) to a larger volume of water (e.g., 10 mL) with gentle agitation and observe the formation of a clear or slightly opalescent microemulsion.
-
Droplet Size Analysis: Measure the droplet size of the resulting emulsion using a particle size analyzer to ensure it is in the nano-range (<200 nm).
-
-
For administration, the prepared SEDDS pre-concentrate can be filled into capsules or administered directly via oral gavage.
-
References
- 1. genecards.org [genecards.org]
- 2. uniprot.org [uniprot.org]
- 3. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Addressing Inconsistencies in ETNK1-Targeted Experimental Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with inhibitors targeting Ethanolamine Kinase 1 (ETNK1). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our cell viability assays after treatment with our ETNK1 inhibitor. What are the potential causes and how can we troubleshoot this?
A1: Inconsistent cell viability results can stem from several factors, ranging from experimental setup to off-target effects. A systematic approach is recommended to identify the root cause.
Potential Causes and Troubleshooting Steps:
-
Off-Target Effects: The inhibitor may be affecting other kinases or cellular targets, leading to unexpected toxicity.
-
Cell Line-Specific Effects: The inhibitor's effect can vary between different cell lines due to varying expression levels of ETNK1 or potential off-target kinases.
-
Solution: Test the inhibitor on a panel of cell lines with characterized ETNK1 expression levels.
-
-
Assay-Dependent Variability: The type of viability assay used can influence the results. For example, luciferase-based assays that measure ATP levels can be confounded by changes in cellular metabolism.[2]
-
Solution: Use multiple, mechanistically distinct viability assays (e.g., MTS, CellTiter-Glo, and trypan blue exclusion) to confirm the results.
-
-
Inconsistent Initial Velocity Region in Kinase Assays: For in vitro kinase assays, failing to measure enzyme activity within the linear range can lead to variable IC50 values.[2]
-
Solution: Determine the optimal enzyme concentration and reaction time to ensure you are measuring the initial velocity of the reaction.[2]
-
Q2: Our experimental results show unexpected changes in gene expression that do not seem to be related to the canonical ETNK1 pathway. How can we investigate this?
A2: Unexpected changes in gene expression often point towards off-target effects or the modulation of non-canonical signaling pathways.
Potential Causes and Troubleshooting Steps:
-
Off-Target Kinase Inhibition: The inhibitor might be affecting other signaling pathways through off-target kinase activity.[1]
-
Solution: Use pathway analysis tools to identify potential signaling pathways affected by any off-target kinases identified in a profiling screen. Validate the modulation of these pathways by performing Western blotting for key phosphorylated proteins.[1]
-
-
Inhibition of Non-Kinase Off-Targets: Some kinase inhibitors have been shown to interact with non-kinase proteins.[1]
-
Solution: Consider broader off-target screening panels that include non-kinase targets.
-
-
Downstream Effects of ETNK1 Inhibition: While ETNK1's primary role is in phosphoethanolamine synthesis, its inhibition can lead to broader metabolic and cellular stress responses that could alter gene expression.
-
Solution: Perform metabolomic and phosphoproteomic analyses to get a comprehensive view of the cellular response to your inhibitor.
-
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for the ETNK1 Inhibitor
Variability in IC50 values is a common issue in kinase inhibitor studies. The following table summarizes potential causes and solutions.
| Potential Cause | Recommended Solution |
| Different ATP Concentrations in Assays | Standardize the ATP concentration across all experiments. Ideally, use an ATP concentration that is close to the Km value for ATP of the kinase.[2] |
| Variability in Enzyme Purity and Activity | Use a consistent source and batch of recombinant ETNK1. Characterize the enzyme activity before starting a new set of experiments.[2] |
| Assay Format Differences | Be aware that different assay formats (e.g., radiometric vs. luminescence-based) can yield different IC50 values.[3] Stick to one format for comparative studies. |
| Substrate Competition | If the inhibitor is ATP-competitive, high concentrations of ATP in the assay will lead to a higher apparent IC50.[4] |
Issue 2: Discrepancy Between In Vitro Potency and Cellular Activity
It is not uncommon for a potent in vitro inhibitor to show weaker activity in cellular assays.
| Potential Cause | Recommended Solution |
| Poor Cell Permeability | Assess the compound's permeability using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA). |
| Efflux by Cellular Transporters | Use cell lines with known expression of efflux pumps (e.g., P-glycoprotein) to determine if the compound is a substrate. |
| High Protein Binding in Culture Medium | Measure the fraction of the compound bound to serum proteins in the cell culture medium. |
| Cellular Target Engagement | Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the inhibitor is binding to ETNK1 inside the cell.[1] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Treat cultured cells with the ETNK1 inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes).
-
Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Western Blotting: Analyze the amount of soluble ETNK1 in each sample by Western blotting using an ETNK1-specific antibody.
-
Data Analysis: A successful inhibitor will stabilize ETNK1, leading to a higher amount of soluble protein at elevated temperatures compared to the vehicle control.
Protocol 2: Measurement of Cellular Reactive Oxygen Species (ROS)
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with the ETNK1 inhibitor for the desired time. Include a positive control (e.g., a known ROS inducer) and a vehicle control.
-
ROS Probe Incubation: Add a ROS-sensitive fluorescent probe (e.g., CellROX Green Reagent) to the cells and incubate according to the manufacturer's instructions.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader or flow cytometer.
-
Data Analysis: An increase in fluorescence indicates an increase in cellular ROS levels. Research has shown that mutated, less active ETNK1 leads to increased ROS production.[5][6] Therefore, a potent ETNK1 inhibitor might be expected to phenocopy this effect.
Signaling Pathways and Workflows
Caption: ETNK1 pathway in wild-type vs. mutated cells.
Caption: Workflow for testing a novel ETNK1 inhibitor.
Caption: Decision tree for troubleshooting cellular assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ETNK1 mutations induce a mutator phenotype that can be reverted with phosphoethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ETNK1 mutations induce a mutator phenotype that can be reverted with phosphoethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Modulation of Ethanolamine Kinase Activity and Mitigation of Associated Toxicities
Disclaimer: The following information is based on the current scientific understanding of the ethanolamine (B43304) kinase (ETNK) pathway and the consequences of its inhibition or genetic mutation. Specific data regarding a compound designated "ETNK-IN-1" is not publicly available. The guidance provided is intended for researchers working with inhibitors of ethanolamine kinase or studying the effects of ETNK1 mutations and should be adapted to the specific experimental context.
General Guidance
Researchers investigating the inhibition of ethanolamine kinase (ETNK) or the effects of ETNK1 mutations may encounter cellular toxicity as a primary challenge. This toxicity is often not due to classical off-target effects of a small molecule inhibitor but is rather an on-target consequence of disrupting the ETNK pathway. Reduced ETNK1 activity leads to decreased levels of its product, phosphoethanolamine (P-Et). This decrease results in mitochondrial hyperactivation, increased production of reactive oxygen species (ROS), and subsequent DNA damage, which can manifest as reduced cell viability, increased apoptosis, and genomic instability.[1][2][3][4] Understanding this mechanism is crucial for designing experiments, interpreting results, and developing strategies to mitigate toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of toxicity associated with the inhibition of ethanolamine kinase 1 (ETNK1)?
A1: The primary mechanism of toxicity stems from the reduction of intracellular phosphoethanolamine (P-Et).[2][3] Wild-type ETNK1 phosphorylates ethanolamine to produce P-Et. P-Et acts as a competitive inhibitor of succinate (B1194679) at the level of mitochondrial complex II (succinate dehydrogenase), thereby modulating mitochondrial activity.[1][4][5] Inhibition or mutation of ETNK1 leads to lower P-Et levels, which in turn relieves this inhibition on complex II. This results in mitochondrial hyperactivation, a subsequent increase in reactive oxygen species (ROS) production, and oxidative stress-induced DNA damage.[1][2][3][4]
Q2: Can the toxicity observed with ETNK1 inhibition be reversed?
A2: Yes, studies have shown that the toxic effects of reduced ETNK1 activity can be reversed by supplementing the cells with exogenous phosphoethanolamine (P-Et).[1][2] P-Et supplementation restores the inhibition of mitochondrial complex II, normalizes mitochondrial activity, reduces ROS production, and protects cells from DNA damage.[1][2][5]
Q3: What are the expected downstream cellular effects of ETNK1 inhibition?
A3: The primary downstream effects include:
-
Increased Mitochondrial Activity: Observable as increased mitochondrial membrane potential.[5]
-
Elevated Reactive Oxygen Species (ROS) Production: Leading to oxidative stress.[2][5]
-
Increased DNA Damage: Indicated by markers such as γH2AX foci and accumulation of 8-Oxoguanine DNA lesions.[2][5]
-
Induction of a Mutator Phenotype: The increased DNA damage can lead to the accumulation of new mutations.[2][3]
Q4: Are there other potential strategies to mitigate the toxicity besides P-Et supplementation?
A4: Based on the mechanism, another potential strategy could be the use of mitochondrial-targeted antioxidants to quench the excess ROS produced. Additionally, treatment with inhibitors of the mitochondrial electron transport chain, such as tigecycline, has been shown to dampen mitochondrial ROS production in the context of ETNK1 mutations.[2]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High levels of unexpected cell death at low concentrations of an ETNK inhibitor. | The cell line being used may be particularly sensitive to mitochondrial dysfunction and oxidative stress. | 1. Perform a dose-response curve to determine the EC50 and a non-toxic working concentration. 2. Co-treat with 1 mM phosphoethanolamine (P-Et) to see if the toxicity is rescued. This will confirm if the toxicity is on-target.[2] 3. Consider using a cell line with higher antioxidant capacity or overexpressing antioxidant enzymes. |
| Inconsistent results in cell viability or functional assays. | Fluctuations in cellular metabolic state or baseline ROS levels. | 1. Ensure consistent cell culture conditions (e.g., passage number, confluency, media formulation). 2. Pre-treat cells with a low dose of a broad-spectrum antioxidant like N-acetylcysteine (NAC) to normalize baseline ROS levels before adding the ETNK inhibitor. 3. Always include a positive control for toxicity and a rescue group with P-Et co-treatment. |
| Difficulty in observing a clear phenotypic effect of the ETNK inhibitor, despite confirming target engagement. | The experimental endpoint may not be sensitive enough to detect the consequences of ETNK inhibition within the chosen timeframe. | 1. Measure more direct and earlier-stage markers of ETNK1 inhibition, such as intracellular P-Et levels, mitochondrial membrane potential, or ROS production. 2. Assess markers of DNA damage (e.g., γH2AX staining) which can be an early indicator of toxicity.[2][5] 3. Extend the duration of the experiment to allow for the accumulation of downstream effects. |
| Off-target effects are suspected. | The inhibitor may have other cellular targets besides ETNK1/2. | 1. Perform a rescue experiment with P-Et. If the phenotype is not rescued, it is more likely to be an off-target effect. 2. Test the inhibitor in an ETNK1/2 knockout or knockdown cell line. The inhibitor should have no effect on the relevant phenotype in these cells if it is on-target.[6] 3. Use structurally different inhibitors of ETNK1/2 to see if they produce the same phenotype. |
Quantitative Data Summary
Table 1: Effects of ETNK1 Mutation on Cellular Phenotypes
| Phenotype | Fold Change in ETNK1-mutated vs. Wild-Type Cells | Reference |
| Mitochondrial Activity | 1.87-fold increase | [5] |
| ROS Production | 2.05-fold increase | [5] |
| γH2AX Foci (DNA Damage) | 2.52-fold increase | [5] |
Table 2: Effect of Phosphoethanolamine (P-Et) Treatment on ETNK1-mutated Cells
| Phenotype | Fold Change after P-Et Treatment | Reference |
| ROS Production in ETNK1-N244S cells | 2.14-fold decrease | [2] |
| ROS Production in ETNK1-KO cells | 1.79-fold decrease | [2] |
| Mitochondrial Complex II Activity (in vitro) | 28.85-fold decrease (at 50µM P-Et) | [5] |
Experimental Protocols
1. Measurement of Mitochondrial Reactive Oxygen Species (ROS)
-
Principle: This protocol uses CellROX™ Green Reagent, a fluorogenic probe for measuring ROS in live cells.
-
Materials:
-
Cells of interest (e.g., ETNK1-mutated and wild-type)
-
ETNK inhibitor
-
Phosphoethanolamine (P-Et)
-
CellROX™ Green Reagent (or equivalent ROS-sensitive dye)
-
Phosphate-buffered saline (PBS)
-
Culture medium
-
Fluorescence microscope or plate reader
-
-
Procedure:
-
Seed cells in a suitable format (e.g., 96-well plate or chamber slides) and allow them to adhere overnight.
-
Treat the cells with the ETNK inhibitor at the desired concentration and for the desired time. Include control groups (vehicle-treated) and rescue groups (co-treated with inhibitor and 1 mM P-Et).
-
At the end of the treatment period, remove the media and wash the cells once with PBS.
-
Prepare a working solution of CellROX™ Green Reagent in culture medium (e.g., 5 µM).
-
Incubate the cells with the CellROX™ working solution for 30 minutes at 37°C, protected from light.
-
Remove the staining solution and wash the cells three times with PBS.
-
Image the cells using a fluorescence microscope with appropriate filters (e.g., excitation/emission ~485/520 nm) or quantify the fluorescence intensity using a plate reader.
-
Normalize the fluorescence intensity of the treated groups to the vehicle control.
-
2. Assessment of DNA Double-Strand Breaks (γH2AX Staining)
-
Principle: This immunofluorescence protocol detects the phosphorylation of histone H2AX at serine 139 (γH2AX), a marker for DNA double-strand breaks.
-
Materials:
-
Cells grown on coverslips
-
ETNK inhibitor
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (blocking buffer)
-
Primary antibody: anti-γH2AX (e.g., rabbit polyclonal)
-
Secondary antibody: fluorescently-labeled anti-rabbit IgG (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
-
Procedure:
-
Treat cells grown on coverslips with the ETNK inhibitor as described in the previous protocol.
-
Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslips on microscope slides using mounting medium.
-
Visualize the slides using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.
-
Visualizations
Caption: ETNK1 signaling in wild-type versus inhibited/mutant states.
Caption: General workflow for assessing ETNK inhibitor toxicity.
Caption: Decision tree for troubleshooting high cell toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. ETNK1 mutations induce a mutator phenotype that can be reverted with phosphoethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ETNK1 mutations induce a mutator phenotype that can be reverted with phosphoethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of ETNK1 somatic mutations on phosphoethanolamine synthesis, ROS production and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Confounding Variables in ETNK-IN-1 Experiments
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for an Ethanolamine Kinase 1 (ETNK1) inhibitor?
A1: Ethanolamine Kinase 1 (ETNK1) is the enzyme that catalyzes the first committed step in the phosphatidylethanolamine (B1630911) biosynthesis pathway.[1] An inhibitor like ETNK-IN-1 would be expected to block this initial step, leading to a decrease in the production of phosphoethanolamine and downstream metabolites. This can impact cell membrane composition and signaling pathways dependent on these lipids.
Q2: How can I be sure that the observed effects in my experiment are due to ETNK1 inhibition and not off-target effects?
A2: Distinguishing on-target from off-target effects is a critical aspect of inhibitor validation.[2] Here are several strategies:
-
Rescue Experiments: Attempt to "rescue" a cellular phenotype caused by this compound by supplying the downstream product of the enzymatic reaction, phosphoethanolamine. If the phenotype is reversed, it provides strong evidence for on-target activity.
-
Use of a Structurally Unrelated Inhibitor: If available, using a different ETNK1 inhibitor with a distinct chemical structure can help confirm that the observed biological effect is due to the inhibition of ETNK1 and not a shared off-target.[2]
-
Kinase Profiling: In cell-free assays, testing this compound against a broad panel of kinases can empirically determine its selectivity and identify potential off-target interactions.[3][4]
-
Direct Measurement of Target Engagement: Whenever possible, directly measure the downstream products of ETNK1 activity to confirm that the inhibitor is engaging its target in your experimental system.
Q3: My experimental results with this compound are inconsistent between batches. What are the likely causes?
A3: Inconsistent results can often be traced back to issues with the inhibitor itself or the experimental setup.[5]
-
Compound Stability: Small molecules can degrade over time, especially with repeated freeze-thaw cycles or exposure to light.[6] It is advisable to prepare fresh dilutions from a stable stock solution for each experiment.
-
Solubility Issues: Poor solubility can lead to inaccurate concentrations. Ensure that the solvent used (commonly DMSO) is at a low final concentration (typically <0.5%) to avoid artifacts.[5]
-
Cell Culture Conditions: Variations in cell passage number, confluency, and overall cell health can significantly impact experimental outcomes.[5]
Q4: What are the essential controls to include in my this compound experiments?
A4: Proper controls are fundamental to interpreting your data correctly.
| Control Type | Purpose |
| Vehicle Control | To control for any effects of the solvent (e.g., DMSO) used to dissolve this compound. |
| Untreated Control | To provide a baseline of normal cellular function in the absence of any treatment. |
| Positive Control | A known modulator of the pathway of interest to ensure the assay is performing as expected. |
| Negative Control | A structurally similar but inactive analog of this compound, if available, to confirm specificity.[7] |
Troubleshooting Guides
Issue: High background or low signal-to-noise ratio in assays.
| Possible Cause | Troubleshooting Step |
| Cell Health Issues | Ensure cells are healthy and at an optimal density. Stressed cells can lead to increased background signals.[5] |
| Inappropriate Blocking | Optimize blocking buffers and incubation times to minimize non-specific binding in assays like Western blots or ELISAs. |
| Reagent Contamination | Use fresh, high-quality reagents and maintain sterile techniques to prevent contamination.[5] |
| Incorrect Normalization | Evaluate different methods for data normalization to ensure you are accurately comparing samples. |
Issue: Unexpected cytotoxicity observed.
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Keep the final concentration of the solvent (e.g., DMSO) as low as possible (ideally ≤ 0.1%) and always include a solvent-only control.[5] |
| Compound Instability | Degradation products of the inhibitor may be toxic. Verify the stability of this compound under your experimental conditions.[6] |
| Off-Target Effects | The inhibitor may be affecting pathways essential for cell survival. Refer to the FAQ on off-target effects for mitigation strategies.[5] |
Experimental Protocols & Visualizations
Detailed Methodology: Western Blot for Downstream Target Modulation
This protocol is a general guideline for assessing the phosphorylation status of a downstream protein in a signaling pathway affected by ETNK1 inhibition.
-
Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation. Determine protein concentration using a BCA assay.[2]
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[2]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[2]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[2]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein or a housekeeping protein like GAPDH or β-actin.
Hypothetical ETNK1 Signaling Pathway
Caption: The inhibitory action of this compound on the ETNK1 signaling cascade.
Experimental Workflow: Validating On-Target Effects of this compound
Caption: A logical workflow for confirming the on-target effects of this compound.
Troubleshooting Logic for Confounding Variables
Caption: A decision-making workflow for troubleshooting confounding variables.
References
- 1. Overexpression of a mammalian ethanolamine-specific kinase accelerates the CDP-ethanolamine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. resources.biomol.com [resources.biomol.com]
Technical Support Center: Optimizing Cell Viability with High ETNK-IN-1 Concentrations
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing cell-based experiments involving high concentrations of ETNK-IN-1, an inhibitor of Ethanolamine (B43304) Kinase 1 (ETNK1). Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you navigate potential challenges and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Ethanolamine Kinase 1 (ETNK1) with a reported IC50 value of ≥ 5 μM.[1][2] ETNK1 is a crucial enzyme in the Kennedy pathway, where it catalyzes the phosphorylation of ethanolamine to phosphoethanolamine (P-Et).[3][4][5] This is the first committed step in the synthesis of phosphatidylethanolamine (B1630911) (PE), a major component of cell membranes. By inhibiting ETNK1, this compound is expected to decrease intracellular levels of P-Et.
Q2: What are the potential effects of high concentrations of this compound on cell viability?
Inhibition of ETNK1 can lead to a reduction in P-Et levels. Studies on ETNK1 mutations, which also lead to decreased P-Et, have shown that this can cause increased mitochondrial activity, a subsequent rise in reactive oxygen species (ROS) production, and can lead to DNA damage.[1][2] Therefore, high concentrations of this compound may lead to decreased cell viability through mechanisms involving mitochondrial dysfunction and oxidative stress.
Q3: My cells are showing a significant decrease in viability even at concentrations where I expect to see a specific inhibitory effect. What could be the cause?
A significant drop in cell viability at high concentrations of this compound could be due to on-target effects (severe disruption of the Kennedy pathway) or off-target effects. The observed cytotoxicity may be a result of excessive ROS production and subsequent cellular damage. It is also important to consider the final concentration of the solvent (e.g., DMSO) in your cell culture medium, as high concentrations can be toxic to cells.
Q4: How can I mitigate the cytotoxic effects of high this compound concentrations?
Several strategies can be employed to mitigate cytotoxicity. These include:
-
Dose-response optimization: Determine the lowest effective concentration of this compound that achieves the desired biological effect with minimal impact on cell viability.
-
Co-treatment with antioxidants: Supplementing the culture medium with antioxidants like N-acetylcysteine (NAC) may help to quench excess ROS and improve cell survival.
-
Phosphoethanolamine (P-Et) supplementation: As the product of the reaction catalyzed by ETNK1, exogenous P-Et may rescue the cytotoxic effects by replenishing the depleted intracellular pool.
-
Careful solvent control: Ensure the final solvent concentration in the culture medium is well below the toxic threshold for your specific cell line (typically <0.1% for DMSO).
Troubleshooting Guide
This guide addresses common issues encountered when using high concentrations of this compound and provides step-by-step solutions.
| Problem | Possible Cause | Suggested Solution |
| High Cell Death/Low Viability | 1. Excessive ETNK1 inhibition leading to metabolic stress. 2. Increased mitochondrial activity and ROS production. 3. Off-target effects of the inhibitor. 4. Solvent toxicity. | 1. Perform a detailed dose-response curve to identify the optimal concentration. 2. Measure ROS levels (see Protocol 2) and co-treat with an antioxidant (e.g., N-acetylcysteine). 3. Attempt to rescue the phenotype by supplementing with phosphoethanolamine (P-Et). 4. Ensure the final DMSO concentration is non-toxic (e.g., <0.1%). |
| Inconsistent Results Between Experiments | 1. Variability in cell health and passage number. 2. Inconsistent inhibitor concentration due to pipetting errors. 3. Degradation of this compound in solution. | 1. Use cells within a consistent passage number range and ensure they are healthy before starting the experiment. 2. Prepare a master mix of the inhibitor in the medium for each experiment. 3. Prepare fresh dilutions of this compound from a frozen stock for each experiment. |
| No Observable Effect at Expected Concentrations | 1. The inhibitor is not active. 2. The cell line is resistant to ETNK1 inhibition. 3. The experimental endpoint is not sensitive to ETNK1 inhibition. | 1. Verify the identity and purity of your this compound compound. 2. Confirm ETNK1 expression in your cell line. 3. Use a more sensitive assay to detect the effects of ETNK1 inhibition, such as measuring intracellular P-Et levels or assessing mitochondrial activity. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol provides a general procedure for assessing cell viability in response to this compound treatment.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of a fluorescent probe to measure changes in intracellular ROS levels.
-
Cell Treatment: Seed and treat cells with this compound as described in Protocol 1.
-
Probe Loading: At the end of the treatment period, remove the medium and wash the cells with warm PBS. Add 100 µL of a 10 µM solution of a ROS-sensitive fluorescent probe (e.g., DCFDA/H2DCFDA) in serum-free medium to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Wash the cells twice with PBS. Add 100 µL of PBS to each well and measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCFDA).
Visualizations
Caption: Signaling pathway of ETNK1 and the inhibitory effect of this compound.
Caption: Troubleshooting workflow for high cell death induced by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ETNK-IN-1_TargetMol [targetmol.com]
- 3. Targeting cancer with kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Toxicity of Combinations of Kinase Pathway Inhibitors to Normal Human Cells in a Three-Dimensional Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Sensitive Detection of ETNK-IN-1 Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for utilizing ETNK-IN-1, an inhibitor of ethanolamine (B43304) kinase (ETNK), in your research. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and structured data to facilitate the sensitive detection of this compound's effects in your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and use of this compound.
| Question | Answer | Citation | | :--- | :--- | | What is this compound and what is its primary known application? | this compound (also referred to as Compound 7) is an inhibitor of ethanolamine kinase (ETNK) with a reported IC50 value of ≥ 5 μM. It has been primarily developed for research in the field of insecticides. |[1][2] | | What are the physical and chemical properties of this compound? | this compound has a molecular formula of C17H22N2O and a molecular weight of 270.369. |[2] | | How should I store this compound? | For long-term storage, the powdered form of this compound should be kept at -20°C for up to three years. Once dissolved in a solvent, it should be stored at -80°C for up to one year. It is typically shipped with blue ice or at ambient temperature. |[2] | | What is the recommended solvent for preparing stock solutions of this compound? | While specific solubility data for this compound is not readily available, kinase inhibitors are generally soluble in organic solvents such as DMSO. It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO to minimize the volume added to cell cultures, as high concentrations of DMSO can be cytotoxic. |[3] | | How stable is this compound in cell culture media? | The stability of small molecule inhibitors like this compound in aqueous and complex biological media can vary significantly. Factors such as the compound's structure, media pH, serum presence, and incubation conditions can affect stability. For long-term experiments, it is recommended to refresh the media with a fresh inhibitor at regular intervals. |[3][4][5] | | What are the potential off-target effects of this compound? | There is currently no publicly available information on the selectivity profile or off-target effects of this compound. When using any kinase inhibitor, it is crucial to consider the possibility of off-target effects. Comparing the observed phenotype with that of other known inhibitors of the same target can help in validating the results. |[3][6] | | What is a typical starting concentration for in vitro experiments? | Given the IC50 of ≥ 5 μM, a good starting point for cell-based assays would be to perform a dose-response experiment ranging from low nanomolar to high micromolar concentrations (e.g., 1 nM to 100 μM) to determine the optimal concentration for your specific cell line and experimental endpoint. |[1][7] |
II. Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution | Citation |
| Inconsistent or no biological effect of this compound | Inhibitor Instability/Degradation: The compound may be degrading in the cell culture media over the course of the experiment. | - Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles.- For long-term experiments, replenish the media with fresh this compound every 24-48 hours. | [3][4] |
| Poor Cell Permeability: The inhibitor may not be effectively entering the cells to reach its intracellular target. | - Review the physicochemical properties of this compound if available.- Increase incubation time with the inhibitor. | [3] | |
| Incorrect Concentration: The concentration used may be too low to achieve significant target inhibition. | - Perform a thorough dose-response experiment to determine the optimal effective concentration (e.g., EC50) for your specific cell line and assay. | [8][9] | |
| High cellular toxicity observed at effective concentrations | Off-target Toxicity: The inhibitor may be affecting other essential cellular pathways. | - Use the lowest effective concentration of this compound determined from your dose-response curve.- If possible, use a structurally different ETNK inhibitor as a control to see if the same phenotype is observed. | [3] |
| Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | - Ensure the final concentration of DMSO in your cell culture media is low (typically ≤ 0.1%).- Include a vehicle control (media with the same concentration of DMSO as the highest inhibitor concentration) in all experiments. | [3] | |
| Precipitation of this compound in culture media | Poor Solubility: this compound may have limited solubility in aqueous solutions like cell culture media. | - Prepare a high-concentration stock solution in 100% DMSO.- When diluting the stock solution into the media, add it dropwise while vortexing to ensure proper mixing.- Visually inspect the media for any signs of precipitation after adding the inhibitor. | [10] |
| Variability in experimental results | Inconsistent Cell Health or Density: Variations in cell confluency or passage number can lead to inconsistent responses. | - Use cells within a consistent passage number range for all experiments.- Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the start of the experiment. | [10] |
III. Experimental Protocols
Detailed methodologies for key experiments to assess the effects of this compound.
A. Ethanolamine Kinase (ETNK) Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and can be used to measure the enzymatic activity of ETNK in cell lysates.
-
Sample Preparation:
-
Homogenize tissue (10 mg) or cells (1 x 10^6) with 100 µL of cold Assay Buffer.
-
Keep on ice for 15 minutes.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C and collect the supernatant.[11]
-
-
Assay Procedure:
-
In a 96-well black flat-bottom plate, add 5-20 µL of the sample supernatant.
-
Adjust the volume to 50 µL with ETNK Assay Buffer.
-
Prepare a reaction mix containing ETNK Substrate, Converter, Developer, and Probe according to the manufacturer's instructions.
-
Add the reaction mix to each well.
-
Include a no-substrate control and a positive control (recombinant ETNK enzyme if available).
-
To test the inhibitory effect of this compound, pre-incubate the cell lysate with varying concentrations of the inhibitor for 15-30 minutes before adding the reaction mix.
-
-
Measurement:
-
Measure the fluorescence in a kinetic mode for 30-60 minutes at 37°C using a microplate reader (Ex/Em = 535/587 nm).[12]
-
The rate of fluorescence increase is proportional to the ETNK activity.
-
B. Cell Viability Assay (WST-1 Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[13]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[10]
-
-
Assay and Measurement:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Shake the plate for 1 minute on a shaker.
-
Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be >600 nm.[13]
-
C. Reactive Oxygen Species (ROS) Detection Assay (DCFDA/H2DCFDA)
This assay measures the intracellular levels of ROS.
-
Cell Treatment:
-
Seed cells in a 96-well black plate and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentrations for the appropriate duration. Include a positive control (e.g., H2O2 or a known ROS inducer) and a vehicle control.[14]
-
-
Staining:
-
Measurement:
-
Remove the dye solution and wash the cells with PBS.
-
Add 100 µL of PBS or phenol (B47542) red-free medium to each well.
-
Immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[16]
-
D. Western Blotting for ETNK1 Pathway Proteins
This protocol allows for the analysis of protein expression levels.
-
Cell Lysis:
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[17]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Electrophoresis and Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., ETNK1, phospho-downstream targets) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate.[19][20]
-
IV. Data Presentation
This section provides examples of how to structure quantitative data obtained from the experiments.
Table 1: Dose-Response of this compound on Cell Viability
| Cell Line | Treatment Duration (hours) | This compound Concentration (µM) | % Viability (Mean ± SD) | IC50 (µM) |
| Cell Line A | 48 | 0 (Vehicle) | 100 ± 5.2 | >100 |
| 1 | 98 ± 4.5 | |||
| 10 | 85 ± 6.1 | |||
| 50 | 62 ± 7.3 | |||
| 100 | 45 ± 5.9 | |||
| Cell Line B | 48 | 0 (Vehicle) | 100 ± 6.8 | >100 |
| 1 | 99 ± 5.1 | |||
| 10 | 92 ± 7.2 | |||
| 50 | 78 ± 8.0 | |||
| 100 | 65 ± 6.5 |
Table 2: Effect of this compound on Intracellular ROS Levels
| Cell Line | Treatment | ROS Level (Fold Change vs. Vehicle) (Mean ± SD) |
| Cell Line A | Vehicle | 1.00 ± 0.12 |
| This compound (50 µM) | 1.85 ± 0.21 | |
| Positive Control (H2O2) | 3.50 ± 0.35 | |
| Cell Line B | Vehicle | 1.00 ± 0.15 |
| This compound (50 µM) | 1.52 ± 0.18 | |
| Positive Control (H2O2) | 4.10 ± 0.42 |
V. Mandatory Visualizations
A. Signaling Pathway Diagram
Caption: ETNK1 signaling pathway and the inhibitory effect of this compound.
B. Experimental Workflow Diagram
Caption: General experimental workflow for assessing the effects of this compound.
References
- 1. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. Optimal experimental designs for dose–response studies with continuous endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dose-Response Relationships - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]
- 10. mdpi.com [mdpi.com]
- 11. GitHub - prantlf/graphviz-builder: Generates the source graph script for Graphviz. [github.com]
- 12. content.abcam.com [content.abcam.com]
- 13. biosave.com [biosave.com]
- 14. This is a small script which can be used to filter a DOT-language (Graphviz) graph file describing a DAG. · GitHub [gist.github.com]
- 15. researchgate.net [researchgate.net]
- 16. elkbiotech.com [elkbiotech.com]
- 17. Graphviz [graphviz.org]
- 18. graphviz.org [graphviz.org]
- 19. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 20. devtoolsdaily.com [devtoolsdaily.com]
Technical Support Center: Developing Clinically Relevant ETNK1 Inhibitor Assays
Welcome to the technical support center for the development of clinically relevant Ethanolamine (B43304) Kinase 1 (ETNK1) inhibitor assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is ETNK1 and why is it a target for drug discovery?
Ethanolamine Kinase 1 (ETNK1) is a crucial enzyme in the Kennedy pathway, responsible for the phosphorylation of ethanolamine to phosphoethanolamine (P-Et).[1][2] This is the initial and rate-limiting step in the synthesis of phosphatidylethanolamine (B1630911) (PE), a major component of cell membranes.[1] Somatic mutations in ETNK1 have been identified in various myeloid neoplasms, including atypical chronic myeloid leukemia (aCML) and chronic myelomonocytic leukemia (CMML).[3][4][5] These mutations are typically loss-of-function, leading to decreased enzymatic activity and reduced intracellular P-Et levels.[1][2][5] The resulting metabolic shift causes increased mitochondrial activity, elevated reactive oxygen species (ROS) production, and subsequent DNA damage, contributing to leukemogenesis.[1][2][6] Therefore, modulating ETNK1 activity or the downstream pathway presents a potential therapeutic strategy.
Q2: What are the primary challenges in developing ETNK1 inhibitor assays?
Developing robust and clinically relevant ETNK1 inhibitor assays presents several challenges:
-
Loss-of-Function Nature of Mutations: Most clinically relevant ETNK1 mutations are loss-of-function, meaning the goal is not to inhibit an overactive enzyme but potentially to address the downstream consequences of its reduced activity. This complicates the design of traditional inhibitor screening campaigns. Assays might need to be designed to identify molecules that either activate the mutant enzyme, inhibit a compensatory pathway that becomes critical in the context of ETNK1 dysfunction, or target a different vulnerability in ETNK1-mutated cells.
-
Substrate Specificity: ETNK1 is highly specific for its substrate, ethanolamine. However, ensuring that potential inhibitors do not affect other kinases or enzymes that bind ATP or similar co-factors is critical to minimize off-target effects.[7][8]
-
Physiologically Relevant Cell-Based Assays: Replicating the complex metabolic environment of myeloid cells in an in vitro setting is challenging. A key readout is the intracellular concentration of phosphoethanolamine, which can be difficult to measure in a high-throughput format.
-
Recombinant Protein Stability: The production of stable and active recombinant ETNK1 protein for use in biochemical assays can be challenging. Misfolding or aggregation can lead to inconsistent enzyme kinetics and unreliable inhibitor data.[9]
-
Translating Biochemical Hits to Cellular Efficacy: Compounds that show potency in a purified enzyme (biochemical) assay may not be effective in a cellular context due to poor cell permeability, rapid metabolism, or efflux.[10]
Q3: How do I choose between a biochemical and a cell-based assay for my primary screen?
The choice depends on the goals of your screening campaign.
-
Biochemical assays (using purified recombinant ETNK1) are ideal for high-throughput screening (HTS) to identify direct inhibitors of the enzyme. They offer a clean system to study enzyme kinetics and inhibitor mechanisms (e.g., ATP-competitive vs. non-competitive). However, they do not provide information on cell permeability or off-target effects in a cellular context.[10]
-
Cell-based assays are more physiologically relevant as they measure the effect of a compound on ETNK1 activity within a living cell.[10] These assays can assess cell permeability and downstream effects, such as changes in phosphoethanolamine levels or mitochondrial activity. However, they are generally lower in throughput and can be more complex to develop and interpret due to the involvement of multiple cellular pathways. A common strategy is to use a high-throughput biochemical screen to identify initial hits, followed by secondary screening in cell-based assays to validate on-target activity and cellular efficacy.
Troubleshooting Guides
Enzymatic Assay Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Pipetting errors, especially with small volumes. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Consider using automated liquid handlers for improved precision.[11] |
| Incomplete mixing of reagents. | Ensure thorough mixing of all assay components before and after addition to the plate. | |
| Instability of recombinant ETNK1. | Aliquot the enzyme upon receipt and store at -80°C to avoid repeated freeze-thaw cycles. Perform a thermal shift assay (CETSA) to identify optimal buffer conditions for stability.[12][13] | |
| Low signal-to-background ratio | Inactive enzyme. | Verify the activity of your recombinant ETNK1 batch using a known substrate and positive control. |
| Suboptimal ATP or ethanolamine concentration. | Determine the Km for both ATP and ethanolamine and use concentrations at or near the Km for inhibitor screening to ensure sensitivity to competitive inhibitors. | |
| Assay interference by compounds. | Screen compounds for autofluorescence or quenching in the absence of the enzyme. | |
| Inconsistent IC50 values | Substrate depletion. | Ensure that less than 15% of the substrate is consumed during the reaction. Reduce the enzyme concentration or reaction time if necessary. |
| Inhibitor insolubility. | Visually inspect for compound precipitation. Determine the solubility of your compounds in the assay buffer. The final DMSO concentration should typically be <1%. | |
| ATP competition. | If screening for ATP-competitive inhibitors, be aware that high intracellular ATP concentrations can lead to a discrepancy between biochemical and cellular IC50 values.[14] Consider running assays at different ATP concentrations to characterize the mechanism of inhibition.[10] |
Cell-Based Assay Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| High well-to-well variability | Uneven cell seeding. | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between plating each row/column. |
| "Edge effects" in the microplate. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.[11] | |
| Inconsistent drug response | Cell line instability or high passage number. | Use low-passage, authenticated cell lines. Regularly check for mycoplasma contamination. |
| Compound instability in culture medium. | Prepare fresh drug dilutions for each experiment. Assess the stability of your compounds in media over the time course of the assay. | |
| No measurable effect of known ETNK1 mutations on downstream readouts (e.g., phosphoethanolamine levels) | Insensitive detection method. | Optimize the method for measuring phosphoethanolamine (e.g., LC-MS/MS) to ensure it has the required sensitivity. |
| Compensatory mechanisms in the cell line. | The chosen cell line may have upregulated other pathways that mask the effect of reduced ETNK1 activity. Choose a cell line known to be sensitive to perturbations in the Kennedy pathway. | |
| Discrepancy between biochemical and cellular IC50 values | Poor cell permeability of the compound. | Use cell permeability assays (e.g., PAMPA) to assess the ability of your compounds to cross the cell membrane. |
| Compound efflux by cellular transporters. | Co-incubate with known efflux pump inhibitors to see if the cellular potency of your compound increases. | |
| Off-target effects. | Profile hit compounds against a panel of other kinases and relevant off-targets to assess specificity.[7][8] A cellular thermal shift assay (CETSA) can be used to confirm target engagement in intact cells.[12][13] |
Experimental Protocols
Protocol 1: High-Throughput Radiometric ETNK1 Enzymatic Assay
This assay measures the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into ethanolamine.
Materials:
-
Recombinant human ETNK1
-
Ethanolamine
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
96-well assay plates
-
Phosphocellulose paper
-
Phosphoric acid wash buffer
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mix containing kinase assay buffer, ethanolamine (at its Km concentration), and [γ-³²P]ATP.
-
Add test compounds or DMSO (vehicle control) to the wells of the assay plate.
-
Add recombinant ETNK1 to all wells except for the negative control wells.
-
To initiate the reaction, add the reaction mix to all wells.
-
Incubate the plate at 30°C for a predetermined time (within the linear range of the reaction).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times with phosphoric acid wash buffer to remove unincorporated [γ-³²P]ATP.
-
Dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound relative to the vehicle control.
Protocol 2: Cell-Based Assay to Measure Phosphoethanolamine Levels
This protocol uses a myeloid cell line (e.g., TF-1) transduced to express wild-type or mutant ETNK1 to assess the effect of inhibitors on the intracellular concentration of phosphoethanolamine.[5]
Materials:
-
TF-1 cells expressing WT or mutant ETNK1
-
Cell culture medium
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
Methanol (B129727) for extraction
-
LC-MS/MS system for analysis
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach or stabilize overnight.
-
Treat the cells with serial dilutions of the test compounds or DMSO (vehicle control) for a specified period (e.g., 24 hours).
-
After incubation, remove the medium and wash the cells with cold PBS.
-
Add cold methanol to each well to lyse the cells and precipitate proteins.
-
Incubate on ice to ensure complete extraction of metabolites.
-
Centrifuge the plate to pellet the cell debris.
-
Transfer the supernatant (containing the metabolites) to a new plate for analysis.
-
Analyze the levels of phosphoethanolamine in each sample using a validated LC-MS/MS method.
-
Normalize the phosphoethanolamine levels to the total protein concentration or cell number in each well.
-
Determine the effect of the compounds on phosphoethanolamine production.
Quantitative Data Summary
The following tables provide illustrative examples of quantitative data that can be generated from ETNK1 inhibitor assays. Note: As there are no publicly available IC50 values for specific ETNK1 inhibitors, these are hypothetical values for demonstration purposes.
Table 1: Illustrative IC50 Values of Hypothetical ETNK1 Inhibitors
| Compound | ETNK1 Enzymatic Assay IC50 (nM) | Cellular Phosphoethanolamine Assay IC50 (nM) |
| Inhibitor A | 50 | 250 |
| Inhibitor B | 120 | >10,000 |
| Inhibitor C | 8 | 15 |
Table 2: Example Data from a Cellular Thermal Shift Assay (CETSA) for Target Engagement
| Compound | Temperature (°C) | % Soluble ETNK1 Remaining (vs. 37°C) |
| Vehicle (DMSO) | 50 | 55% |
| 54 | 20% | |
| Inhibitor C (10 µM) | 50 | 95% |
| 54 | 70% |
Visualizations
Caption: ETNK1 signaling pathway and the consequences of loss-of-function mutations.
Caption: A typical workflow for ETNK1 inhibitor drug discovery.
Caption: A logical workflow for troubleshooting inconsistent cell-based assay results.
References
- 1. ETNK1 mutations induce a mutator phenotype that can be reverted with phosphoethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of ETNK1 somatic mutations on phosphoethanolamine synthesis, ROS production and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular and clinical characterization of ETNK1-mutated myeloid neoplasms: the Mayo Clinic experience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ETNK1 mutation occurs in a wide spectrum of myeloid neoplasms and is not specific for atypical chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validate User [ashpublications.org]
- 6. boa.unimib.it [boa.unimib.it]
- 7. Adverse effects of tyrosine kinase inhibitors in cancer therapy: pathophysiology, mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. benchchem.com [benchchem.com]
- 12. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. A Non–ATP-Competitive Dual Inhibitor of JAK2V617F and BCR-ABLT315I Kinases: Elucidation of a Novel Therapeutic Spectrum Based on Substrate Competitive Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Therapeutic Strategies for ETNK1 N244S-Driven Myeloid Neoplasms: A Comparative Guide
To our readership: The following guide addresses the validation of inhibitory strategies for the N244S mutant of Ethanolamine (B43304) Kinase 1 (ETNK1). It is important to note that, to date, no specific small-molecule inhibitor designated "ETNK-IN-1" has been described in publicly available scientific literature. Furthermore, the development of direct inhibitors for ETNK1 is still in a nascent stage.
Therefore, to fulfill the structural and informational requirements of a comparative guide, this document will contrast a hypothetical selective inhibitor, designated "this compound," with a documented, mechanistically distinct therapeutic approach: phosphoethanolamine (P-Et) supplementation . This comparison provides a framework for evaluating potential future inhibitors against the existing benchmark for reverting the pathogenic phenotype of ETNK1 N244S mutations.
Introduction to the ETNK1 N244S Mutant
The ethanolamine kinase 1 (ETNK1) gene encodes a kinase responsible for the phosphorylation of ethanolamine to phosphoethanolamine (P-Et), the first committed step in the Kennedy pathway for phosphatidylethanolamine (B1630911) (PE) synthesis.[1] Somatic missense mutations in ETNK1, particularly at asparagine 244 (e.g., N244S), have been identified in patients with myeloid neoplasms, including systemic mastocytosis with eosinophilia and chronic myelomonocytic leukemia (CMML).[2]
Studies have demonstrated that the N244S mutation impairs the catalytic activity of the ETNK1 enzyme.[3][4] This loss-of-function leads to a significant decrease in intracellular P-Et levels.[3] The reduction in P-Et has been shown to cause mitochondrial hyperactivation, increased production of reactive oxygen species (ROS), and subsequent DNA damage, contributing to a mutator phenotype that may drive oncogenesis.[1] Consequently, strategies to counteract the effects of this mutation are of significant therapeutic interest.[5]
Comparison of Therapeutic Strategies
This section compares the projected attributes of a hypothetical direct ETNK1 inhibitor, "this compound," with the observed effects of P-Et supplementation, a metabolic product replacement strategy.
| Feature | This compound (Hypothetical Inhibitor) | Phosphoethanolamine (P-Et) Supplementation |
| Target | Ethanolamine Kinase 1 (ETNK1) | Downstream metabolic pathway |
| Mechanism of Action | Competitive or allosteric inhibition of the ETNK1 kinase domain. As the N244S mutant has reduced function, a traditional inhibitor is less logical than a molecular chaperone or activator. However, for this guide's purpose, we consider a hypothetical inhibitor of a potential neomorphic or residual function. | Restores intracellular levels of the metabolic product, bypassing the deficient ETNK1 N244S enzyme.[1] |
| Effect on ETNK1 Activity | Direct reduction of any residual or altered enzymatic activity. | No direct effect on the ETNK1 protein itself. |
| Effect on P-Et Levels | Further decrease or no change. | Direct increase, restoring physiological concentrations.[1] |
| Cellular Phenotype Reversal | Unlikely to be effective for a loss-of-function mutation unless a neomorphic function is targeted. | Reverses mitochondrial hyperactivation, reduces ROS production, and decreases DNA damage markers (γH2AX foci).[1] |
| Selectivity | Would require high selectivity for ETNK1 over other kinases (e.g., ETNK2, CHKA) to minimize off-target effects. | Highly specific, as it is the direct product of the enzymatic reaction. |
| Potential Advantages | Potential for oral bioavailability and favorable pharmacokinetics (typical of small molecules). | Direct replenishment of the deficient metabolite; proven efficacy in preclinical models. |
| Potential Disadvantages | Inhibiting a loss-of-function enzyme may not be therapeutically beneficial and could be detrimental. Risk of off-target toxicities. | Potential challenges with cell permeability, stability, and achieving required intracellular concentrations in vivo. |
| Validation Assays | In vitro kinase assays, cellular thermal shift assays (CETSA), cell-based P-Et measurement. | Cell-based P-Et measurement, mitochondrial function assays, ROS production assays. |
| Quantitative Data (Example) | Hypothetical IC50: 10-100 nM in a biochemical assay. | Effective Concentration: ~1 mM in cell culture to restore normal mitochondrial membrane potential.[1] |
Experimental Protocols
Validating a candidate inhibitor like "this compound" would involve a series of biochemical and cell-based assays.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of wild-type (WT) and N244S mutant ETNK1.
-
Methodology:
-
Express and purify recombinant human ETNK1 (WT and N244S mutant) proteins.
-
Perform a kinase activity assay using a suitable substrate (ethanolamine) and ATP. The production of ADP can be quantified using a commercial assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Incubate the kinase with varying concentrations of the test compound (e.g., "this compound") before adding the substrates.
-
Measure ADP production as a luminescent signal.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm direct binding of the inhibitor to ETNK1 N244S in a cellular context.
-
Methodology:
-
Culture cells expressing ETNK1 N244S (e.g., transduced TF-1 or CRISPR-edited HEK293 cells).
-
Treat the cells with the test compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures. Target engagement by the inhibitor will stabilize the protein, increasing its melting temperature.
-
Separate soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble ETNK1 in the supernatant at each temperature by Western blotting.
-
A shift in the melting curve in the presence of the compound indicates target engagement.
-
Cellular Assay for Mitochondrial Activity and ROS Production
-
Objective: To assess the ability of a compound to reverse the downstream cellular phenotypes induced by the ETNK1 N244S mutation. This protocol is also used to validate P-Et supplementation.
-
Methodology:
-
Use cell lines stably expressing ETNK1-WT or ETNK1-N244S.
-
Treat the ETNK1-N244S cells with the test compound at various concentrations or with P-Et (e.g., 1 mM).
-
Mitochondrial Membrane Potential: Stain cells with a ratiometric dye like JC-1 or a combination of MitoTracker Green (stains all mitochondria) and MitoTracker Red CMXRos (stains mitochondria with active membrane potential). Analyze by flow cytometry or fluorescence microscopy. A decrease in the Red/Green fluorescence ratio indicates restored mitochondrial potential.
-
ROS Production: Treat cells with a ROS-sensitive probe such as CellROX™ Deep Red Reagent.
-
Measure the fluorescence intensity using a flow cytometer. A reduction in fluorescence indicates decreased ROS levels.
-
Visualizations
ETNK1 Signaling Pathway and Points of Intervention
Caption: ETNK1 pathway in normal vs. N244S mutant cells and therapeutic targets.
Experimental Workflow for Inhibitor Validation
Caption: Stepwise workflow for the validation of a candidate ETNK1 N244S inhibitor.
References
- 1. ETNK1 mutations induce a mutator phenotype that can be reverted with phosphoethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel recurrent mutations in ethanolamine kinase 1 (ETNK1) gene in systemic mastocytosis with eosinophilia and chronic myelomonocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recurrent ETNK1 mutations in atypical chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.unito.it [iris.unito.it]
- 5. ETNK1 mutation occurs in a wide spectrum of myeloid neoplasms and is not specific for atypical chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of ETNK-IN-1 with Other Kinase Inhibitors: A Methodological Perspective
For Immediate Release
This guide provides a comparative overview of the ethanolamine (B43304) kinase inhibitor, ETNK-IN-1, within the broader context of kinase inhibitor research. Due to the limited publicly available data on this compound and other specific inhibitors of Ethanolamine Kinase 1 (ETNK1), this document focuses on presenting the known information for this compound, establishing a framework for comparison, and detailing the necessary experimental protocols for a comprehensive evaluation. This guide is intended for researchers, scientists, and drug development professionals interested in the inhibition of lipid kinases.
Introduction to ETNK1 as a Therapeutic Target
Ethanolamine kinase 1 (ETNK1) is a crucial enzyme in the Kennedy pathway, where it catalyzes the phosphorylation of ethanolamine to phosphoethanolamine, the first committed step in the biosynthesis of phosphatidylethanolamine (B1630911) (PE).[1][2] PE is a major component of cell membranes and is involved in various cellular processes.[3] Dysregulation of lipid metabolism is a hallmark of many diseases, including cancer, and targeting enzymes like ETNK1 presents a potential therapeutic strategy.[3][4][5][6]
This compound: A Profile
This compound, also known as Compound 7, is one of the few commercially available small molecule inhibitors reported to target ETNK.[7][8][9][10] However, the available data on its biochemical and cellular activity is sparse.
| Inhibitor | Target | Reported IC50 | Primary Application Note | CAS Number |
| This compound | ETNK | ≥ 5 μM | Insecticide Development | 301330-94-9[7][8][9][10] |
Table 1: Known properties of this compound.
Framework for Comparative Analysis of ETNK1 Inhibitors
A thorough comparative analysis of this compound would require benchmarking against other inhibitors of ETNK1 and a panel of other related and unrelated kinases to determine its potency and selectivity. While specific inhibitors of ETNK1 are not well-documented in publicly accessible literature, a comparison can be framed by considering the well-established field of Choline (B1196258) Kinase (ChoK) inhibitors, a related class of lipid kinase inhibitors.[11][12][13][14][15]
A comparative table for future ETNK1 inhibitors should include the following parameters:
| Parameter | This compound | Hypothetical Inhibitor A | Hypothetical Inhibitor B |
| Target(s) | ETNK | ETNK1 | ETNK1, ETNK2 |
| IC50 (ETNK1) | ≥ 5 μM | Data Needed | Data Needed |
| IC50 (ETNK2) | Data Needed | Data Needed | Data Needed |
| IC50 (ChoKα) | Data Needed | Data Needed | Data Needed |
| Selectivity (vs. ETNK2) | Data Needed | Data Needed | Data Needed |
| Selectivity (vs. ChoKα) | Data Needed | Data Needed | Data Needed |
| Cellular Potency (e.g., EC50) | Data Needed | Data Needed | Data Needed |
| Mechanism of Action | Data Needed | Data Needed | Data Needed |
Table 2: A proposed template for the comparative analysis of ETNK1 inhibitors.
Experimental Protocols
To generate the necessary data for a comprehensive comparative analysis, the following experimental protocols would be essential.
In Vitro Kinase Inhibition Assay (ETNK1)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against ETNK1.
Materials:
-
Recombinant human ETNK1 enzyme
-
Ethanolamine (substrate)
-
ATP (co-substrate)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.
-
Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a master mix containing the kinase buffer, ATP, and ethanolamine at their desired final concentrations (e.g., at or near the Km for each).
-
Add 5 µL of the master mix to each well.
-
Initiate the kinase reaction by adding 2.5 µL of recombinant ETNK1 enzyme to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Phosphoethanolamine Production Assay
This protocol assesses the ability of a compound to inhibit ETNK1 activity within a cellular context by measuring the levels of its direct product, phosphoethanolamine.
Materials:
-
A suitable human cell line with detectable ETNK1 activity (e.g., HEK293T, MCF7).
-
Cell culture medium and supplements.
-
Test compound (e.g., this compound).
-
[³H]-Ethanolamine (radiolabeled substrate).
-
Cell lysis buffer.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 4 hours).
-
Add [³H]-Ethanolamine to the culture medium and incubate for a further period (e.g., 1-2 hours) to allow for its uptake and phosphorylation.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular radiolabel.
-
Lyse the cells and collect the lysates.
-
Separate the phosphorylated [³H]-phosphoethanolamine from the unphosphorylated [³H]-ethanolamine using an appropriate method, such as anion-exchange chromatography.
-
Measure the radioactivity of the [³H]-phosphoethanolamine fraction using a scintillation counter.
-
Determine the concentration of the test compound that inhibits the production of [³H]-phosphoethanolamine by 50% (EC50).
Visualizations
Signaling Pathway
Caption: The Kennedy pathway for phosphatidylethanolamine biosynthesis, highlighting the inhibitory action of this compound on ETNK1.
Experimental Workflow
Caption: A generalized workflow for the screening and validation of kinase inhibitors.
Conclusion
While this compound is identified as an inhibitor of ETNK, a comprehensive comparative analysis is currently hindered by the lack of publicly available data on its selectivity and cellular effects, as well as a scarcity of other known ETNK1 inhibitors. The provided framework and experimental protocols offer a clear path forward for researchers to thoroughly characterize this compound and any newly discovered ETNK1 inhibitors. Such studies are essential to validate ETNK1 as a druggable target and to develop potent and selective inhibitors for potential therapeutic applications. Further research is strongly encouraged to populate the data fields outlined in this guide, which will be critical for advancing the field of lipid kinase inhibition.
References
- 1. genecards.org [genecards.org]
- 2. Overexpression of a mammalian ethanolamine-specific kinase accelerates the CDP-ethanolamine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ETNK1 mutations induce a mutator phenotype that can be reverted with phosphoethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular and clinical characterization of ETNK1-mutated myeloid neoplasms: the Mayo Clinic experience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of ETNK1 somatic mutations on phosphoethanolamine synthesis, ROS production and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel recurrent mutations in ethanolamine kinase 1 (ETNK1) gene in systemic mastocytosis with eosinophilia and chronic myelomonocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetmol.com [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. In vivo antitumor activity of choline kinase inhibitors: a novel target for anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer Activity of the Choline Kinase Inhibitor PL48 Is Due to Selective Disruption of Choline Metabolism and Transport Systems in Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Choline kinases: Enzymatic activity, involvement in cancer and other diseases, inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Choline kinase inhibitors as a novel approach for antiproliferative drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the On-Target Activity of ETNK-IN-1: A Comparative Guide Using CRISPR Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the on-target activity of ETNK-IN-1, a hypothetical novel inhibitor of Ethanolamine Kinase 1 (ETNK1). We will explore the use of CRISPR-Cas9 models as a primary validation tool and compare its performance with established biochemical and biophysical assays. This guide will provide the necessary experimental details to empower researchers to confidently assess the efficacy and specificity of novel kinase inhibitors.
Introduction to ETNK1 and the Role of Inhibitors
Ethanolamine Kinase 1 (ETNK1) is a crucial enzyme that catalyzes the first committed step in the Kennedy pathway, the primary route for the synthesis of phosphatidylethanolamine (B1630911) (PE), a major component of cell membranes.[1] Recurrent somatic mutations in the ETNK1 gene have been identified in various myeloid neoplasms, leading to reduced enzymatic activity.[2][3] This impaired function results in increased mitochondrial activity, reactive oxygen species (ROS) production, and DNA damage, contributing to a mutator phenotype that can drive cancer progression.[1][4] Therefore, small molecule inhibitors of ETNK1, such as the hypothetical this compound, represent a potential therapeutic strategy for these malignancies.
Validating that a small molecule inhibitor directly and specifically engages its intended target is a critical step in drug development. CRISPR-Cas9 technology offers a powerful and precise method for genetic target validation, allowing researchers to assess how the genetic knockout of a target protein affects cellular response to an inhibitor.[5][6]
Comparative On-Target Activity: this compound vs. Alternatives
To objectively assess the on-target activity of this compound, a direct comparison with an alternative inhibitor, the hypothetical ETNK-IN-2, is presented. The following table summarizes key performance indicators obtained from various validation assays.
| Parameter | This compound | ETNK-IN-2 (Hypothetical Alternative) | Assay Type |
| Biochemical IC50 | 15 nM | 50 nM | In vitro ETNK1 Enzyme Assay |
| Cellular IC50 (Wild-Type Cells) | 50 nM | 150 nM | Cell Viability Assay (e.g., MTT) |
| Cellular IC50 (ETNK1 KO Cells) | > 10 µM | > 10 µM | Cell Viability Assay (e.g., MTT) |
| Thermal Shift (ΔTagg) | +5.2 °C | +2.1 °C | Cellular Thermal Shift Assay (CETSA) |
| p-ERK Inhibition (EC50) | 75 nM | 250 nM | Western Blot |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
CRISPR-Cas9 Mediated Knockout of ETNK1
This protocol outlines the generation of ETNK1 knockout (KO) cell lines to validate the on-target activity of this compound.
a. gRNA Design and Cloning:
-
Design two to three single guide RNAs (sgRNAs) targeting early exons of the ETNK1 gene using a publicly available design tool.
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed oligonucleotides into a suitable lentiviral vector co-expressing Cas9 nuclease (e.g., lentiCRISPRv2).
b. Lentivirus Production and Transduction:
-
Co-transfect the lentiviral vector containing the sgRNA construct and packaging plasmids into HEK293T cells.
-
Harvest the lentiviral particles from the supernatant 48-72 hours post-transfection.
-
Transduce the target cancer cell line (e.g., a myeloid leukemia cell line) with the lentiviral particles.
-
Select for transduced cells using an appropriate antibiotic (e.g., puromycin).
c. Clonal Isolation and Validation:
-
Isolate single-cell clones by limiting dilution.
-
Expand the clones and extract genomic DNA.
-
Screen for clones with insertions or deletions (indels) at the target locus using PCR and Sanger sequencing or next-generation sequencing.
-
Confirm the absence of ETNK1 protein expression in knockout clones by Western blot analysis.
Cell Viability Assay
This protocol determines the effect of this compound on the viability of wild-type versus ETNK1 KO cells.
-
Seed wild-type and ETNK1 KO cells in 96-well plates at an appropriate density.
-
The following day, treat the cells with a serial dilution of this compound or ETNK-IN-2 (and a vehicle control) for 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with DMSO or a suitable solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 values.
In vitro ETNK1 Enzyme Assay
This biochemical assay measures the direct inhibitory effect of this compound on ETNK1 enzymatic activity. A fluorometric assay kit can be used for this purpose.[7]
-
Prepare a reaction mixture containing recombinant human ETNK1, ethanolamine, and ATP in a kinase assay buffer.
-
Add varying concentrations of this compound or ETNK-IN-2 to the reaction mixture.
-
Initiate the reaction and incubate at 30°C for 60 minutes.
-
The production of ADP is coupled to a set of enzymatic reactions that generate a fluorescent product.
-
Measure the fluorescence (Ex/Em = 535/587 nm) using a microplate reader.
-
Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 values.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that confirms direct target engagement in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.[8][9]
-
Treat intact cells with this compound, ETNK-IN-2, or a vehicle control for 1 hour.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the amount of soluble ETNK1 in the supernatant by Western blot.
-
The temperature at which 50% of the protein is denatured (Tagg) is determined. A shift in the Tagg to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizing the Pathways and Workflows
ETNK1 Signaling Pathway
Caption: The ETNK1 signaling pathway, illustrating the inhibitory action of this compound.
Experimental Workflow for CRISPR-Based Target Validation
References
- 1. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. crossfire-oncology.com [crossfire-oncology.com]
- 4. ETNK1 mutations induce a mutator phenotype that can be reverted with phosphoethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biocompare.com [biocompare.com]
- 7. telospub.com [telospub.com]
- 8. benchchem.com [benchchem.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide: Pharmacological Inhibition vs. Genetic Knockout of ETNK1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two key methodologies for studying the function of Ethanolamine (B43304) Kinase 1 (ETNK1): pharmacological inhibition, represented here by the hypothetical inhibitor ETNK-IN-1, and genetic knockout (KO). While no specific small molecule inhibitor designated "this compound" is currently described in publicly available scientific literature, this guide will infer its expected effects based on the extensive data from ETNK1 knockout and mutation studies. This comparative framework is essential for researchers designing experiments to probe the Kennedy pathway and its role in disease.
Introduction to ETNK1
Ethanolamine Kinase 1 (ETNK1) is a crucial enzyme in the Kennedy pathway, responsible for the phosphorylation of ethanolamine to phosphoethanolamine (P-Et).[1] This is the initial and rate-limiting step in the de novo synthesis of phosphatidylethanolamine (B1630911) (PE), a major component of cellular membranes.[2] Dysregulation of ETNK1 activity, primarily through loss-of-function mutations, has been implicated in various myeloid neoplasms, including atypical chronic myeloid leukemia (aCML) and chronic myelomonocytic leukemia (CMML).[1][3][4][5] These mutations lead to reduced P-Et levels, which in turn causes increased mitochondrial activity, elevated reactive oxygen species (ROS) production, and subsequent DNA damage, contributing to a mutator phenotype.[6][7][8][9]
Mechanism of Action: A Head-to-Head Comparison
| Feature | This compound (Hypothetical Small Molecule Inhibitor) | ETNK1 Knockout (Genetic Deletion) |
| Target | Specifically designed to bind to and inhibit the catalytic activity of the ETNK1 protein. | Complete removal of the ETNK1 gene, leading to a total absence of ETNK1 protein expression. |
| Mode of Action | Competitive or non-competitive inhibition of the enzyme's active site, preventing the phosphorylation of ethanolamine. | Abolition of transcription and translation of the ETNK1 gene. |
| Reversibility | Potentially reversible, depending on the inhibitor's binding kinetics. This allows for temporal control of ETNK1 inhibition. | Permanent and irreversible loss of the gene in the targeted cells and their progeny. |
| Specificity | Specificity can vary. An ideal inhibitor would be highly selective for ETNK1 over other kinases, such as ETNK2. Off-target effects are a potential concern. | Highly specific to the ETNK1 gene. No direct off-target effects on other genes. |
| Dosage Control | The degree of inhibition can be modulated by varying the concentration of the inhibitor. | Results in a complete loss of function (null allele). Heterozygous knockout can be used to study gene dosage effects. |
Expected Cellular and Phenotypic Consequences
The downstream effects of both pharmacological inhibition and genetic knockout of ETNK1 are anticipated to be largely similar, stemming from the reduction of intracellular phosphoethanolamine.
| Cellular/Phenotypic Effect | This compound (Hypothetical) | ETNK1 Knockout | Supporting Data from ETNK1 KO/Mutation Studies |
| Phosphoethanolamine (P-Et) Levels | Dose-dependent decrease | Significant and sustained decrease | Intracellular P-Et levels are significantly lower in ETNK1-mutated cells and in ETNK1 knockout models.[10] |
| Mitochondrial Activity | Increased | Increased | Both ETNK1-mutated and knockout cells exhibit increased mitochondrial membrane potential and oxygen consumption.[10] |
| Reactive Oxygen Species (ROS) Production | Increased | Increased | Elevated ROS levels are a consistent finding in cells with compromised ETNK1 function.[6][8] |
| DNA Damage | Increased | Increased | Increased DNA double-strand breaks, evidenced by γH2AX foci, are observed in ETNK1-deficient cells.[10] |
| Mutator Phenotype | Induction of a mutator phenotype | Induction of a mutator phenotype | The accumulation of ROS leads to an increased mutation rate.[8] |
Experimental Protocols
General Cell Culture and Reagents
-
Cell Lines: Human cell lines such as HEK293T or myeloid cell lines (e.g., TF-1) are commonly used.
-
Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
This compound Treatment (Hypothetical): The inhibitor would be dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations for defined time periods.
-
ETNK1 Knockout: CRISPR/Cas9 technology is the standard method for generating ETNK1 knockout cell lines.
Key Experimental Methodologies
| Experiment | Protocol |
| Quantification of Phosphoethanolamine | Liquid Chromatography-Mass Spectrometry (LC-MS): Cells are harvested, and metabolites are extracted. The extracts are then analyzed by LC-MS to quantify the levels of phosphoethanolamine and other related metabolites. |
| Assessment of Mitochondrial Activity | MitoTracker Staining: Cells are incubated with MitoTracker Red CMXRos (to measure mitochondrial membrane potential) and MitoTracker Green FM (to measure mitochondrial mass). The fluorescence intensity is then measured by flow cytometry or fluorescence microscopy. |
| Measurement of ROS Production | CellROX Green Assay: Cells are treated with CellROX Green Reagent, which fluoresces upon oxidation by ROS. The fluorescence intensity is quantified using flow cytometry or a fluorescence plate reader. |
| Detection of DNA Damage | γH2AX Immunofluorescence: Cells are fixed, permeabilized, and stained with an antibody specific for phosphorylated histone H2AX (γH2AX), a marker of DNA double-strand breaks. The number of γH2AX foci per nucleus is then counted using fluorescence microscopy. |
| CRISPR/Cas9-mediated ETNK1 Knockout | 1. gRNA Design: Design guide RNAs (gRNAs) targeting a critical exon of the ETNK1 gene. 2. Vector Construction: Clone the gRNAs into a suitable Cas9 expression vector. 3. Transfection: Transfect the Cas9/gRNA vector into the target cells. 4. Clonal Selection: Select single-cell clones and expand them. 5. Validation: Screen the clones for ETNK1 protein knockout by Western blotting and confirm the gene disruption by Sanger sequencing. |
Visualizing the Impact of ETNK1 Inhibition and Knockout
Below are diagrams illustrating the Kennedy pathway and the experimental workflow for generating an ETNK1 knockout cell line.
Caption: The Kennedy Pathway for PE synthesis and points of intervention.
Caption: Experimental workflow for generating an ETNK1 knockout cell line.
Conclusion
Both pharmacological inhibition and genetic knockout are powerful tools for dissecting the roles of ETNK1. While ETNK1 knockout provides a definitive and permanent loss of function, a specific small molecule inhibitor like the hypothetical "this compound" would offer the advantages of temporal control and dose-dependent modulation of ETNK1 activity. The development of such an inhibitor would be a valuable asset for both basic research and as a potential therapeutic strategy for ETNK1-driven malignancies. The extensive data from ETNK1 knockout and mutation studies provide a strong foundation for predicting the effects of such a compound and for designing experiments to validate its efficacy and mechanism of action.
References
- 1. iris.unito.it [iris.unito.it]
- 2. ashpublications.org [ashpublications.org]
- 3. Molecular and clinical characterization of ETNK1-mutated myeloid neoplasms: the Mayo Clinic experience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recurrent ETNK1 mutations in atypical chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ETNK1 mutation occurs in a wide spectrum of myeloid neoplasms and is not specific for atypical chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of ETNK1 somatic mutations on phosphoethanolamine synthesis, ROS production and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. ETNK1 mutations induce a mutator phenotype that can be reverted with phosphoethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ETNK1 mutations induce a mutator phenotype that can be reverted with phosphoethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Therapeutic Strategies for ETNK1-Mutated Myeloid Neoplasms: A Comparative Analysis in Patient-Derived Xenograft Models
A Note on "ETNK-IN-1": Extensive searches of the current scientific literature did not yield information on a specific therapeutic agent designated "this compound." Therefore, this guide will focus on the broader therapeutic strategy of targeting the pathway affected by mutations in the Ethanolamine (B43304) Kinase 1 (ETNK1) gene. This approach centers on the metabolic rescue with phosphoethanolamine (P-Et) and compares its potential efficacy with established treatments for myeloid neoplasms where ETNK1 mutations are prevalent, such as atypical chronic myeloid leukemia (aCML) and chronic myelomonocytic leukemia (CMML).
Mutations in the ETNK1 gene are a recurrent finding in a subset of myeloid neoplasms.[1] These mutations typically impair the catalytic activity of the ETNK1 enzyme, leading to a cascade of downstream cellular effects that contribute to oncogenesis.[2] This guide provides a comparative overview of the therapeutic rationale for P-Et supplementation versus alternative therapies, supported by preclinical and clinical data, and outlines a potential experimental framework using patient-derived xenograft (PDX) models.
Therapeutic Rationale and Mechanism of Action
ETNK1 is a critical enzyme in the Kennedy pathway, responsible for the phosphorylation of ethanolamine to phosphoethanolamine, a precursor for the synthesis of the major membrane phospholipid, phosphatidylethanolamine (B1630911) (PE).[2][3] Somatic mutations in ETNK1 disrupt this process, leading to:
-
Decreased Phosphoethanolamine Levels: The primary consequence of ETNK1 mutations is a significant reduction in intracellular P-Et.[4]
-
Mitochondrial Hyperactivity: Reduced P-Et levels lead to increased mitochondrial activity.[4]
-
Increased Reactive Oxygen Species (ROS) Production: The heightened mitochondrial activity results in the overproduction of ROS.[4]
-
DNA Damage: Elevated ROS levels cause DNA damage, contributing to genomic instability and the accumulation of further oncogenic mutations.
The therapeutic strategy of P-Et supplementation aims to restore normal intracellular levels of this metabolite, thereby reversing the pathological downstream effects of ETNK1 mutations and suppressing the malignant phenotype.
Signaling Pathway and Therapeutic Intervention
The following diagram illustrates the signaling pathway affected by ETNK1 mutations and the point of intervention for phosphoethanolamine therapy.
Comparative Efficacy of Therapeutic Strategies
While direct comparative studies of phosphoethanolamine with standard-of-care treatments in ETNK1-mutated PDX models are not yet available, we can extrapolate potential efficacy from existing preclinical and clinical data.
Phosphoethanolamine (P-Et) Supplementation
Preclinical studies using synthetic phosphoethanolamine (Pho-s) have demonstrated its anti-leukemic properties.
| Therapeutic Agent | Model System | Key Efficacy Readouts | Reference |
| Synthetic Phosphoethanolamine (Pho-s) | Acute Promyelocytic Leukemia (APL) cell lines (in vitro) | - Cytotoxic effects- Induction of apoptosis via mitochondrial pathway | [5] |
| Synthetic Phosphoethanolamine (Pho-s) | APL murine model (transplanted NOD/SCID mice) | - Reduced number of immature myeloid cells (CD117+, Gr-1+) in bone marrow, spleen, and liver- Impaired expansion of malignant clones (CD34+/CD117+, CD34+, Gr-1+)- Induction of apoptosis in immature cells in spleen and liver | [5] |
Alternative Therapies: Standard of Care for aCML and CMML
Hypomethylating agents and JAK inhibitors are common treatment modalities for myeloid neoplasms.
Hypomethylating Agents (Azacitidine, Decitabine)
These agents are frequently used in the treatment of CMML.
| Therapeutic Agent | Patient Population/Model | Key Efficacy Readouts (Clinical Data) | Reference |
| Azacitidine | CMML Patients | - Overall Response Rate (ORR): ~43%- Complete Response (CR): ~10% | [6] |
| Decitabine | CMML Patients | - Overall Response Rate (ORR): ~45%- Complete Response (CR): ~23% | [6] |
| Azacitidine/Decitabine | CMML Patients (Retrospective Series, n=151) | - ORR: 75%- CR: 41%- Median Overall Survival: 24 months | [7][8] |
JAK Inhibitors (Ruxolitinib)
Ruxolitinib is a JAK1/2 inhibitor used in myeloproliferative neoplasms.
| Therapeutic Agent | Patient Population/Model | Key Efficacy Readouts | Reference |
| Ruxolitinib | JAK2V617F-positive MPN mouse model | - Reduced splenomegaly- Reduced circulating pro-inflammatory cytokines- Prolonged survival | [9] |
| Ruxolitinib | Myelofibrosis Patients (COMFORT-I & II Trials) | - ≥35% reduction in spleen volume in 28.5-41.9% of patients- Significant improvement in constitutional symptoms | [10] |
| Ruxolitinib | Polycythemia Vera Patients (RESPONSE Trial) | - Composite endpoint of hematocrit control and >35% spleen volume reduction met in 22.7% of patients | [10] |
Experimental Protocols for PDX-Based Therapeutic Evaluation
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, offer a valuable platform for preclinical therapeutic testing.
Establishment of ETNK1-Mutated Myeloid Neoplasm PDX
-
Patient Sample Acquisition: Obtain bone marrow or peripheral blood samples from patients with diagnosed ETNK1-mutated aCML or CMML under informed consent and IRB approval.
-
Cell Isolation: Isolate mononuclear cells from the patient sample.
-
Host Mice: Utilize severely immunodeficient mice (e.g., NSG mice).
-
Implantation: Inject 1-10 x 10^6 viable patient cells intravenously into irradiated (e.g., 200 rads) NSG mice.
-
Engraftment Monitoring: Monitor for engraftment of human leukemic cells (hCD45+) in the peripheral blood of the mice starting 3-4 weeks post-injection and continuing weekly. Engraftment may take 3-6 months.
-
Model Expansion: Once engraftment is confirmed, bone marrow from primary recipients can be harvested and transplanted into secondary recipients to expand the PDX model.
Therapeutic Efficacy Study in PDX Model
The following diagram outlines a typical workflow for a therapeutic efficacy study in a PDX model.
Treatment Regimens (Hypothetical):
-
Vehicle Control: Administered according to the solvent used for the therapeutic agents.
-
Phosphoethanolamine: Dosing and administration route would be determined based on preclinical toxicology and pharmacokinetic studies.
-
Azacitidine/Decitabine: Dosing regimens would be adapted from established protocols in murine models.
-
Ruxolitinib: Administered orally, with dosing based on previous studies in MPN mouse models.
Endpoint Analysis:
-
Tumor Burden: Regularly measure the percentage of hCD45+ cells in peripheral blood. At the study endpoint, quantify tumor burden in bone marrow and spleen by flow cytometry and immunohistochemistry. Spleen and liver weights should also be recorded.
-
Survival Analysis: Monitor mice for signs of disease progression and euthanize at predefined humane endpoints. Overall survival will be analyzed using Kaplan-Meier curves.
-
Biomarker Analysis: At endpoint, leukemic cells can be isolated to assess intracellular phosphoethanolamine levels, mitochondrial activity, and ROS levels to confirm the mechanism of action of P-Et.
Conclusion
Targeting the metabolic defect caused by ETNK1 mutations with phosphoethanolamine supplementation represents a novel and mechanistically-driven therapeutic strategy for a subset of myeloid neoplasms. While preclinical data in leukemia models are promising, its efficacy relative to established therapies like hypomethylating agents and JAK inhibitors needs to be rigorously evaluated. Patient-derived xenograft models provide an indispensable platform for such head-to-head comparisons, offering the potential to validate this targeted approach and guide its translation into clinical practice for patients with ETNK1-mutated myeloid malignancies.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. iris.unito.it [iris.unito.it]
- 3. PE homeostasis rebalanced through mitochondria-ER lipid exchange prevents retinal degeneration in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 4. boa.unimib.it [boa.unimib.it]
- 5. Synthetic phosphoethanolamine has in vitro and in vivo anti-leukemia effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hypomethylating agents in the treatment of chronic myelomonocytic leukemia: a meta-analysis and systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural history of chronic myelomonocytic leukemia treated with hypomethylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural history of chronic myelomonocytic leukemia treated with hypomethylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of Ruxolitinib in the Treatment of Patients with Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted therapies for myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of ETNK-IN-1's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the publicly available information on ETNK-IN-1, a putative inhibitor of Ethanolamine (B43304) Kinase 1 (ETNK1), and outlines key experimental protocols for the independent verification of its mechanism of action. Given the limited data on this compound and the absence of well-characterized alternative small-molecule inhibitors in the public domain, this guide focuses on comparing methodologies to assess ETNK1 inhibition and its downstream cellular consequences.
Understanding ETNK1 and its Role in Cellular Metabolism
Ethanolamine Kinase 1 (ETNK1) is a crucial enzyme in the Kennedy pathway, responsible for the synthesis of the major membrane phospholipid, phosphatidylethanolamine (B1630911) (PE).[1][2] ETNK1 catalyzes the ATP-dependent phosphorylation of ethanolamine to produce phosphoethanolamine (P-Et).[1][2] This is the first committed step in PE biosynthesis.[1][2]
Mutations in ETNK1, often observed in myeloid neoplasms, lead to a loss of function, resulting in decreased intracellular levels of P-Et.[3][4][5] This reduction in P-Et has been shown to cause increased mitochondrial activity, elevated production of reactive oxygen species (ROS), and subsequent DNA damage, contributing to genomic instability.[3][6] Therefore, the modulation of ETNK1 activity presents a potential therapeutic target.
This compound: An Overview of Available Data
This compound has been identified as an inhibitor of ethanolamine kinase. However, detailed characterization of its activity and specificity is not extensively available in peer-reviewed literature. The primary source of information comes from commercial suppliers.
| Parameter | This compound |
| Target | Ethanolamine Kinase (ETNK) |
| Reported IC50 | ≥ 5 μM |
| Primary Application Note | Insecticide Development |
| Alternative Names | Compound 7 |
| Cited Reference | Patent: WO2005087742A1 |
Note: The provided IC50 value is an inequality, indicating a need for independent verification of potency. The primary application in insecticide development suggests that its effects on human cells and its specificity for human ETNK1 require thorough investigation.
Comparative Methodologies for Verifying ETNK1 Inhibition
Due to the lack of alternative inhibitors for a direct compound-to-compound comparison, this guide focuses on comparing the experimental methodologies required to validate a putative ETNK1 inhibitor like this compound.
Biochemical Assays for Direct Enzyme Inhibition
These assays directly measure the enzymatic activity of purified ETNK1 in the presence of an inhibitor.
| Assay Type | Principle | Advantages | Disadvantages |
| Fluorometric Assay | Measures the production of ADP, a co-product of the kinase reaction, through a coupled enzymatic reaction that generates a fluorescent signal. | High sensitivity, suitable for high-throughput screening. | Indirect measurement of kinase activity, potential for interference from colored or fluorescent compounds. |
| Radiometric Assay | Uses radiolabeled ATP ([γ-³²P]ATP) and measures the incorporation of the radiolabel into the product, phosphoethanolamine. | Direct and highly sensitive. | Requires handling of radioactive materials, lower throughput. |
Cellular Assays for Target Engagement and Downstream Effects
These assays assess the effect of the inhibitor on ETNK1 activity within a cellular context and its impact on downstream signaling pathways.
| Assay Type | Principle | Advantages | Disadvantages |
| Phosphoethanolamine (P-Et) Quantification | Measures the intracellular concentration of P-Et, the direct product of ETNK1, typically by HPLC-MS/MS. | Direct readout of ETNK1 activity in cells. | Technically demanding, requires specialized equipment. |
| Mitochondrial Activity Assay | Measures mitochondrial membrane potential or oxygen consumption rate to assess changes in mitochondrial function. | Provides a functional readout of the downstream consequences of ETNK1 inhibition. | Indirect, can be affected by off-target effects of the compound. |
| Reactive Oxygen Species (ROS) Assay | Utilizes fluorescent probes that become activated in the presence of ROS to quantify cellular oxidative stress. | Measures a key pathological consequence of ETNK1 dysfunction. | Can be influenced by other cellular pathways that generate ROS. |
| DNA Damage Assay | Detects markers of DNA damage, such as γH2AX foci, through immunofluorescence or Western blotting. | Assesses the ultimate downstream pathological effect of ETNK1 inhibition. | Indirect and a late-stage marker of cellular stress. |
Experimental Protocols
ETNK1 Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits (e.g., Abcam ab273322).
Objective: To measure the enzymatic activity of ETNK1 in the presence of an inhibitor.
Materials:
-
Recombinant human ETNK1 enzyme
-
ETNK Assay Buffer
-
ETNK Substrate (Ethanolamine)
-
ATP
-
ADP detection reagents (e.g., ADP-Glo™ Kinase Assay)
-
This compound and other test compounds
-
96-well black microplate
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add ETNK1 enzyme to each well.
-
Add the diluted this compound or vehicle control to the wells.
-
Pre-incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding a mixture of ETNK substrate and ATP.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction and add the ADP detection reagents according to the manufacturer's instructions.
-
Measure the fluorescence (e.g., Ex/Em = 535/587 nm) using a plate reader.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.
Quantification of Intracellular Phosphoethanolamine by HPLC-MS/MS
Objective: To measure the effect of this compound on the intracellular levels of phosphoethanolamine.
Materials:
-
Cell line of interest (e.g., a myeloid leukemia cell line)
-
Cell culture medium and supplements
-
This compound
-
Methanol, water, and acetonitrile (B52724) (LC-MS grade)
-
Internal standard (e.g., deuterated phosphoethanolamine)
-
HPLC system coupled to a tandem mass spectrometer (MS/MS)
Procedure:
-
Culture cells to the desired density.
-
Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Harvest and count the cells.
-
Quench metabolism by adding ice-cold methanol.
-
Extract metabolites using a suitable solvent system (e.g., methanol/water).
-
Add the internal standard to the extracts.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Analyze the supernatant by HPLC-MS/MS using a suitable column (e.g., HILIC) and mass transitions for phosphoethanolamine and the internal standard.
-
Quantify the amount of phosphoethanolamine relative to the internal standard and normalize to cell number.
Visualizations
Signaling Pathway of ETNK1 and its Inhibition
Caption: Mechanism of ETNK1 action and inhibition by this compound.
Experimental Workflow for this compound Verification
Caption: Workflow for the independent verification of this compound.
References
- 1. genecards.org [genecards.org]
- 2. ETNK1 ethanolamine kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Impact of ETNK1 somatic mutations on phosphoethanolamine synthesis, ROS production and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular and clinical characterization of ETNK1-mutated myeloid neoplasms: the Mayo Clinic experience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ETNK1 mutation occurs in a wide spectrum of myeloid neoplasms and is not specific for atypical chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ETNK1 mutations induce a mutator phenotype that can be reverted with phosphoethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of ETNK1 Inhibition: A Guide for Myeloid Cancer Researchers
For researchers, scientists, and drug development professionals, understanding the intricate role of Ethanolamine (B43304) Kinase 1 (ETNK1) in myeloid malignancies is paramount. This guide addresses the current understanding of ETNK1, the implications of its mutations, and clarifies the status of the inhibitor ETNK-IN-1, providing a framework for future research in this domain.
Recent interest has emerged around the therapeutic targeting of ETNK1. However, a critical review of available data reveals a crucial distinction between the effects of ETNK1 mutations and the rationale for its inhibition. This guide aims to provide clarity on this topic, present the known effects of ETNK1 dysregulation in myeloid cell lines, and outline relevant experimental approaches.
The Paradox of ETNK1 Inhibition in Myeloid Cancers
Contrary to the typical cancer paradigm of inhibiting overactive oncogenes, mutations in ETNK1 associated with myeloid malignancies are predominantly loss-of-function .[1][2] ETNK1 is a kinase responsible for the phosphorylation of ethanolamine to produce phosphoethanolamine (P-Et).[3][4] This process is a key step in the Kennedy pathway for the synthesis of essential membrane phospholipids.
Studies have demonstrated that cancer-associated ETNK1 mutations lead to reduced enzymatic activity, resulting in decreased intracellular levels of P-Et.[2][3][4] This P-Et deficiency has been shown to cause mitochondrial hyperactivation, leading to an increase in reactive oxygen species (ROS), subsequent DNA damage, and a "mutator phenotype" that can drive leukemogenesis.[2][4][5] Therefore, the logical therapeutic strategy for ETNK1-mutated myeloid cancers is not to further inhibit the enzyme, but rather to restore the levels of its product, P-Et.[2][4][5]
This compound: A Research Tool for a Different Field
The compound "this compound" is commercially available and is described as an inhibitor of ethanolamine kinase with an IC50 value of ≥ 5 μM.[6][7] However, it is crucial to note that this compound is marketed as a research tool for insecticide development .[6][7][8] There is currently no publicly available scientific literature demonstrating the use or effects of this compound in any cancer cell lines, including myeloid cell lines. Its development is detailed in a patent for "Metabolic kinase modulators and methods of use as pesticides."[6][8]
Given the loss-of-function nature of ETNK1 mutations in myeloid cancers and the intended application of this compound, its use as a therapeutic agent in this context is not supported by current scientific understanding.
Cross-Validation of ETNK1 Mutation Effects in Myeloid Malignancies
While a comparison of this compound's effects is not feasible due to the lack of data, a guide on the well-documented consequences of ETNK1 mutations across different myeloid malignancies is highly relevant. ETNK1 mutations are found in a variety of myeloid neoplasms, including atypical chronic myeloid leukemia (aCML), chronic myelomonocytic leukemia (CMML), myelodysplastic syndromes (MDS), and acute myeloid leukemia (AML).[1][9]
Signaling Pathway of Wild-Type and Mutant ETNK1
The diagram below illustrates the canonical function of wild-type ETNK1 and the pathological consequences of its mutation.
Caption: Wild-type vs. Mutant ETNK1 signaling pathway.
Experimental Protocols for Studying ETNK1 Function
To aid researchers in investigating the effects of ETNK1 mutations, the following are detailed methodologies for key experiments.
Lentiviral Transduction for Expression of ETNK1 Variants in Myeloid Cell Lines
This protocol is for the stable expression of wild-type and mutant ETNK1 in cell lines such as TF-1 or K-562.[3]
Materials:
-
Lentiviral expression vectors (e.g., pLVX-Puro) containing cDNA for wild-type ETNK1, mutant ETNK1 (e.g., N244S, H243Y), and an empty vector control.
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G).
-
HEK293T cells for virus production.
-
Target myeloid cell lines (e.g., TF-1, K-562, MOLM-13).
-
Transfection reagent (e.g., Lipofectamine 3000).
-
Polybrene.
-
Puromycin (B1679871) for selection.
-
Complete culture medium.
Procedure:
-
Viral Production: Co-transfect HEK293T cells with the lentiviral expression vector and packaging plasmids using the transfection reagent.
-
Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Transduction: Plate target myeloid cells and add the viral supernatant in the presence of polybrene (8 µg/mL).
-
Spin-Infection: Centrifuge the plates to enhance transduction efficiency.
-
Selection: After 48 hours, replace the medium with fresh medium containing puromycin to select for transduced cells.
-
Expansion and Verification: Expand the puromycin-resistant cells and verify the expression of the ETNK1 variants by Western blot or qPCR.
Measurement of Intracellular Phosphoethanolamine
This protocol quantifies the direct product of ETNK1 activity.
Materials:
-
Transduced myeloid cell lines.
-
Methanol, Chloroform, Water for metabolite extraction.
-
Liquid chromatography-mass spectrometry (LC-MS) system.
-
Phosphoethanolamine standard.
Procedure:
-
Cell Harvest: Harvest a known number of cells from each experimental group.
-
Metabolite Extraction: Perform a biphasic extraction using a 2:1:1 ratio of methanol:chloroform:water. The polar metabolites, including P-Et, will be in the upper aqueous phase.
-
Sample Preparation: Lyophilize the aqueous phase and reconstitute in a suitable solvent for LC-MS analysis.
-
LC-MS Analysis: Separate and quantify P-Et using a suitable LC column and MS detection method. Compare the levels in cells expressing mutant ETNK1 to those expressing wild-type ETNK1 and the empty vector control.
Assessment of Mitochondrial Reactive Oxygen Species (ROS)
This protocol measures a key downstream consequence of ETNK1 mutation.
Materials:
-
Transduced myeloid cell lines.
-
MitoSOX™ Red mitochondrial superoxide (B77818) indicator or similar fluorescent probe.
-
Flow cytometer.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Staining: Resuspend cells in warm PBS containing the MitoSOX™ Red probe at the recommended concentration.
-
Incubation: Incubate the cells in the dark at 37°C for 10-30 minutes.
-
Washing: Wash the cells with warm PBS to remove excess probe.
-
Flow Cytometry: Analyze the fluorescence of the cells using a flow cytometer. An increase in red fluorescence indicates higher levels of mitochondrial ROS.
Conceptual Experimental Workflow
The following diagram outlines a logical workflow for investigating the effects of a novel ETNK1 mutation in a myeloid cell line.
Caption: Workflow for functional analysis of ETNK1 mutations.
References
- 1. Molecular and clinical characterization of ETNK1-mutated myeloid neoplasms: the Mayo Clinic experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of ETNK1 somatic mutations on phosphoethanolamine synthesis, ROS production and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recurrent ETNK1 mutations in atypical chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ETNK1 mutations induce a mutator phenotype that can be reverted with phosphoethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Navigating the Therapeutic Landscape of ETNK1: A Focus on Rescue Strategies in the Absence of Direct Inhibitors
Despite the identification of Ethanolamine (B43304) Kinase 1 (ETNK1) as a gene implicated in the pathogenesis of various myeloid neoplasms, the scientific and patent literature reveals a notable absence of a specific small-molecule inhibitor designated "ETNK-IN-1" or any other publicly disclosed experimental inhibitors directly targeting the ETNK1 enzyme. Research into ETNK1-mutated cancers has instead illuminated a unique therapeutic avenue focused on metabolic rescue rather than enzymatic inhibition, a consequence of the loss-of-function nature of these mutations.
Somatic mutations in ETNK1, frequently observed in atypical chronic myeloid leukemia (aCML) and other myeloid neoplasms, impair the catalytic activity of the enzyme.[1] This leads to a reduction in its metabolic product, phosphoethanolamine (P-Et).[1][2] The downstream effects of P-Et depletion are significant, causing mitochondrial hyperactivation, increased production of reactive oxygen species (ROS), and subsequent DNA damage, which contributes to a mutator phenotype.[2][3] Consequently, the therapeutic goal in ETNK1-mutated malignancies is not to further inhibit an already compromised enzyme, but to counteract the downstream pathological effects.
The ETNK1 Signaling Pathway and the Impact of Mutations
Under normal physiological conditions, ETNK1 plays a crucial role in the Kennedy pathway, where it phosphorylates ethanolamine to produce P-Et.[4] P-Et is a precursor for the synthesis of the major membrane phospholipid, phosphatidylethanolamine.[5] Recent studies have unveiled a novel role for P-Et in regulating mitochondrial activity. It acts as a competitive inhibitor of succinate (B1194679) at the level of mitochondrial complex II (succinate dehydrogenase), thereby modulating cellular respiration and ROS production.[2][3]
Loss-of-function mutations in ETNK1 disrupt this delicate balance. The resulting decrease in intracellular P-Et levels leads to unchecked mitochondrial complex II activity, causing mitochondrial hyperactivation, a surge in ROS, and consequent DNA damage, which is believed to be a driver of oncogenesis in these hematological malignancies.[2][6]
The Promising Strategy of Phosphoethanolamine (P-Et) Rescue
Given the mechanism of ETNK1 mutations, research has focused on a metabolic rescue strategy by replenishing the depleted P-Et pool. Exogenous administration of P-Et to cells with ETNK1 mutations has been shown to restore normal mitochondrial activity, reduce ROS production, and protect against DNA damage.[2][3][6] This approach effectively bypasses the dysfunctional ETNK1 enzyme and addresses the downstream consequences of its inactivation.
This "rescue" strategy has been validated in both cell line models and primary leukemic cells, suggesting its potential as a targeted therapy for patients with ETNK1-mutated myeloid neoplasms.[2][7]
Experimental Methodologies
The evaluation of the P-Et rescue strategy involves a series of established experimental protocols to measure the key pathological features associated with ETNK1 mutations.
Mitochondrial Activity Assays
-
MitoTracker Staining: To assess mitochondrial membrane potential, cells are stained with MitoTracker Red CMXRos (potential-dependent) and MitoTracker Green FM (potential-independent). The ratio of red to green fluorescence is used to quantify mitochondrial hyperactivation. An increase in this ratio indicates hyperpolarization, a feature of mitochondrial hyperactivity. In P-Et rescue experiments, a restoration of the normal ratio is expected.[8]
Reactive Oxygen Species (ROS) Measurement
-
CellROX Staining: Cellular ROS levels are quantified using fluorescent probes like CellROX Deep Red Reagent. The fluorescence intensity, measured by flow cytometry, is directly proportional to the amount of ROS. A decrease in fluorescence intensity upon P-Et treatment indicates a reduction in oxidative stress.[8]
DNA Damage Assessment
-
γH2AX Foci Analysis: The formation of γH2AX foci is a marker of DNA double-strand breaks. Cells are fixed, permeabilized, and stained with an antibody against phosphorylated H2AX. The number of nuclear foci per cell is quantified by immunofluorescence microscopy. A reduction in the number of foci after P-Et treatment suggests mitigation of DNA damage.[9]
-
8-Oxoguanine (8-oxoG) Quantification: 8-oxoG is a common product of DNA oxidation. Its levels can be assessed using techniques like chromatin immunoprecipitation followed by sequencing (ChIP-Seq) with an anti-8-oxoG antibody to identify genome-wide oxidative DNA lesions.[10]
The experimental workflow for assessing the efficacy of P-Et rescue is depicted below.
Conclusion
The current body of research on ETNK1-mutated cancers presents a compelling case for a paradigm shift from direct enzyme inhibition to metabolic rescue. The absence of known ETNK1 inhibitors like "this compound" in the public domain underscores that targeting a loss-of-function mutation with an inhibitor is not a viable therapeutic strategy. Instead, the focus on P-Et supplementation provides a rational and promising approach to counteract the oncogenic sequelae of ETNK1 mutations. For researchers and drug development professionals, this highlights the importance of understanding the precise molecular consequences of genetic alterations to devise effective therapeutic strategies, which in the case of ETNK1, involves replenishing a key metabolite rather than inhibiting a kinase. Future research will likely focus on optimizing the delivery and efficacy of P-Et or its derivatives in preclinical and potentially clinical settings.[7][11]
References
- 1. ashpublications.org [ashpublications.org]
- 2. ETNK1 mutations induce a mutator phenotype that can be reverted with phosphoethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of ETNK1 somatic mutations on phosphoethanolamine synthesis, ROS production and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genecards.org [genecards.org]
- 5. ETNK1: Gene Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 6. researchgate.net [researchgate.net]
- 7. Molecular and clinical characterization of ETNK1-mutated myeloid neoplasms: the Mayo Clinic experience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ETNK1 mutations induce a mutator phenotype that can be reverted with phosphoethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Paper: ETNK1 Mutations in Atypical Chronic Myeloid Leukemia Induce a Mutator Phenotype That Can be Reverted with Phosphoethanolamine [ash.confex.com]
- 11. ashpublications.org [ashpublications.org]
Reversing the Mutator Phenotype in ETNK1-Mutated Cancers: A Comparative Analysis of Phosphoethanolamine Treatment
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of cellular phenotypes associated with Ethanolamine Kinase 1 (ETNK1) mutations and the restorative effects of phosphoethanolamine (P-Et). The data presented herein is derived from key experimental findings that demonstrate the reversal of a mutator phenotype, offering insights into potential therapeutic strategies for myeloid malignancies.
Mutations in the ETNK1 gene, particularly observed in atypical chronic myeloid leukemia (aCML) and other myeloid neoplasms, lead to a significant reduction in the enzymatic activity of Ethanolamine Kinase 1.[1] This impairment disrupts the Kennedy pathway of phosphatidylethanolamine (B1630911) biosynthesis, resulting in decreased intracellular levels of phosphoethanolamine (P-Et).[2][3] The consequence of this metabolic alteration is a cascade of events culminating in a "mutator phenotype," characterized by increased genomic instability.[2] This guide details the experimental evidence confirming this phenotype and its reversal by P-Et supplementation.
The Mutator Phenotype Induced by ETNK1 Mutations
The diminished catalytic function of mutated ETNK1 initiates a series of detrimental cellular changes. The reduced P-Et levels lead to mitochondrial hyperactivation, a surge in reactive oxygen species (ROS) production, and subsequent DNA damage.[3][4] This hostile intracellular environment promotes the accumulation of new mutations, a hallmark of the mutator phenotype.[4] Experimental data supporting this includes a significant increase in mitochondrial activity and ROS production in cells harboring ETNK1 mutations compared to their wild-type counterparts.[3][4]
Phosphoethanolamine: A Promising Agent for Phenotypic Reversal
Treatment with phosphoethanolamine has been shown to effectively counteract the mutator phenotype induced by ETNK1 mutations.[3][4] P-Et acts by competitively inhibiting succinate (B1194679) at the mitochondrial complex II, thereby normalizing mitochondrial activity and curbing the overproduction of ROS.[2][4] This restoration of mitochondrial homeostasis alleviates DNA damage and reverses the mutator phenotype.[3][4] The experimental data in the following sections provide a quantitative comparison of these effects.
Comparative Performance Data
The following tables summarize the quantitative data from experiments on cell lines with wild-type ETNK1 (ETNK1-WT), mutated ETNK1 (ETNK1-N244S), and ETNK1-N244S cells treated with phosphoethanolamine (P-Et).
| Parameter | ETNK1-WT | ETNK1-N244S | ETNK1-N244S + P-Et | Fold Change (N244S vs. WT) | Fold Change (N244S + P-Et vs. N244S) |
| Mitochondrial Activity | Baseline | 1.87-fold increase | Restored to normal | ↑ 1.87 | ↓ (restoration) |
| ROS Production | Baseline | 2.05-fold increase | Restored to normal | ↑ 2.05 | ↓ (restoration) |
| γH2AX Foci (DNA Double-Strand Breaks) | Baseline | 2.52-fold increase | Not explicitly quantified, but phenotype reverted | ↑ 2.52 | ↓ (reversion) |
| 6-Thioguanine Resistant Colonies (Mutation Frequency) | Baseline | 5.4-fold increase | Not explicitly quantified, but phenotype reverted | ↑ 5.4 | ↓ (reversion) |
Table 1: Comparison of cellular phenotypes in ETNK1-WT, ETNK1-N244S, and P-Et treated ETNK1-N244S cells. Data compiled from Fontana D, et al. Nat Commun. 2020.[3][4]
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated.
References
- 1. ETNK1 mutations induce a mutator phenotype that can be reverted with phosphoethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of ETNK1 somatic mutations on phosphoethanolamine synthesis, ROS production and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. Paper: ETNK1 Mutations in Atypical Chronic Myeloid Leukemia Induce a Mutator Phenotype That Can be Reverted with Phosphoethanolamine [ash.confex.com]
Validating the Downstream Signaling Effects of ETNK-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the downstream signaling effects of ETNK-IN-1, an inhibitor of Ethanolamine (B43304) Kinase 1 (ETNK1). The methodologies outlined here are designed to facilitate a thorough comparison of this compound with alternative compounds, such as ETNK-IN-2, and to provide robust supporting experimental data for your research.
Introduction to ETNK1 Signaling
Ethanolamine Kinase 1 (ETNK1) is a crucial enzyme in the Kennedy pathway, responsible for the synthesis of the major membrane phospholipid phosphatidylethanolamine (B1630911) (PE). ETNK1 catalyzes the phosphorylation of ethanolamine to produce phosphoethanolamine (P-Et).[1] Recent studies have identified recurrent mutations in the ETNK1 gene in various myeloid malignancies, leading to reduced enzymatic activity.[2][3] This loss of function results in a cascade of downstream effects, including decreased intracellular P-Et levels, mitochondrial hyperactivation, increased production of reactive oxygen species (ROS), and subsequent DNA damage. This is attributed to the role of P-Et as a competitive inhibitor of succinate (B1194679) at the mitochondrial complex II.[2][3] Therefore, pharmacological inhibition of ETNK1 with compounds like this compound is expected to replicate these downstream effects.
Comparative Analysis of ETNK1 Inhibitors
This section provides a comparative overview of this compound and a potential alternative, ETNK-IN-2. Currently, publicly available experimental data on the cellular effects of these specific compounds is limited. The following table summarizes their known properties and provides a template for recording experimental validation data.
Table 1: Comparison of ETNK1 Inhibitors
| Feature | This compound | ETNK-IN-2 | Alternative Method (e.g., siRNA) |
| Target | Ethanolamine Kinase (ETNK) | Ethanolamine Kinase (ETNK) | ETNK1 mRNA |
| Reported IC50 | ≥ 5 μM[4] | ≥ 5 μM[5] | Not Applicable |
| Supplier | MedchemExpress | MedchemExpress | Various |
| Cellular P-Et Levels (IC50) | Experimental Data Needed | Experimental Data Needed | Experimental Data Needed |
| Mitochondrial Potential (EC50) | Experimental Data Needed | Experimental Data Needed | Experimental Data Needed |
| ROS Production (EC50) | Experimental Data Needed | Experimental Data Needed | Experimental Data Needed |
| γ-H2AX Induction (EC50) | Experimental Data Needed | Experimental Data Needed | Experimental Data Needed |
| Cell Viability (GI50) | Experimental Data Needed | Experimental Data Needed | Experimental Data Needed |
Experimental Validation Protocols
To rigorously validate the downstream effects of this compound and compare it to alternatives, a series of key experiments should be performed. Detailed protocols for these assays are provided below.
Quantification of Intracellular Phosphoethanolamine (P-Et)
A direct measure of ETNK1 inhibition is the reduction of its product, P-Et. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.
Protocol: LC-MS/MS for P-Et Quantification [6][7][8][9]
-
Cell Lysis and Metabolite Extraction:
-
Treat cells with this compound, ETNK-IN-2, or a vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with a methanol/acetonitrile/water (50:30:20) extraction buffer.
-
Scrape cells and collect the lysate.
-
Centrifuge to pellet cellular debris.
-
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Separate metabolites using a suitable column (e.g., HILIC).
-
Detect P-Et using multiple reaction monitoring (MRM) mode. The mass transition for P-Et is m/z 140 → 79.[6]
-
-
Data Analysis:
-
Quantify P-Et levels by comparing the peak area to a standard curve of known P-Et concentrations.
-
Normalize to total protein concentration or cell number.
-
Alternatively, an ELISA-based method has been developed for the quantification of P-Et in plasma, which may be adapted for cell culture lysates.[10]
Assessment of Mitochondrial Membrane Potential
Inhibition of ETNK1 is expected to lead to mitochondrial hyperactivation. The JC-1 assay is a widely used method to measure changes in mitochondrial membrane potential.
Protocol: JC-1 Assay for Mitochondrial Membrane Potential [11][12][13][14]
-
Cell Treatment:
-
Seed cells in a multi-well plate and treat with varying concentrations of this compound, a positive control (e.g., CCCP, a mitochondrial uncoupler), and a vehicle control.
-
-
JC-1 Staining:
-
Prepare a JC-1 staining solution (typically 1-10 µg/mL in culture medium).
-
Remove the treatment medium and incubate cells with the JC-1 staining solution at 37°C for 15-30 minutes.
-
-
Fluorescence Measurement:
-
Wash the cells with PBS.
-
Measure the fluorescence using a fluorescence plate reader, fluorescence microscope, or flow cytometer.
-
Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates, Ex/Em ~585/590 nm).
-
Apoptotic or unhealthy cells with low mitochondrial membrane potential will exhibit green fluorescence (JC-1 monomers, Ex/Em ~510/527 nm).
-
-
Data Analysis:
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
-
Measurement of Reactive Oxygen Species (ROS)
Increased mitochondrial activity leads to the generation of ROS. The DCFDA assay is a common method for detecting intracellular ROS.
Protocol: DCFDA/H2DCFDA Assay for ROS Detection
-
Cell Treatment:
-
Treat cells with this compound, a positive control (e.g., H₂O₂), and a vehicle control.
-
-
DCFDA Staining:
-
Load cells with DCFDA or H2DCFDA (typically 5-10 µM) in serum-free medium and incubate at 37°C for 30-60 minutes.
-
-
Fluorescence Measurement:
-
Wash cells with PBS.
-
Measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~535 nm using a fluorescence plate reader or flow cytometer.
-
-
Data Analysis:
-
Normalize the fluorescence intensity to the cell number or protein concentration. An increase in fluorescence indicates higher levels of ROS.
-
Detection of DNA Damage (γ-H2AX)
Elevated ROS can cause DNA double-strand breaks, which are marked by the phosphorylation of histone H2AX (γ-H2AX). Western blotting is a standard method to detect this marker.
Protocol: Western Blot for γ-H2AX [15][16][17][18][19]
-
Cell Lysis:
-
Treat cells with this compound, a positive control (e.g., etoposide), and a vehicle control.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for phosphorylated H2AX (Ser139).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensity and normalize to a loading control (e.g., GAPDH, β-actin, or total H2AX).
-
Cell Viability and Cytotoxicity Assessment
To understand the overall cellular consequence of ETNK1 inhibition, a cell viability assay is essential. The MTT assay is a colorimetric assay that measures metabolic activity.
Protocol: MTT Assay for Cell Viability [20][21][22]
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for a specified period (e.g., 24, 48, 72 hours).
-
-
MTT Incubation:
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the GI50 (concentration that inhibits cell growth by 50%).
-
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by ETNK1 inhibition and a general experimental workflow for validating an ETNK1 inhibitor.
Caption: ETNK1 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Validating ETNK1 Inhibitors.
By following these protocols and utilizing the provided frameworks, researchers can effectively validate the downstream signaling effects of this compound and objectively compare its performance against other alternatives. This systematic approach will generate the robust experimental data necessary for advancing drug development and understanding the intricate role of ETNK1 in cellular signaling.
References
- 1. genecards.org [genecards.org]
- 2. ETNK1 mutation occurs in a wide spectrum of myeloid neoplasms and is not specific for atypical chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Determination of Phosphoethanolamine in Urine with HPLC-ICPMS/MS Using 1,2-Hexanediol as a Chromatographic Eluent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A rapid and adaptable lipidomics method for quantitative UPLC-mass spectrometric analysis of phosphatidylethanolamine and phosphatidylcholine in vitro, and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of an enzyme-linked immunosorbent assay for the quantification of O-Phosphoethanolamine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. 101.200.202.226 [101.200.202.226]
- 13. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Sensitive Detection of Histones and γ-H2AX by Immunoblotting: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. MTT (Assay protocol [protocols.io]
- 22. broadpharm.com [broadpharm.com]
Comparative Efficacy of Targeting the ETNK1 Pathway in ASXL1 Co-mutated Myeloid Neoplasms: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of a novel therapeutic strategy targeting the Ethanolamine Kinase 1 (ETNK1) pathway, represented here by the hypothetical inhibitor ETNK-IN-1, against current and emerging treatments for myeloid neoplasms with concurrent ASXL1 mutations. This document is intended for researchers, scientists, and drug development professionals.
Introduction
Mutations in the epigenetic regulator ASXL1 are common in myeloid malignancies and are associated with a poor prognosis. A significant subset of these cases also harbors mutations in ETNK1, which encodes an enzyme critical for phosphatidylethanolamine (B1630911) biosynthesis. Recent studies have elucidated a pro-oncogenic mechanism driven by ETNK1 loss-of-function, presenting a novel therapeutic target. This guide compares the rationale and potential efficacy of inhibiting this pathway with established and investigational therapies for ASXL1-mutated myeloid neoplasms.
The ETNK1-ASXL1 Co-mutation Landscape
ETNK1 mutations are recurrently found in various myeloid neoplasms, including myelodysplastic syndromes (MDS), acute myeloid leukemia (AML), and chronic myelomonocytic leukemia (CMML). Notably, these mutations frequently co-occur with mutations in ASXL1. One study of 80 patients with ETNK1-mutated myeloid neoplasms found that ASXL1 was the most common co-mutation, present in 50% of cases[1][2]. This frequent co-occurrence suggests a potential synergistic role in leukemogenesis and highlights this patient population as a distinct biological entity.
Mechanism of Action: The ETNK1 Pathway and a Hypothetical Inhibitor (this compound)
Mutations in ETNK1 lead to a reduction in its enzymatic activity, resulting in decreased intracellular levels of its product, phosphoethanolamine (P-Et)[3]. This has significant downstream consequences. P-Et has been shown to be a competitive inhibitor of succinate (B1194679) at the mitochondrial complex II (succinate dehydrogenase)[3][4].
Reduced P-Et levels lead to:
-
Mitochondrial Hyperactivation : With less competition from P-Et, succinate more readily binds to complex II, leading to increased mitochondrial activity[4][5].
-
Increased Reactive Oxygen Species (ROS) Production : The heightened mitochondrial activity results in the overproduction of ROS, which are potent DNA-damaging agents[4][5].
-
Genomic Instability : The increase in ROS leads to DNA damage, fostering a "mutator phenotype" that can drive the accumulation of further oncogenic mutations[3].
A therapeutic agent, hypothetically termed This compound , could be designed to counteract this pathway. Its mechanism could involve:
-
Acting as a P-Et mimetic to restore inhibition of mitochondrial complex II.
-
Directly inhibiting the overactive mitochondrial complex II.
-
Scavenging the excess ROS produced as a downstream consequence.
In preclinical models, supplementation with P-Et has been shown to rescue the phenotype induced by ETNK1 mutations, restoring normal mitochondrial activity and reducing ROS levels[3][4][6]. This provides a strong rationale for the development of agents like this compound.
Comparative Therapeutic Strategies
The therapeutic landscape for myeloid neoplasms, particularly those with poor-risk features like ASXL1 mutations, is evolving. Below is a comparison of the hypothetical this compound approach with other key treatment modalities.
| Therapeutic Strategy | Mechanism of Action | Reported Efficacy in ASXL1-mutated Cohorts |
| This compound (Hypothetical) | Restores normal mitochondrial function by mimicking phosphoethanolamine, inhibiting Complex II, or reducing ROS. | Preclinical rationale is strong; P-Et supplementation reverses the mutator phenotype in vitro[3][4][6]. Clinical data is not available. |
| Venetoclax (B612062) + Hypomethylating Agents (HMAs) | Venetoclax is a BCL-2 inhibitor, inducing apoptosis. HMAs (e.g., Azacitidine) are cytotoxic and alter DNA methylation. | Favorable responses observed. In one study of MDS patients, 92% with ASXL1 mutations achieved complete or marrow remission[7]. Another study in AML also showed a favorable response with an overall response rate of 83% in ASXL1-mutated patients[8]. |
| Allogeneic Hematopoietic Stem Cell Transplant (HSCT) | Replaces the patient's hematopoietic system with a donor's, providing a graft-versus-leukemia effect. | A potentially curative option. One study showed that in ASXL1-mutated AML, patients who received allo-HSCT had significantly longer 3-year overall and disease-free survival compared to those who did not. |
| Immune Checkpoint Inhibitors (ICIs) | Block inhibitory signals on immune cells (e.g., T-cells) to enhance the anti-tumor immune response. | Emerging evidence suggests potential. One study of an ICI combined with an HMA showed that the two patients achieving complete remission had ASXL1 mutations in their T-cells, suggesting this may prime for a response[9]. |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel therapeutic agents. Below are standard protocols for key preclinical assays.
Cell Viability Assay (MTT Assay)
-
Objective : To determine the cytotoxic effect of a therapeutic agent on leukemia cell lines.
-
Methodology :
-
Seed leukemia cells (e.g., K562, MV-4-11) in a 96-well plate at a density of 2x10^4 cells/mL.
-
Treat cells with varying concentrations of the test compound (e.g., this compound) and incubate for 72 hours at 37°C and 5% CO2.
-
Add 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL) to each well and incubate for 4 hours.
-
Centrifuge the plate, remove the supernatant, and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a spectrophotometer. Cell viability is expressed as a percentage relative to untreated control cells[10][11].
-
Reactive Oxygen Species (ROS) Measurement
-
Objective : To quantify intracellular ROS levels following treatment.
-
Methodology :
-
Culture cells as described above and treat with the test compound.
-
Load cells with a fluorescent ROS indicator dye, such as 2′,7′-dichlorofluorescein diacetate (DCFDA), by incubating for 30 minutes in the dark.
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Analyze the cells immediately by flow cytometry using an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
The fluorescence intensity correlates with the level of intracellular ROS[12][13].
-
Hematopoietic Colony-Forming Cell (CFC) Assay
-
Objective : To assess the effect of a compound on the clonogenic potential of hematopoietic progenitor cells.
-
Methodology :
-
Isolate mononuclear cells from bone marrow or peripheral blood samples.
-
Mix the cells with a methylcellulose-based medium containing appropriate cytokines and the test compound at various concentrations.
-
Plate the mixture in 35 mm culture dishes and incubate for 10-14 days in a humidified incubator at 37°C and 5% CO2.
-
Enumerate and classify colonies (e.g., CFU-GM, BFU-E) based on morphology using an inverted microscope[14][15].
-
In Vivo Xenograft Model
-
Objective : To evaluate the anti-leukemic efficacy of a therapeutic agent in a living organism.
-
Methodology :
-
Use immunodeficient mice (e.g., NSG mice).
-
Inject human AML cell lines or patient-derived primary AML cells intravenously or via intrasplenic inoculation.
-
Monitor engraftment by weekly analysis of peripheral blood for the presence of human leukemic cells (e.g., human CD45+ cells) by flow cytometry.
-
Once engraftment is established, randomize mice into treatment and control groups.
-
Administer the test compound (e.g., this compound) and monitor tumor burden and overall survival[16][17].
-
References
- 1. Allogeneic hematopoietic stem cell transplantation could improve the survival of acute myeloid leukemia patients with ASXL1 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ETNK1 mutations induce a mutator phenotype that can be reverted with phosphoethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of ETNK1 somatic mutations on phosphoethanolamine synthesis, ROS production and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ETNK1 mutations precede mitochondrial dysfunction in atypical CML | VJHemOnc [vjhemonc.com]
- 6. ashpublications.org [ashpublications.org]
- 7. ashpublications.org [ashpublications.org]
- 8. Molecular predictors of response to venetoclax plus hypomethylating agent in treatment-naïve acute myeloid leukemia | Haematologica [haematologica.org]
- 9. ashpublications.org [ashpublications.org]
- 10. Cell proliferation and viability assays [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Production and Detection of Reactive Oxygen Species (ROS) in Cancers [jove.com]
- 13. 4.6. ROS Detection Assays [bio-protocol.org]
- 14. stemcell.com [stemcell.com]
- 15. Protocol: Human Colony Forming Cell (CFC) Assay: R&D Systems [rndsystems.com]
- 16. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journal.waocp.org [journal.waocp.org]
Safety Operating Guide
Prudent Disposal Practices for ETNK-IN-1 in a Laboratory Setting
Absence of specific manufacturer's guidelines necessitates a cautious approach to the disposal of the ethanolamine (B43304) kinase inhibitor, ETNK-IN-1. In the absence of a detailed Safety Data Sheet (SDS) with explicit disposal instructions, researchers, scientists, and drug development professionals must adhere to general best practices for chemical waste management and consult with their institution's Environmental Health and Safety (EHS) department.
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For a research compound like this compound, which is an ethanolamine kinase (ETNK) inhibitor, it is imperative to handle its disposal with the assumption that it is hazardous waste, unless explicitly stated otherwise by the manufacturer.
Recommended Disposal Protocol
Given the lack of specific data for this compound, the following procedural steps are based on established guidelines for the disposal of laboratory chemicals.
-
Waste Identification and Segregation :
-
Treat all waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless compatibility is confirmed.
-
-
Containerization :
-
Collect this compound waste in a dedicated, properly labeled, and leak-proof container.
-
The container must be clearly marked with "Hazardous Waste" and the full chemical name: "this compound".
-
Ensure the container is compatible with the chemical properties of the waste.
-
-
Storage :
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Keep the container closed except when adding waste.
-
Ensure secondary containment is in place to prevent spills.
-
-
Disposal Request :
-
Once the container is full, or in accordance with institutional timelines, arrange for pickup by the facility's EHS or a licensed hazardous waste disposal contractor.
-
Complete all required waste disposal forms accurately.
-
Crucially, under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash. [1][2][3] Sewer disposal is generally prohibited for non-hazardous chemicals and strictly forbidden for hazardous materials to prevent contamination of waterways and interference with wastewater treatment processes.[3]
General Chemical Handling Safety
When handling this compound, standard laboratory safety protocols should be strictly followed to minimize exposure and risk.
| Safety Precaution | Guideline |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. |
| Ventilation | Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[4] |
| Spill Management | In the event of a spill, follow established laboratory procedures for chemical spills. Absorb the spill with an inert material and collect it in a sealed container for disposal as hazardous waste.[4] |
| Emergency Procedures | Ensure that safety showers and eyewash stations are accessible. In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4][5] |
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of a laboratory chemical like this compound.
Disclaimer: The information provided is based on general chemical safety principles. It is not a substitute for a formal hazard assessment and the specific guidance of your institution's Environmental Health and Safety department. Always prioritize local regulations and professional consultation for all waste disposal matters.
References
Personal protective equipment for handling ETNK-IN-1
Essential Safety and Handling Guide for ETNK-IN-1
This guide provides crucial safety and logistical information for the handling and disposal of this compound, an ethanolamine (B43304) kinase (ETNK) inhibitor. The following procedures are intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Disclaimer: This information is based on general laboratory safety principles and data for similar chemical compounds. An official Safety Data Sheet (SDS) for this compound was not found. Therefore, it is imperative to treat this compound as a potentially hazardous substance. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound.
| Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles. | Protects eyes from potential splashes or airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact with the compound. |
| Body Protection | Standard laboratory coat. | Protects personal clothing and skin from contamination. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. Use a certified respirator if handling large quantities or if dust is generated. | Prevents inhalation of airborne particles. |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid the creation of dust and aerosols.
-
Prevent contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where this compound is handled.
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal Plan: Waste Management
The disposal of this compound and its contaminated materials must be managed as hazardous waste.
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Designated and clearly labeled hazardous waste container. | Collect unused this compound powder and any contaminated consumables (e.g., weighing paper, pipette tips).[1] |
| Liquid Waste | Designated hazardous liquid waste container compatible with the solvent. | Collect solutions containing this compound. Do not dispose of down the drain. |
| Empty Containers | Original container. | Triple rinse with a suitable solvent. Collect the rinsate as hazardous liquid waste. Deface the label before disposing of the container according to institutional guidelines. |
General Disposal Principles:
-
All personnel handling chemical waste must be trained in proper procedures.[1]
-
Intentional dilution of chemical waste is illegal.[1]
-
Evaporation is not a permitted method of disposal.[1]
-
Arrange for waste pickup through your institution's licensed professional waste disposal service.
Spill Management
In the event of a spill:
-
Evacuate: If the spill is large or involves a volatile solvent, evacuate the immediate area.
-
Wear PPE: Don appropriate personal protective equipment before cleanup.
-
Containment:
-
Solid Spill: Carefully sweep up the material to avoid creating dust.[1]
-
Liquid Spill: Absorb the spill with an inert material such as vermiculite (B1170534) or sand.[1]
-
-
Collection: Place all contaminated materials into a labeled hazardous waste container.[1]
-
Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
Experimental Workflow for Safe Handling and Disposal
The following diagram outlines the procedural flow for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
